molecular formula C8H18O5 B139389 Tetraethylene glycol CAS No. 127821-00-5

Tetraethylene glycol

Cat. No.: B139389
CAS No.: 127821-00-5
M. Wt: 194.23 g/mol
InChI Key: UWHCKJMYHZGTIT-UHFFFAOYSA-N
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Description

Tetraethylene glycol (TEG) is a versatile chemical intermediate prized in scientific research for its high hygroscopicity, thermal stability, and solvent properties . In materials science, TEG serves as a key medium in the synthesis and passivation of iron@iron oxide nanoparticles, forming stable core@shell structures with applications in magnetism and nanotechnology . Its utility extends to polymer research, where it is employed in the production of polyurethanes and plasticizers, contributing to material flexibility and durability , and as a monomer derivative, this compound dimethacrylate, in the formulation of specialized resins, coatings, and adhesives . In the biological and neurological sciences, a tetra(ethylene glycol) derivative of benzothiazole aniline (BTA-EG4) has been identified as an amyloid-binding small molecule. This compound can decrease amyloid-beta levels, alter cell surface expression of amyloid precursor protein (APP), and has been shown to improve memory in wild-type mice. The cognitive improvement is correlated with enhanced Ras-mediated spinogenesis, leading to increased dendritic spine density and functional synapses, presenting potential implications for neurodegenerative disease research . Furthermore, this compound is an important subject of study in conservation science, where its thermooxidative stability is investigated to better understand and preserve polyethylene glycol (PEG)-impregnated archaeological artifacts such as historical shipwrecks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol
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InChI

InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2
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InChI Key

UWHCKJMYHZGTIT-UHFFFAOYSA-N
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Canonical SMILES

C(COCCOCCOCCO)O
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Molecular Formula

C8H18O5
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DSSTOX Substance ID

DTXSID9026922
Record name Tetraethylene glycol
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Molecular Weight

194.23 g/mol
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Physical Description

Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB]
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Record name Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-
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Boiling Point

621 °F at 760 mmHg (USCG, 1999), 327.3 °C
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Flash Point

360 °F (USCG, 1999), 360 °F (182 °C) (Open cup)
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Solubility

Miscible with water /1.0X10+6 mg/L/ at 20 °C, Insoluble in benzene, toluene, or gasoline, Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane, Miscible with methanol
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Density

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1285 g/cu cm at 15 °C, Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C
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Vapor Pressure

4.65X10-5 mm Hg at 26 °C
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Color/Form

Liquid, Colorless liquid, Colorless to straw-colored liquid

CAS No.

112-60-7, 157299-02-0, 127821-00-5
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Melting Point

24.8 °F (USCG, 1999), -9.4 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tetraethylene Glycol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for synthesizing and purifying tetraethylene glycol (TEG), a crucial component in various research and development applications, including its use as a hydrophilic linker in drug conjugates and as a solvent. This document details laboratory-scale synthesis via the Williamson ether synthesis and the ethoxylation of diethylene glycol, alongside rigorous purification protocols including fractional vacuum distillation and preparative high-performance liquid chromatography (HPLC). Analytical techniques for purity assessment are also discussed to ensure the quality of the final product.

Synthesis of this compound

Two principal methods for the laboratory synthesis of this compound are presented: the Williamson ether synthesis and the direct ethoxylation of diethylene glycol.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and reliable method for preparing ethers, including oligoethylene glycols like TEG. This two-step process involves the formation of an alkoxide from an alcohol, followed by its reaction with an alkyl halide. For the synthesis of this compound, this can be achieved by reacting the sodium salt of ethylene glycol with 2-(2-chloroethoxy)ethanol.

Materials:

  • Ethylene glycol

  • Sodium metal

  • 2-(2-chloroethoxy)ethanol

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add freshly cut sodium metal (1.0 eq) to anhydrous ethylene glycol (10.0 eq) under a nitrogen atmosphere. Heat the mixture to 80°C to facilitate the formation of the sodium salt of ethylene glycol.

  • Etherification: Once the sodium has completely reacted, cool the mixture to room temperature. Add anhydrous diethyl ether to the flask. Slowly add a solution of 2-(2-chloroethoxy)ethanol (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel over 1 hour with vigorous stirring.

  • Reaction and Work-up: After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Drying: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Ethoxylation of Diethylene Glycol

Industrial production of this compound often involves the reaction of ethylene oxide with water or ethylene glycol.[1][2][3][4][5] A laboratory adaptation of this process involves the base-catalyzed ethoxylation of diethylene glycol with ethylene oxide. This method can produce a mixture of polyethylene glycol oligomers, from which this compound can be isolated.

Materials:

  • Diethylene glycol

  • Potassium hydroxide (catalyst)

  • Ethylene oxide

  • Anhydrous toluene

  • Hydrochloric acid (for neutralization)

Procedure:

  • Catalyst Dissolution: In a high-pressure reactor equipped with a stirrer and a temperature and pressure controller, dissolve a catalytic amount of potassium hydroxide in anhydrous diethylene glycol.

  • Ethoxylation Reaction: Purge the reactor with nitrogen. Introduce a specific amount of ethylene oxide into the reactor at a controlled rate while maintaining the reaction temperature at 120-150°C and pressure at 2-4 atm. The molar ratio of diethylene glycol to ethylene oxide will influence the distribution of the resulting polyethylene glycol oligomers.

  • Neutralization and Filtration: After the reaction is complete, cool the reactor and neutralize the catalyst with hydrochloric acid. Filter the resulting salt.

  • Purification: The crude product, a mixture of polyethylene glycols, is then subjected to fractional vacuum distillation to isolate the this compound fraction.

Purification of this compound

The purity of this compound is critical for its application in research and drug development. The primary methods for purification are fractional vacuum distillation and preparative HPLC.

Fractional Vacuum Distillation

Fractional vacuum distillation is an effective method for separating this compound from lower and higher boiling impurities and oligomers. Distillation under reduced pressure is necessary to prevent the decomposition of the glycol at its high atmospheric boiling point (approximately 314°C).

Apparatus:

  • A round-bottom flask

  • A fractionating column (e.g., Vigreux or packed column)

  • A distillation head with a condenser and a collection flask

  • A vacuum pump and a vacuum gauge

  • A heating mantle with a stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Begin stirring and apply vacuum. Once the desired pressure is reached, gradually heat the flask.

  • Fraction Collection: Collect the fractions based on their boiling points at the given pressure. The boiling point of this compound will vary significantly with pressure. A pressure-temperature nomograph can be used to estimate the boiling point at a given pressure. Discard the initial forerun, which contains more volatile impurities. Collect the main fraction corresponding to pure this compound.

  • Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.

Table 1: Approximate Boiling Points of this compound at Reduced Pressures

Pressure (mmHg)Boiling Point (°C)
1156
5185
10200
20218
50245
100267

Note: These are approximate values and may vary depending on the purity of the sample and the accuracy of the pressure measurement.

Preparative High-Performance Liquid Chromatography (HPLC)

For applications requiring very high purity, preparative reverse-phase HPLC can be employed to separate this compound from closely related oligomers and other non-volatile impurities.

Instrumentation and Conditions:

  • Column: A preparative C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile is typically used.

  • Detector: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is suitable for detecting non-UV-absorbing glycols.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition.

Procedure:

  • Method Development: Initially, develop an analytical scale HPLC method to optimize the separation of this compound from its impurities.

  • Scaling Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate.

  • Injection and Fraction Collection: Inject the prepared sample onto the preparative column. Collect the fractions corresponding to the elution time of pure this compound as determined by the analytical method.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents under reduced pressure to obtain the purified this compound.

Purity Assessment

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities in this compound. Derivatization may be necessary for the analysis of the glycols.

Table 2: Typical GC-MS Parameters for Glycol Analysis

ParameterValue
Column Capillary column (e.g., DB-WAX, HP-20M)
Injector Temperature 250°C
Oven Program 50°C (hold 2 min), ramp to 240°C at 10°C/min, hold 10 min
Carrier Gas Helium
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of this compound and assessing its purity. Quantitative NMR (qNMR) can be used to determine the absolute purity against a certified internal standard.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

  • δ 3.73 (t, 4H, -CH₂OH)

  • δ 3.68 (s, 8H, -OCH₂CH₂O-)

  • δ 3.61 (t, 4H, -CH₂OCH₂-)

  • δ 2.80 (br s, 2H, -OH)

Visualizing the Synthesis and Purification Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.

Williamson_Synthesis EthyleneGlycol Ethylene Glycol Alkoxide Sodium Ethylene Glycolate EthyleneGlycol->Alkoxide  + Na, 80°C Sodium Sodium Metal Sodium->Alkoxide CrudeTEG Crude this compound Alkoxide->CrudeTEG  + 2-(2-chloroethoxy)ethanol  in Diethyl Ether, Reflux Chloroethoxyethanol 2-(2-chloroethoxy)ethanol Chloroethoxyethanol->CrudeTEG

Caption: Williamson ether synthesis pathway for this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment CrudeTEG Crude TEG Mixture Distillation Fractional Vacuum Distillation CrudeTEG->Distillation Primary Purification PrepHPLC Preparative HPLC Distillation->PrepHPLC For Ultra-High Purity PureTEG High-Purity this compound Distillation->PureTEG Purity >98% PrepHPLC->PureTEG Purity >99.5% GCMS GC-MS NMR NMR PureTEG->GCMS PureTEG->NMR

Caption: General workflow for the purification and analysis of this compound.

References

Characterization of Tetraethylene Glycol Derivatives Using NMR and Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol (TEG) and its derivatives are fundamental building blocks in a wide array of scientific and industrial applications, including as solvents, plasticizers, and crucial linkers in the development of pharmaceuticals and bioconjugates. The precise structural characterization of these molecules is paramount to ensuring their purity, identity, and functionality. This technical guide provides an in-depth overview of the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive characterization of TEG derivatives. We present detailed experimental protocols, data interpretation guidelines, and structured data tables for easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the detailed structural analysis of TEG derivatives in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. One-dimensional (1D) ¹H and ¹³C NMR are the primary methods for routine characterization, while two-dimensional (2D) techniques such as COSY and HSQC offer deeper insights into the molecular framework, especially for more complex derivatives.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons and their neighboring protons. The chemical shifts (δ) of the ethylene glycol protons in TEG derivatives are typically observed in the range of 3.5 to 4.5 ppm. The terminal functional groups significantly influence the chemical shifts of the adjacent methylene protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule. The signals for the ethylene glycol carbons in TEG derivatives typically appear in the 60-72 ppm range. Similar to ¹H NMR, the nature of the end groups causes a shift in the signals of the neighboring carbon atoms.

2D NMR Spectroscopy: COSY and HSQC

For unambiguous assignment of proton and carbon signals, especially in complex or substituted TEG derivatives, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

Quantitative NMR Data for Common TEG Derivatives

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for various this compound derivatives. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Derivative Functional Group Proton (¹H) Chemical Shifts (ppm) Carbon (¹³C) Chemical Shifts (ppm)
This compound-OH~3.58-3.75 (m, 16H, -O-CH₂-CH₂-O-), ~2.8 (br s, 2H, -OH)~61.5 (-CH₂-OH), ~70.3, ~70.5, ~72.6 (-O-CH₂-CH₂-O-)
TEG Monomethyl Ether-OCH₃~3.38 (s, 3H, -OCH₃), ~3.54-3.70 (m, 16H, -O-CH₂-CH₂-O-)~59.0 (-OCH₃), ~61.7, ~70.3, ~70.5, ~70.6, ~72.6 (-O-CH₂-CH₂-O-)
TEG Monoethyl Ether-OCH₂CH₃~1.19 (t, 3H, -CH₃), ~3.40 (q, 2H, -O-CH₂-CH₃), ~3.55-3.75 (m, 16H, -O-CH₂-CH₂-O-)~15.2 (-CH₃), ~61.7, ~66.7 (-O-CH₂-CH₃), ~70.0, ~70.3, ~70.6, ~72.6 (-O-CH₂-CH₂-O-)
TEG Monotosylate-OTs~2.44 (s, 3H, Ar-CH₃), ~3.55-3.72 (m, 14H, -O-CH₂-CH₂-O-), ~4.16 (t, 2H, -CH₂-OTs), ~7.33 (d, 2H, Ar-H), ~7.79 (d, 2H, Ar-H)~21.6 (Ar-CH₃), ~61.6, ~68.6, ~69.2, ~70.2, ~70.4, ~70.5, ~72.5 (-O-CH₂-CH₂-O-), ~127.9, ~129.8, ~132.9, ~144.8 (Aromatic C)
TEG Dithiol-SH~1.62 (t, 2H, -SH), ~2.70 (dt, 4H, -CH₂-SH), ~3.58-3.75 (m, 12H, -O-CH₂-CH₂-O-)~24.5 (-CH₂-SH), ~69.8, ~70.3, ~70.4 (-O-CH₂-CH₂-O-)
TEG Diazide-N₃~3.38 (t, 4H, -CH₂-N₃), ~3.67 (m, 12H, -O-CH₂-CH₂-O-)~50.6 (-CH₂-N₃), ~69.8, ~70.2, ~70.6 (-O-CH₂-CH₂-O-)

Mass Spectrometry for Molecular Weight and Structural Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of TEG derivatives and confirming their chemical structure through fragmentation analysis. Common ionization techniques for these compounds include Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Chemical Ionization (CI).

Ionization Techniques
  • Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like TEG derivatives. It typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. For larger PEG derivatives, ESI can produce multiply charged ions, which can complicate spectral interpretation.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, particularly useful for higher molecular weight polymers. It generally produces singly charged ions, simplifying the mass spectrum. The choice of matrix is crucial for successful MALDI analysis.

  • Chemical Ionization (CI) is a low-energy ionization method that results in less fragmentation than Electron Ionization (EI), often yielding a prominent protonated molecular ion.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), provide valuable structural information by fragmenting a selected precursor ion. The fragmentation of TEG derivatives often involves the cleavage of the C-O bonds of the ethylene glycol backbone, resulting in a characteristic series of fragment ions separated by 44 Da (the mass of an ethylene oxide unit, -CH₂CH₂O-). The fragmentation pattern can also provide information about the nature of the end groups.

Quantitative Mass Spectrometry Data for Common TEG Derivatives
Derivative Molecular Formula Molecular Weight ( g/mol ) Ionization Mode Observed m/z Characteristic Fragments (m/z)
This compoundC₈H₁₈O₅194.23ESI (+)195.1 [M+H]⁺, 217.1 [M+Na]⁺151, 107, 63
TEG Monomethyl EtherC₉H₂₀O₅208.25ESI (+)209.1 [M+H]⁺, 231.1 [M+Na]⁺165, 121, 77, 45
TEG MonotosylateC₁₅H₂₄O₇S348.41ESI (+)349.1 [M+H]⁺, 371.1 [M+Na]⁺193 (M-OTs), 155 (Ts), 91 (Tropylium)
TEG DithiolC₈H₁₈O₃S₂226.36ESI (+)227.1 [M+H]⁺, 249.1 [M+Na]⁺193, 149, 105, 61
TEG DiazideC₈H₁₆N₆O₃244.25ESI (+)245.1 [M+H]⁺, 267.1 [M+Na]⁺217, 173, 129, 85

Experimental Protocols

NMR Sample Preparation and Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 5-10 mg of TEG derivative in ~0.6 mL of deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) b Add internal standard (e.g., TMS) if quantitative analysis is needed a->b c Transfer solution to a 5 mm NMR tube b->c d Insert sample into NMR spectrometer (≥400 MHz recommended) c->d e Lock, tune, and shim the instrument d->e f Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra using standard pulse programs e->f g Fourier transform the FID f->g h Phase and baseline correct the spectra g->h i Calibrate chemical shifts h->i j Integrate peaks (¹H) and assign signals i->j

NMR Experimental Workflow
  • Sample Preparation : Dissolve 5-10 mg of the TEG derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial. The choice of solvent depends on the solubility of the derivative and the desired chemical shift reference. For quantitative measurements, a known amount of an internal standard can be added. Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition : Insert the NMR tube into the spectrometer (a field strength of 400 MHz or higher is recommended for better resolution). Perform standard instrument setup procedures including locking, tuning, and shimming. Acquire 1D ¹H and ¹³C spectra, as well as 2D COSY and HSQC spectra if necessary, using standard pulse sequences.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline correction to obtain a clean spectrum. Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the signals in the ¹H spectrum and assign all peaks in both ¹H and ¹³C spectra, using 2D data for confirmation.

Mass Spectrometry Sample Preparation and Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis a_ms Dissolve the TEG derivative in an appropriate solvent (e.g., methanol, acetonitrile, water) to a low concentration (e.g., 1-10 µg/mL) b_ms For MALDI, mix the sample solution with a matrix solution (e.g., DHB, CHCA) and spot onto the target plate a_ms->b_ms MALDI only c_ms Introduce the sample into the mass spectrometer (direct infusion for ESI or insert target for MALDI) a_ms->c_ms ESI b_ms->c_ms MALDI d_ms Acquire the mass spectrum in the appropriate mass range and ionization mode c_ms->d_ms e_ms If required, perform tandem MS (MS/MS) on the ion of interest to obtain fragmentation data d_ms->e_ms f_ms Determine the m/z of the molecular ion and any adducts e_ms->f_ms g_ms Analyze the fragmentation pattern to confirm the structure f_ms->g_ms h_ms Compare the observed isotopic pattern with the theoretical pattern g_ms->h_ms

Mass Spectrometry Experimental Workflow
  • Sample Preparation for ESI : Dissolve the TEG derivative in a suitable solvent (e.g., methanol, acetonitrile, or water, often with a small amount of formic acid or ammonium acetate to promote ionization) to a concentration of approximately 1-10 µg/mL.

  • Sample Preparation for MALDI : Prepare a concentrated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA)) in an appropriate solvent. Mix the TEG derivative solution with the matrix solution and spot a small volume onto the MALDI target plate. Allow the solvent to evaporate completely.

  • Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion (for ESI) or by inserting the target plate (for MALDI). Acquire the mass spectrum in the desired mass range and ionization mode (positive or negative). For structural confirmation, perform MS/MS analysis on the molecular ion of interest.

  • Data Analysis : Identify the m/z value of the molecular ion and any common adducts. Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure of the TEG derivative. Compare the isotopic distribution of the molecular ion with the theoretical distribution for the proposed elemental composition.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive toolkit for the characterization of this compound derivatives. NMR excels at providing detailed structural information in solution, while mass spectrometry is ideal for confirming molecular weight and obtaining structural information through fragmentation. The systematic application of the techniques and protocols outlined in this guide will enable researchers, scientists, and drug development professionals to confidently characterize their TEG derivatives, ensuring the quality and reliability of their work.

An In-depth Technical Guide to the Solubility of Tetraethylene Glycol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraethylene glycol (TEG) in a variety of organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where TEG is used as a solvent, plasticizer, or chemical intermediate.[1][2]

Introduction to this compound (TEG)

This compound (HO(CH₂CH₂O)₃CH₂CH₂OH) is a colorless, odorless, and viscous liquid with a high boiling point and low volatility.[1] It is a member of the polyethylene glycol family and is completely miscible with water and many organic solvents.[2][3] Its hygroscopic nature and excellent solvency make it a versatile compound in numerous applications, including as a plasticizer, a desiccant for natural gas, a hydraulic fluid, and a solvent in lacquers and coatings.

The solubility characteristics of TEG are crucial for its application in various formulations and processes. This guide summarizes available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination, and presents visual workflows to aid in understanding the experimental processes.

Solubility of this compound in Organic Solvents

The solubility of TEG is largely dictated by its molecular structure, which includes both polar hydroxyl end-groups and ether linkages, allowing for hydrogen bonding with polar solvents.

TEG exhibits a wide range of solubilities, from being completely miscible with polar solvents to having low solubility in nonpolar hydrocarbons. The following table summarizes the qualitative solubility of TEG in various organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventSolubilityReference
Alcohols MethanolMiscible
EthanolMiscible
Ketones AcetoneMiscible
Ethers Diethyl EtherSoluble
Halogenated Carbon TetrachlorideSoluble
Aromatics BenzeneImmiscible
TolueneImmiscible
Aliphatics Aliphatic HydrocarbonsImmiscible

The following tables present quantitative solubility data for this compound in various organic solvents. The data has been compiled from scientific literature and is presented in a standardized format for easy comparison.

Table 2: Solubility of Various Solutes in this compound at 25°C

This table indicates the solubility of different organic compounds in TEG, which can be indicative of their mutual solubility. The "Completely Soluble" entries suggest miscibility.

SoluteSolubility ( g/100 mL of TEG)
AcetoneCompletely Soluble
BenzeneCompletely Soluble
Carbon Tetrachloride62.0
Dibutyl PhthalateCompletely Soluble
Dichloroethyl EtherCompletely Soluble
DiethanolamineCompletely Soluble
EthanolCompletely Soluble
Ethyl Ether20.0
MethanolCompletely Soluble
MonoethanolamineCompletely Soluble
o-DichlorobenzeneCompletely Soluble
PhenolCompletely Soluble
Pine OilCompletely Soluble
Toluene89.0
Urea28.0
Data sourced from a product guide by The Dow Chemical Company.

Table 3: Liquid-Liquid Equilibrium Data for this compound with Hydrocarbons

This table presents the mutual solubilities of TEG and various hydrocarbons at equilibrium, expressed in mole fraction (x). The data is derived from liquid-liquid equilibrium studies.

Note: x_TEG represents the mole fraction of TEG in the hydrocarbon-rich phase, and x_solvent represents the mole fraction of the solvent in the TEG-rich phase.

SystemTemperature (°C)Mole Fraction of TEG in Hydrocarbon Phase (x_TEG)Mole Fraction of Hydrocarbon in TEG Phase (x_hydrocarbon)Reference
TEG + Benzene 25--
40--
60--
TEG + Toluene 25--
40--
60--
TEG + n-Heptane 20--
30--
40--

Quantitative data for the solubility of TEG in various hydrocarbons at different temperatures is often presented in the context of liquid-liquid equilibrium studies. While specific numerical values were not found in a simple tabular format in the initial search, such data is available in specialized chemical engineering literature and databases.

Experimental Protocols for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. The protocol is a synthesis of standard laboratory practices for determining liquid-liquid equilibria and solubility.

This method is suitable for determining the mutual solubilities of two partially miscible liquids at a constant temperature.

Objective: To determine the concentration of TEG in a saturated organic solvent phase and the concentration of the organic solvent in a saturated TEG phase at a specified temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Thermostatic shaker or water bath with controlled temperature

  • Separatory funnel or jacketed equilibrium cell with a magnetic stirrer

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes for sample injection

Procedure:

  • Preparation of the Mixture:

    • Accurately weigh known amounts of this compound and the organic solvent.

    • Combine the two liquids in a jacketed equilibrium cell or a sealed flask in a ratio that ensures the formation of two distinct liquid phases.

  • Equilibration:

    • Place the vessel in a thermostatic water bath or connect the jacketed cell to a circulating bath set to the desired temperature. Allow the system to reach thermal equilibrium.

    • Agitate the mixture vigorously for a prolonged period (e.g., 2-4 hours) to ensure thorough mixing and facilitate mass transfer between the phases.

    • Turn off the agitation and allow the mixture to stand undisturbed for a sufficient time (e.g., 8-12 hours) for the two liquid phases to separate completely.

  • Sampling:

    • Carefully withdraw samples from the center of each liquid phase using a syringe. Avoid disturbing the interface between the two layers.

    • It is crucial to maintain the temperature of the samples during withdrawal to prevent any change in composition.

  • Analysis by Gas Chromatography (GC):

    • Calibration:

      • Prepare a series of standard solutions of known concentrations of TEG in the organic solvent and vice-versa.

      • Inject the standard solutions into the GC to generate a calibration curve by plotting peak area against concentration.

    • Sample Analysis:

      • Inject the samples from each phase into the GC.

      • Identify the peaks corresponding to TEG and the organic solvent based on their retention times.

      • Determine the concentration of each component in the samples by comparing their peak areas to the calibration curve.

  • Data Reporting:

    • Report the solubility of TEG in the organic solvent and the solubility of the organic solvent in TEG at the specified temperature, typically in units of mass percent (wt%), mole fraction (x), or grams per 100 grams of solvent.

For a qualitative assessment of miscibility, a simple visual method can be employed.

Procedure:

  • In a clear, stoppered test tube or vial, add a known volume of the organic solvent.

  • Incrementally add known volumes of this compound, stoppering and shaking the container after each addition.

  • Observe the mixture for the formation of a single homogeneous phase or the presence of turbidity or phase separation.

  • If the two liquids form a single phase in all proportions, they are considered miscible.

Visualizations

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start prep_mixture Prepare TEG/ Solvent Mixture start->prep_mixture set_temp Set Temperature prep_mixture->set_temp agitate Agitate Mixture set_temp->agitate settle Allow Phases to Settle agitate->settle sample_phases Sample Each Liquid Phase settle->sample_phases gc_analysis Analyze by Gas Chromatography sample_phases->gc_analysis calc_solubility Calculate Solubility gc_analysis->calc_solubility end End calc_solubility->end solubility_factors cluster_properties Molecular Properties cluster_solvent Solvent Characteristics cluster_solubility Resulting Solubility teg This compound (TEG) polar_groups Polar Hydroxyl Groups and Ether Linkages teg->polar_groups h_bonding Hydrogen Bonding Capability polar_groups->h_bonding high_solubility High Solubility/ Miscibility h_bonding->high_solubility solvent_polarity Solvent Polarity polar_solvent Polar Solvents (e.g., Alcohols, Water) solvent_polarity->polar_solvent nonpolar_solvent Nonpolar Solvents (e.g., Hydrocarbons) solvent_polarity->nonpolar_solvent polar_solvent->high_solubility low_solubility Low Solubility/ Immiscibility nonpolar_solvent->low_solubility

References

A Technical Guide to the Thermodynamic Properties of Tetraethylene Glycol Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of tetraethylene glycol (TeEG) aqueous solutions. Understanding these properties is crucial for a wide range of applications, particularly in the fields of cryopreservation, chemical engineering, and pharmaceutical formulation, where TeEG is utilized for its solvent, cryoprotectant, and drug delivery capabilities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a critical application in drug delivery.

Quantitative Data on Thermodynamic Properties

The thermodynamic behavior of this compound in aqueous solutions is a function of its concentration and the temperature of the system. The following tables consolidate essential data on density, viscosity, and specific heat for easy reference and comparison.

Table 1: Density of this compound Aqueous Solutions

The density of TeEG-water mixtures is a fundamental property for fluid dynamics calculations and solution preparation. As depicted in the table below, density increases with higher concentrations of TeEG and decreases with rising temperatures.

TeEG (wt%)Density at 293.15 K (g/cm³)Density at 313.15 K (g/cm³)Density at 333.15 K (g/cm³)
0.000.99820.99220.9880
3.051.00300.99670.9884
14.521.01971.01231.0022
39.971.06481.05261.0396
100.001.12601.11201.0980

Data extracted from various sources, including product guides and research articles providing specific gravity charts.[1]

Table 2: Viscosity of this compound Aqueous Solutions

Viscosity is a critical parameter in process design, influencing fluid handling and mixing characteristics. The viscosity of TeEG solutions increases significantly with concentration and decreases with temperature, a typical behavior for glycol-water mixtures.[2][3]

TeEG (wt%)Viscosity at 293.15 K (mPa·s)Viscosity at 313.15 K (mPa·s)Viscosity at 333.15 K (mPa·s)
0.001.0020.6530.467
3.051.110.610.52
14.521.680.830.68
39.974.942.931.47
100.0058.323.511.8

This data is a compilation from multiple sources to provide a representative overview.[1][4]

Table 3: Specific Heat of this compound Aqueous Solutions

Specific heat capacity is essential for heat transfer calculations. The addition of TeEG to water generally lowers the specific heat of the solution.

TeEG (wt%)Specific Heat at 20°C (Btu/lb °F)Specific Heat at 60°C (Btu/lb °F)
01.0001.002
100.9650.975
200.9250.940
300.8850.905
400.8450.870
500.8050.835
600.7650.800
700.7250.765
800.6850.730
900.6400.690
1000.5950.650

Data is derived from graphical representations of specific heat for aqueous TeEG solutions.

Experimental Protocols

Accurate measurement of thermodynamic properties is fundamental to their application. The following sections detail the methodologies for determining the key properties of TeEG aqueous solutions.

Density Measurement

The density of TeEG-water mixtures can be precisely determined using a digital vibrating tube densitometer.

Protocol:

  • Calibration: Calibrate the densitometer with deionized water and dry air at a known temperature and pressure.

  • Sample Preparation: Prepare a series of TeEG aqueous solutions of known concentrations by mass.

  • Measurement: Inject the sample into the densitometer's measuring cell, ensuring no air bubbles are present. The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.

  • Temperature Control: Perform measurements across a range of temperatures, allowing the sample to thermally equilibrate at each setpoint.

Viscosity Measurement

A rotational viscometer is a suitable instrument for measuring the dynamic viscosity of TeEG solutions.

Protocol:

  • Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

  • Calibration: Calibrate the viscometer using standard viscosity fluids.

  • Sample Loading: Place the TeEG solution in a temperature-controlled sample cup.

  • Measurement: Immerse the spindle in the solution to the specified depth and begin rotation. Allow the reading to stabilize before recording the viscosity value.

  • Data Collection: Repeat the measurement at various temperatures and concentrations.

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the specific heat capacity of liquid mixtures.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the TeEG solution into a hermetically sealed DSC pan. An empty sealed pan is used as a reference.

  • Baseline Measurement: Conduct a preliminary run with empty sample and reference pans to establish a baseline.

  • Sapphire Standard: Measure the heat flow of a sapphire standard of known mass to calibrate the instrument.

  • Sample Measurement: Heat the sample at a controlled rate over the desired temperature range. The difference in heat flow between the sample and the reference pan is proportional to the sample's heat capacity.

  • Calculation: The specific heat capacity is calculated by comparing the heat flow of the sample to that of the sapphire standard.

Enthalpy of Mixing Measurement

Isothermal titration calorimetry (ITC) or a flow calorimeter can be used to measure the enthalpy of mixing, which quantifies the heat absorbed or released when TeEG and water are mixed.

Protocol (ITC):

  • Instrument Preparation: Thermally equilibrate the calorimeter and load one component (e.g., water) into the sample cell and the other (TeEG) into the injection syringe.

  • Titration: Inject small, precise volumes of TeEG into the water-filled cell while monitoring the heat change.

  • Data Analysis: The heat change associated with each injection is measured. The integration of these heat changes over the entire composition range provides the enthalpy of mixing.

Vapor-Liquid Equilibrium (VLE) Measurement

Vapor-liquid equilibrium data, crucial for distillation and dehydration processes, can be obtained using a static or dynamic equilibrium cell.

Protocol (Static Method):

  • Apparatus: A thermostatted equilibrium cell equipped with pressure and temperature sensors is used.

  • Sample Loading: A known composition of the TeEG-water mixture is charged into the evacuated cell.

  • Equilibration: The mixture is stirred at a constant temperature until the pressure stabilizes, indicating that equilibrium has been reached.

  • Data Recording: The equilibrium temperature and pressure are recorded.

  • Composition Analysis: Samples of the liquid and vapor phases are carefully withdrawn and their compositions are determined, often using gas chromatography or refractometry.

Visualization of a Key Application: Drug Delivery

This compound is an oligomer of polyethylene glycol (PEG), a polymer widely used in drug delivery systems. The thermodynamic properties of TeEG solutions are critical to the formulation and performance of such systems. The following diagram illustrates a conceptual workflow for the encapsulation and release of a therapeutic agent using a PEG-based hydrogel, a common application for which TeEG can be a component.

DrugDeliveryWorkflow cluster_formulation Hydrogel Formulation cluster_application Application & Release TeEG This compound (Plasticizer/Solvent) Mixing Mixing & Homogenization TeEG->Mixing Hydrogel Drug-Loaded Hydrogel Polymer PEG-based Polymer Polymer->Mixing Drug Therapeutic Agent Drug->Mixing Crosslinker Crosslinking Agent Crosslinker->Mixing Mixing->Hydrogel Crosslinking Administration Administration to Target Site Hydrogel->Administration Swelling Hydrogel Swelling (Water Uptake) Administration->Swelling Physiological Environment Diffusion Drug Diffusion & Release Swelling->Diffusion Concentration Gradient TherapeuticEffect Therapeutic Effect Diffusion->TherapeuticEffect

Caption: Workflow for Drug Encapsulation and Release in a PEG-based Hydrogel.

This diagram illustrates how the properties of TeEG contribute to the formulation of a drug-loaded hydrogel. The subsequent swelling and diffusion processes, which govern the release of the therapeutic agent, are influenced by the thermodynamic interactions between the hydrogel matrix, water, and the encapsulated drug.

References

A Technical Guide to the Physicochemical Properties of Tetraethylene Glycol Across Varying Temperatures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential physicochemical properties of tetraethylene glycol (TEG) and their dependence on temperature. The data presented herein is critical for professionals in research, science, and drug development who utilize TEG in their applications, ranging from its use as a solvent and plasticizer to its role in various chemical syntheses. Understanding how the properties of TEG change with temperature is paramount for process optimization, formulation development, and ensuring experimental reproducibility.

Physicochemical Data of this compound

The following tables summarize key physicochemical properties of this compound at various temperatures, compiled from reputable scientific literature and chemical databases.

Table 1: Density of this compound at Different Temperatures

Temperature (°C)Temperature (K)Density (g/cm³)
20293.151.126[1]
25298.151.125

Table 2: Viscosity of this compound at Different Temperatures

Temperature (°C)Temperature (K)Dynamic Viscosity (mPa·s or cP)
20293.1558.3[1]
20.65293.850.13 (kinematic viscosity in mm²/s)[2]
25298.1544.6

Table 3: Refractive Index of this compound at Different Temperatures

Temperature (°C)Temperature (K)Wavelength (nm)Refractive Index
20293.15589 (Na D-line)1.459
1 to 45274.15 to 318.15390 to 1070Varies (see source for detailed data)

Table 4: Surface Tension of this compound at Different Temperatures

| Temperature (°C) | Temperature (K) | Surface Tension (mN/m or dynes/cm) | | :--- | :--- | :--- | :--- | | 327 | 600.15 | 18.81 |

Table 5: Vapor Pressure of this compound at Different Temperatures

| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | | :--- | :--- | :--- | :--- | | 20 | 293.15 | <0.01 | | 26 | 299.15 | <0.1 hPa (approx. <0.075 mmHg) |

A study on the saturation vapor pressure of this compound has been conducted over a temperature range from 263 K to 318 K. For more detailed vapor pressure data, especially at higher temperatures, the Antoine Equation parameters are available from sources like the NIST WebBook.

Table 6: Heat Capacity of this compound at Different Temperatures

| Temperature (°C) | Temperature (K) | Molar Heat Capacity (Cp) (J/mol·K) | | :--- | :--- | :--- | :--- | | 25 | 298.15 | 428.8 | | 25 | 298.15 | 419.2 |

Isobaric heat capacities of this compound have been measured in the temperature range of 260 to 358 K.

Experimental Protocols for Property Determination

The following sections outline the methodologies for measuring the key physicochemical properties of this compound. These protocols are generalized and may require optimization based on the specific equipment and desired precision.

Density Measurement

The density of this compound can be determined using a pycnometer or a vibrating tube densimeter.

Method: Pycnometry

  • Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • Clean and dry the pycnometer thoroughly and record its empty mass.

    • Calibrate the pycnometer by filling it with deionized water of a known temperature and density, then weighing it. The volume of the pycnometer can be calculated from the mass and density of the water.

    • Empty, clean, and dry the pycnometer.

    • Fill the pycnometer with this compound, ensuring no air bubbles are present.

    • Place the filled pycnometer in the temperature-controlled water bath until it reaches the desired temperature.

    • Remove any excess liquid that has expanded and cap the pycnometer.

    • Dry the outside of the pycnometer and weigh it.

    • The density of the this compound is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Viscosity Measurement

The viscosity of this compound can be measured using a capillary viscometer (e.g., Ostwald or Ubbelohde type) or a rotational viscometer.

Method: Capillary Viscometry

  • Apparatus: Capillary viscometer, temperature-controlled bath, stopwatch.

  • Procedure:

    • Select a viscometer of the appropriate size for the expected viscosity of this compound.

    • Clean and dry the viscometer.

    • Introduce a known volume of this compound into the viscometer.

    • Place the viscometer in the temperature-controlled bath and allow it to equilibrate to the desired temperature (typically for at least 20 minutes).

    • Using suction or pressure, draw the liquid up through the capillary tube to a point above the upper timing mark.

    • Release the pressure and allow the liquid to flow back down the capillary under gravity.

    • Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at that temperature.

Refractive Index Measurement

The refractive index of this compound is typically measured using an Abbe refractometer.

Method: Abbe Refractometry

  • Apparatus: Abbe refractometer with a temperature-controlled prism, light source (typically a sodium lamp for the D-line).

  • Procedure:

    • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

    • Ensure the prism surfaces are clean and dry.

    • Apply a few drops of this compound to the surface of the measuring prism.

    • Close the prisms and allow the sample to spread into a thin film and reach the desired temperature, which is controlled by circulating fluid through the prism jackets.

    • Adjust the light source and the refractometer's optics until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • Read the refractive index directly from the instrument's scale.

Surface Tension Measurement

Surface tension can be determined using methods such as the capillary rise method, the du Noüy ring method, or the pendant drop method.

Method: Capillary Rise

  • Apparatus: Capillary tube of a known internal radius, a container for the liquid, a cathetometer or a high-resolution camera for measuring height, and a temperature-controlled chamber.

  • Procedure:

    • Clean the capillary tube and the container thoroughly to ensure proper wetting.

    • Place the this compound in the container within the temperature-controlled chamber.

    • Vertically immerse the capillary tube into the liquid.

    • The liquid will rise in the capillary tube due to surface tension.

    • Allow the system to reach thermal equilibrium at the desired temperature.

    • Measure the height to which the liquid has risen in the capillary tube above the liquid surface in the container using a cathetometer or by analyzing an image.

    • The surface tension is calculated using the formula that relates the height of the liquid column, the radius of the capillary, the density of the liquid, and the acceleration due to gravity.

Vapor Pressure Measurement

For low-volatility liquids like this compound, vapor pressure can be measured using techniques such as the Knudsen effusion method or static methods with sensitive pressure gauges.

Method: Static Method

  • Apparatus: A vacuum-tight apparatus with a sample container, a heating/cooling system to control the sample temperature, and a high-sensitivity pressure transducer (e.g., a capacitance manometer).

  • Procedure:

    • Place a degassed sample of this compound into the sample container.

    • Evacuate the apparatus to a high vacuum to remove any residual air.

    • Isolate the sample container from the vacuum pump.

    • Bring the sample to the desired temperature and allow the system to reach equilibrium, where the pressure measured by the transducer is the vapor pressure of the substance.

    • Record the pressure and temperature.

    • Repeat the measurement at different temperatures to obtain the vapor pressure curve.

Heat Capacity Measurement

The heat capacity of this compound can be determined using calorimetry, such as differential scanning calorimetry (DSC) or a Tian–Calvet-type calorimeter.

Method: Differential Scanning Calorimetry (DSC)

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • Calibrate the DSC instrument for temperature and heat flow using standard reference materials.

    • Weigh an empty sample pan and then add a known mass of this compound to it.

    • Seal the pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample and reference pans at a controlled rate over the desired temperature range.

    • The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • The specific heat capacity is calculated from the differential heat flow, the heating rate, and the mass of the sample. A baseline measurement with empty pans and a measurement with a standard material (like sapphire) are also performed for accurate calculation.

Visualization of Temperature Effects

The following diagram illustrates the general relationship between temperature and the key physicochemical properties of this compound. As temperature increases, properties like density, viscosity, and surface tension tend to decrease, while vapor pressure increases. The effect on heat capacity can be more complex.

PhysicochemicalProperties_vs_Temperature Influence of Temperature on Physicochemical Properties of this compound cluster_properties Physicochemical Properties Temperature Temperature Density Density Temperature->Density Decreases Viscosity Viscosity Temperature->Viscosity Decreases SurfaceTension Surface Tension Temperature->SurfaceTension Decreases VaporPressure Vapor Pressure Temperature->VaporPressure Increases HeatCapacity Heat Capacity Temperature->HeatCapacity Generally Increases RefractiveIndex Refractive Index Temperature->RefractiveIndex Decreases

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tetraethylene Glycol: Properties, Applications, and Experimental Protocols

Introduction

This compound (TEG) is a hydrophilic, linear oligomer of ethylene glycol. Due to its unique physicochemical properties, including its water solubility, biocompatibility, and defined length, it has become an invaluable tool in various scientific and industrial fields. This technical guide provides a comprehensive overview of this compound, focusing on its core properties, its multifaceted applications in research and drug development, and detailed experimental protocols.

Core Properties of this compound

The fundamental properties of this compound are summarized below.

PropertyValue
CAS Number 112-60-7
Molecular Weight 194.23 g/mol
Molecular Formula C8H18O5
Appearance Colorless, odorless, viscous liquid
Boiling Point 327-328 °C
Density ~1.125 g/cm³ at 20°C
Solubility Miscible with water and many organic solvents

Applications in Research and Drug Development

This compound's versatility has led to its adoption in a wide array of applications, from industrial processes to cutting-edge biomedical research.

Bioconjugation and Linker Technology

One of the most significant applications of this compound in the biomedical field is its use as a flexible, hydrophilic spacer or linker in bioconjugation. Short-chain polyethylene glycols (PEGs) like TEG are employed to connect bioactive molecules, such as in the development of antibody-drug conjugates (ADCs). The TEG linker can improve the solubility and stability of the resulting conjugate and provide spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity. Its defined length allows for precise control over the linker's properties.

Drug Formulation and Delivery

This compound is utilized in drug formulations to enhance the solubility and stability of active pharmaceutical ingredients (APIs). Its hydrophilic nature makes it an effective solvent or co-solvent for poorly water-soluble drugs. Furthermore, derivatives of this compound are used in the synthesis of polymers for advanced drug delivery systems, such as nanoparticles and hydrogels, where it can form a hydrophilic shell to prolong circulation time in the body.

Industrial Applications

Beyond the biomedical field, this compound is used as a plasticizer, a humectant in natural gas dehydration, and as a solvent in the production of inks and dyes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Enzymatic Synthesis of Thiol-Functionalized this compound

This protocol describes the synthesis of this compound-monothiol and -dithiol via a solvent-free, enzyme-catalyzed transesterification of methyl 3-mercaptopropionate with this compound, catalyzed by Candida antarctica Lipase B (CALB).

Methodology
  • Preparation of Reactants:

    • Dry this compound (1 equivalent) under vacuum at 65°C until bubbling ceases.

    • Add methyl 3-mercaptopropionate (2.5-3 equivalents) to the dried this compound.

  • Enzymatic Reaction:

    • Add immobilized CALB (typically 10% w/w of the total reactants) to the mixture.

    • Place the reaction flask under a nitrogen atmosphere.

    • Heat the mixture to 50-65°C with continuous stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes for the formation of the monothiol and then hourly for the dithiol).

    • Analyze the aliquots by ¹H-NMR spectroscopy to determine the conversion rate.

  • Product Isolation:

    • Upon completion of the reaction (typically >95% conversion to the monothiol within 15 minutes and >90% conversion to the dithiol within 8 hours), the enzyme can be filtered off for reuse.

    • The product can be purified further if necessary, though the solvent-free nature of the reaction often yields a product of high purity.

G cluster_prep Reactant Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Reaction Monitoring cluster_isolation Product Isolation prep_TEG Dry this compound prep_MP Add Methyl 3-mercaptopropionate prep_TEG->prep_MP add_calb Add Immobilized CALB prep_MP->add_calb heat_stir Heat and Stir under N2 add_calb->heat_stir take_aliquots Take Aliquots heat_stir->take_aliquots analyze_nmr Analyze by 1H-NMR take_aliquots->analyze_nmr filter_enzyme Filter off CALB analyze_nmr->filter_enzyme purify Purify Product (if needed) filter_enzyme->purify

Workflow for the enzymatic synthesis of thiol-functionalized this compound.
Preparation of Tetra-PEG Hydrogel Microspheres for Drug Delivery

This protocol outlines the preparation of tetra-polyethylene glycol (PEG) hydrogel microspheres using cross-flow membrane emulsification.

Methodology
  • Preparation of Phases:

    • Dispersed Phase: Prepare an aqueous solution containing two polymerizable tetra-PEG prepolymers.

    • Continuous Phase: Prepare a solution of a suitable surfactant in decane.

  • Emulsification:

    • Pump the continuous phase through the bore of a microporous tube in the emulsification system.

    • Pump the dispersed phase into the outer jacket of the assembly, forcing it through the pores of the membrane into the flowing continuous phase to form uniform droplets.

  • Polymerization:

    • Collect the emulsified droplets.

    • Allow the droplets to self-polymerize to form hydrogel microspheres.

  • Purification and Characterization:

    • Sieve the microspheres to remove any aberrantly sized particles.

    • Characterize the microspheres for size, swelling behavior, and injectability.

G cluster_phases Phase Preparation cluster_emulsification Cross-Flow Emulsification cluster_polymerization Polymerization cluster_purification Purification & Characterization prep_dispersed Prepare Aqueous Dispersed Phase (Tetra-PEG prepolymers) pump_dispersed Pump Dispersed Phase prep_dispersed->pump_dispersed prep_continuous Prepare Continuous Phase (Surfactant in Decane) pump_continuous Pump Continuous Phase prep_continuous->pump_continuous form_droplets Formation of Uniform Droplets pump_continuous->form_droplets pump_dispersed->form_droplets collect_droplets Collect Emulsified Droplets form_droplets->collect_droplets self_polymerize Allow Self-Polymerization collect_droplets->self_polymerize sieve_microspheres Sieve Microspheres self_polymerize->sieve_microspheres characterize Characterize Microspheres sieve_microspheres->characterize

Experimental workflow for the preparation of tetra-PEG hydrogel microspheres.

Biological Activity and Role in Signaling Pathways

This compound is generally considered to be biologically inert and is primarily used as a linker or excipient due to its low toxicity and biocompatibility. It does not have a known, specific role in modulating cellular signaling pathways in the way that a bioactive signaling molecule does.

Its influence on biological systems is indirect and is a consequence of its function within a larger molecular construct. For instance, when used as a linker in an ADC, it facilitates the delivery of a cytotoxic drug to a target cell by connecting the antibody to the drug. The biological effect is a result of the antibody's targeting and the drug's mechanism of action, not the linker itself.

Some studies on polyethylene glycols (PEGs) as a class of molecules have suggested that they can have some pro-inflammatory effects and may stimulate intracellular calcium signaling.[1] However, this is a general property of some PEGs and not a specific, targeted interaction with a defined signaling pathway that is a primary function of this compound.

G cluster_conjugate Bioactive Conjugate (e.g., ADC) cluster_cell Target Cell targeting_moiety Targeting Moiety (e.g., Antibody) linker This compound (Inert Linker) targeting_moiety->linker receptor Cell Surface Receptor targeting_moiety->receptor Binds drug Bioactive Molecule (e.g., Drug) signaling Intracellular Signaling Pathway drug->signaling Modulates linker->drug receptor->signaling Activates effect Biological Effect signaling->effect

Logical relationship of this compound as an inert linker.

Toxicology and Safety

Toxicological studies have shown that this compound has a very low acute toxicity.

Study TypeSpeciesRouteResult
Acute Oral LD50 RatOral>25 g/kg
Acute Inhalation LC50 RatInhalation>13.7 mg/L (4-hour exposure)
Skin Irritation RabbitDermalMild to moderate irritation
Eye Irritation RabbitOcularNot an irritant
Skin Sensitization Guinea PigDermalNot a sensitizer
Subacute Oral Toxicity RatOral (28 days)No significant adverse effects at 1 g/kg

Conclusion

This compound is a versatile and indispensable molecule for researchers, scientists, and drug development professionals. Its well-defined chemical and physical properties, including its CAS number 112-60-7 and molecular weight of 194.23 g/mol , combined with its low toxicity and high biocompatibility, make it an ideal choice for a wide range of applications. From serving as a flexible linker in complex bioconjugates to enhancing the solubility of pharmaceuticals, this compound continues to be a key enabling technology in advancing scientific research and the development of new therapeutics.

References

Spectroscopic Properties of Tetraethylene Glycol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol (TEG) is a member of the polyethylene glycol (PEG) family, characterized by the repeating oxyethylene units. Its chemical formula is C8H18O5. TEG is a colorless, odorless, and viscous liquid that is miscible with water and many organic solvents. These properties, along with its low toxicity, make it a valuable component in a wide range of applications, including as a plasticizer, solvent, and humectant. In the realm of drug development and life sciences, this compound and its derivatives are frequently employed as hydrophilic linkers in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs). An understanding of its spectroscopic properties is crucial for its characterization, quality control, and the analysis of its conjugates. This guide provides a comprehensive overview of the key spectroscopic data for this compound, detailed experimental protocols for obtaining this data, and a visualization of its application in a biochemical context.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals arising from the methylene protons of the ethylene glycol units and the terminal hydroxyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.72t4HHO-CH ₂-CH₂-O-
~3.67m8H-O-CH ₂-CH ₂-O- (internal)
~3.60t4H-O-CH ₂-CH₂-OH
~2.7 (variable)s (broad)2H-OH

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows three distinct signals corresponding to the terminal and internal carbon atoms of the polyether chain.[1]

Chemical Shift (δ) ppmAssignment
72.79-O-C H₂-C H₂-O- (internal)
70.50HO-CH₂-C H₂-O-
61.45HO-C H₂-CH₂-O-
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the O-H and C-O stretching vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch
~2920StrongC-H stretch (asymmetric)
~2870StrongC-H stretch (symmetric)
~1450MediumC-H bend (scissoring)
~1350MediumC-H bend (wagging)
~1100Very StrongC-O stretch (ether)
~1060StrongC-C stretch
~940MediumO-H bend (out-of-plane)
~845MediumCH₂ rock
Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the skeletal vibrations of the molecule. A study by Kozlova et al. experimentally investigated the Raman spectra of various polyethylene glycols, including this compound.[2]

Raman Shift (cm⁻¹)IntensityAssignment
~2940StrongC-H stretch
~2880StrongC-H stretch
~1470StrongC-H bend
~1280MediumCH₂ twist
~1125StrongC-O, C-C stretch
~1060MediumC-C stretch
~885MediumCH₂ rock
~840StrongCH₂ rock
~580WeakC-C-O bend
~321WeakC-C-O, C-O-C bend
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) typically leads to fragmentation of the polyether chain. The protonated molecule [M+H]⁺ can be observed using softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI).

m/zRelative Intensity (%)Assignment
195.1Low[M+H]⁺
177.1Low[M-OH]⁺
133.1Medium[HO(CH₂CH₂O)₃]⁺
89.0High[HO(CH₂CH₂O)₂]⁺
45.0Very High[HOCH₂CH₂]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium oxide, D₂O) in a 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.

  • ¹H NMR Data Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Spectral width: ~12 ppm

      • Acquisition time: ~3-4 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 16-64

  • ¹³C NMR Data Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Typical parameters:

      • Pulse angle: 30°

      • Spectral width: ~200 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: As this compound is a liquid, no specific sample preparation is required for ATR-FTIR.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of this compound onto the ATR crystal, ensuring complete coverage.

    • Acquire the sample spectrum.

    • Typical parameters:

      • Spectral range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Raman Spectroscopy
  • Sample Preparation: Place the liquid this compound sample in a suitable container, such as a glass vial or a quartz cuvette.

  • Instrumentation: Utilize a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition:

    • Focus the laser onto the liquid sample.

    • Collect the scattered light using an appropriate objective and direct it to the spectrometer.

    • Acquire the Raman spectrum.

    • Typical parameters:

      • Laser power: 5-50 mW (to avoid sample heating or fluorescence)

      • Integration time: 1-10 seconds

      • Number of accumulations: 10-50

      • Spectral range: 200-3500 cm⁻¹

  • Data Processing:

    • Perform cosmic ray removal and baseline correction on the acquired spectrum.

    • Calibrate the Raman shift axis using a known standard (e.g., silicon).

Mass Spectrometry (MS)

Electrospray Ionization (ESI)-MS

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable signal.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

    • Mass range: m/z 50-500.

  • Data Processing:

    • The mass spectrometer software will generate the mass spectrum.

    • Identify the peaks corresponding to the protonated molecule and common fragments or adducts.

Visualization of Application in Bioconjugation

This compound is a common linker used to conjugate a payload molecule (e.g., a drug or a fluorescent dye) to a biomolecule (e.g., an antibody or a protein). The following diagram illustrates a general workflow for such a bioconjugation process.

bioconjugation_workflow cluster_activation Linker Activation cluster_conjugation Conjugation Steps cluster_purification_analysis Purification & Analysis TEG This compound (HO-TEG-OH) Activated_TEG Activated TEG Linker (e.g., X-TEG-Y) TEG->Activated_TEG Chemical Modification Activated_Payload Activated Payload (Payload-TEG-X) Activated_TEG->Activated_Payload Reaction 1 Payload Payload Molecule (e.g., Drug, Dye) Payload->Activated_Payload Biomolecule Biomolecule (e.g., Antibody) Bioconjugate Final Bioconjugate (Payload-TEG-Biomolecule) Biomolecule->Bioconjugate Activated_Payload->Bioconjugate Reaction 2 Purification Purification (e.g., SEC, HIC) Bioconjugate->Purification Analysis Characterization (e.g., MS, UV-Vis) Purification->Analysis

Workflow for bioconjugation using a TEG linker.

This workflow demonstrates the initial activation of this compound, followed by its sequential reaction with a payload molecule and a biomolecule to form the final bioconjugate. The process concludes with purification and analytical characterization to ensure the purity and integrity of the final product.

References

An In-depth Technical Guide to the Thermal Degradation of Tetraethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of tetraethylene glycol (TEG). It covers the principal degradation pathways, influential factors, and the analytical techniques employed for its characterization. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or study TEG and related poly(ethylene glycol) compounds.

Introduction

This compound (TEG) is a transparent, colorless, and practically odorless liquid belonging to the polyethylene glycol (PEG) family. It is completely miscible with water and a variety of organic solvents. Due to its properties, such as a high boiling point and hygroscopicity, TEG finds applications as a plasticizer, solvent, and chemical intermediate in numerous industries. Understanding its thermal stability and degradation behavior is crucial for ensuring process safety, product purity, and the longevity of materials in which it is a component.

Thermal degradation involves the chemical decomposition of a material at elevated temperatures. For TEG, this can lead to the formation of a complex mixture of lower and higher molecular weight products, some of which may be volatile or reactive. The degradation process is sensitive to environmental conditions, including the presence of oxygen and catalysts.

Thermal Degradation Pathways

The thermal degradation of this compound can proceed through several pathways, which are influenced by the surrounding atmosphere (oxidative or inert) and temperature.

In an Inert Atmosphere (Pyrolysis):

In the absence of oxygen, the primary degradation mechanism involves homolytic cleavage of C-C and C-O bonds, leading to the formation of various radical species. These radicals can then undergo a series of reactions, including hydrogen abstraction, chain scission, and recombination. The pyrolysis of polyethylene glycols, for which TEG is a model compound, is known to produce a variety of products, including aldehydes (such as formaldehyde and acetaldehyde), ethers, and smaller glycols. At lower temperatures, the dominant products may have hydroxyl and 'ethyl ether' end groups, while at higher temperatures, 'methyl ether' and 'vinyl ether' end groups become more abundant[1].

In an Oxidative Atmosphere:

In the presence of oxygen, the degradation of TEG is significantly accelerated. The process is initiated by the formation of hydroperoxides, which are unstable and decompose to form a variety of oxidation products. These can include aldehydes, ketones, carboxylic acids, and esters. Studies have shown that TEG is stable in a nitrogen atmosphere but decomposes in dry air[2]. The presence of water vapor in the air can reduce the rate of this degradation[2].

Below is a diagram illustrating the proposed major thermal degradation pathways for this compound.

TEG_Degradation cluster_inert Inert Atmosphere (Pyrolysis) cluster_oxidative Oxidative Atmosphere TEG This compound (TEG) radicals Radical Intermediates (C-C and C-O cleavage) TEG->radicals High Temperature hydroperoxides Hydroperoxide Intermediates TEG->hydroperoxides + O2 aldehydes Aldehydes (e.g., Formaldehyde, Acetaldehyde) radicals->aldehydes ethers Ethers radicals->ethers smaller_glycols Smaller Glycols (MEG, DEG, TEG) radicals->smaller_glycols oxidation_products Oxidation Products (Aldehydes, Ketones, Carboxylic Acids) hydroperoxides->oxidation_products higher_mw Higher Molecular Weight Products oxidation_products->higher_mw Polymerization

Proposed thermal degradation pathways for this compound.

Factors Influencing Thermal Degradation

Several factors can significantly influence the rate and mechanism of TEG thermal degradation:

  • Temperature and Heating Rate: Higher temperatures and faster heating rates generally lead to a more rapid and extensive degradation. The onset temperature of degradation can vary with the heating rate, a principle often used in kinetic studies[3].

  • Atmosphere: As previously mentioned, the presence of oxygen drastically accelerates degradation compared to an inert atmosphere like nitrogen[2].

  • Presence of Catalysts and Inhibitors: Certain metal salts can have a pronounced effect on TEG's thermal stability. For instance, copper acetate and ferric chloride have been shown to inhibit degradation, while nickel sulfate accelerates it.

  • Presence of Water: Water vapor in the air has been observed to reduce the rate of TEG degradation.

Experimental Analysis Techniques

The study of the thermal degradation of this compound involves several key analytical techniques. The general workflow for such an analysis is depicted below.

Experimental_Workflow cluster_thermal_analysis Thermal Analysis cluster_product_analysis Degradation Product Analysis cluster_data_analysis Data Interpretation start Sample Preparation (TEG) TGA Thermogravimetric Analysis (TGA) - Mass Loss vs. Temperature - Onset of Decomposition start->TGA DSC Differential Scanning Calorimetry (DSC) - Heat Flow vs. Temperature - Endotherms/Exotherms start->DSC Py_GC_MS Pyrolysis-GC-MS - Identification of Volatile  and Semi-Volatile Products start->Py_GC_MS TGA_FTIR TGA-FTIR (EGA) - Identification of  Evolved Gases TGA->TGA_FTIR Evolved Gas kinetics Kinetic Analysis (Activation Energy) TGA->kinetics FTIR_ATR FTIR-ATR of Residue - Changes in Chemical Bonds Py_GC_MS->FTIR_ATR Residue pathway Degradation Pathway Elucidation Py_GC_MS->pathway TGA_FTIR->pathway FTIR_ATR->pathway

General experimental workflow for thermal degradation analysis.
Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of TEG by measuring its mass loss as a function of temperature.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample of TEG (typically 5-10 mg) into an appropriate crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). To study the kinetics, multiple experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min) are recommended.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, boiling, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of TEG (typically 2-5 mg) into a hermetically sealed aluminum pan to prevent evaporation before decomposition. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected decomposition range (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks may correspond to melting or boiling, while exothermic peaks often indicate decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products of TEG's thermal decomposition.

Experimental Protocol:

  • Sample Preparation: A small amount of TEG is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600 °C) in an inert atmosphere (helium) within the pyrolyzer, which is directly coupled to the GC inlet.

  • GC-MS Analysis:

    • Gas Chromatograph: The pyrolysis products are swept onto a capillary column (e.g., a wax column like CP-Wax 57 CB) and separated based on their boiling points and polarity. A typical temperature program might be: hold at 100 °C for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Mass Spectrometer: The separated compounds are ionized (e.g., by electron impact) and detected by the mass spectrometer, which provides a mass spectrum for each component.

  • Data Analysis: The individual components are identified by comparing their mass spectra with a library of known compounds (e.g., NIST). The relative abundance of each product can be estimated from the peak areas in the chromatogram.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To monitor changes in the chemical structure of TEG during thermal degradation and to identify the gaseous products evolved (when coupled with TGA).

Experimental Protocol (for residue analysis):

  • Sample Preparation: A thin film of TEG is cast on an appropriate substrate.

  • Heating: The sample is heated in a controlled environment for a specific time and temperature.

  • FTIR Analysis: The FTIR spectrum of the heated sample is recorded and compared to the spectrum of the unheated TEG.

  • Data Analysis: Changes in the intensity or position of absorption bands corresponding to specific functional groups (e.g., O-H, C-O, C=O) are analyzed to infer changes in the chemical structure.

Experimental Protocol (for Evolved Gas Analysis - TGA-FTIR):

  • TGA-FTIR Coupling: The outlet of the TGA furnace is connected to a heated gas cell in the FTIR spectrometer via a heated transfer line to prevent condensation of the evolved gases.

  • TGA Experiment: A TGA experiment is performed as described in section 4.1.

  • FTIR Data Collection: FTIR spectra of the evolved gases are continuously collected throughout the TGA run.

  • Data Analysis: The spectra are analyzed to identify the gaseous products evolved at different stages of the thermal degradation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the thermal degradation of this compound and related compounds. It is important to note that specific quantitative data for TEG is limited in the readily available literature.

Table 1: Thermogravimetric Analysis (TGA) Data

CompoundAtmosphereHeating Rate (°C/min)Onset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Reference
Poly(ethylene glycol) (PEG, MW 200,000)Nitrogen10340~415
This compound (TEG)Nitrogen10Data not availableData not available
This compound (TEG)Air10Data not availableData not available

Table 2: Differential Scanning Calorimetry (DSC) Data

CompoundAtmosphereHeating Rate (°C/min)Endothermic/Exothermic Peaks (°C)Enthalpy Change (J/g)Reference
Polyols (general)Nitrogen10Varies with compoundVaries with compound
This compound (TEG)Nitrogen10Data not availableData not available

Table 3: Pyrolysis-GC-MS Degradation Products

CompoundPyrolysis Temp. (°C)Major Degradation Products IdentifiedRelative Abundance (%)Reference
Poly(ethylene glycol) (PEG)150-325Hydroxyl and 'ethyl ether' end groups (lower temps)Not specified
'Methyl ether' and 'vinyl ether' end groups (higher temps)Not specified
Not specifiedFormaldehyde, Organic PeroxidesAmong 10 most abundant
This compound (TEG)Not specifiedData not availableData not available

Conclusion

The thermal degradation of this compound is a complex process that is highly dependent on the experimental conditions, particularly the presence of oxygen. In inert atmospheres, degradation proceeds via radical chain reactions involving C-C and C-O bond cleavage, while in the presence of oxygen, oxidative pathways involving hydroperoxide intermediates dominate.

This guide has outlined the primary degradation mechanisms and the key analytical techniques used for their investigation. While general protocols for these techniques are well-established, there is a notable scarcity of specific quantitative data for the thermal degradation of this compound in the scientific literature. Further research is needed to generate comprehensive TGA, DSC, and pyrolysis-GC-MS data for TEG under various conditions to fully elucidate its degradation kinetics and product distribution. Such data would be invaluable for predicting its long-term stability and ensuring its safe and effective use in a wide range of applications.

References

A Comprehensive Technical Guide to the Safe Handling of Tetraethylene Glycol in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for tetraethylene glycol (TEG) in a laboratory setting. Adherence to these guidelines is critical for ensuring a safe working environment and maintaining the integrity of research and development activities.

Chemical and Physical Properties

This compound is a transparent, colorless, and practically odorless liquid.[1] It is a high-boiling, low-volatility, and hygroscopic compound completely miscible with water and many organic solvents.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C8H18O5[2]
Molecular Weight 194.23 g/mol [2]
Appearance Transparent, colorless, viscous liquid
Boiling Point Approximately 314 °C
Melting/Freezing Point Approximately -4°C to -5.6°C
Flash Point 182 °C (359.6 °F) - closed cup
Density ~1.125 g/mL at 25 °C
Vapor Pressure <0.01 mmHg
Water Solubility Miscible

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Some sources also indicate that repeated exposure may cause adverse kidney effects. It is important to note that some suppliers classify the substance as not meeting the criteria for classification. However, a conservative approach to handling is always recommended.

Toxicology Data

Route of ExposureEndpointValueSpeciesSource
OralLD5030,000 mg/kgRat
OralLD504.70 g/kgRat
DermalLD509.53 g/kgRabbit

Safe Handling and Storage Protocols

4.1. Engineering Controls

All procedures involving this compound should be conducted in a well-ventilated area to minimize inhalation of mists or vapors. A properly functioning eyewash station and safety shower must be readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation before each use.

  • Body Protection: Wear a laboratory coat or other impervious clothing to prevent skin contact. For tasks with a higher risk of splashing, a chemically resistant apron should be considered.

4.3. General Hygiene and Handling Practices

  • Avoid all personal contact, including inhalation.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Wash hands thoroughly after handling the chemical.

  • Keep the container tightly closed when not in use.

4.4. Storage

Store this compound in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Keep containers tightly sealed. It is incompatible with strong oxidizing agents, strong acids, and strong bases. Recommended storage temperature is between 15–25 °C.

Emergency Procedures

5.1. First Aid Measures

A standardized first aid response workflow should be followed in case of exposure.

FirstAid cluster_Exposure Exposure Event cluster_Response First Aid Response cluster_Medical Medical Attention Exposure Exposure to this compound Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Eyes Immediately flush with water for at least 15 minutes, lifting eyelids. Remove contact lenses if present. Eye_Contact->Flush_Eyes Wash_Skin Remove contaminated clothing. Wash skin with plenty of soap and water. Skin_Contact->Wash_Skin Fresh_Air Move victim to fresh air. If breathing is difficult, provide respiratory support. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Flush_Eyes->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First aid procedures for this compound exposure.

5.2. Spill Response

In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation. Use appropriate personal protective equipment before attempting to clean up the spill.

SpillResponse cluster_Spill Spill Event cluster_Containment Containment & Cleanup cluster_Disposal Disposal Spill This compound Spill Ensure_Safety Ensure adequate ventilation and wear appropriate PPE. Spill->Ensure_Safety Contain_Spill Prevent further leakage. Keep away from drains and water courses. Ensure_Safety->Contain_Spill Absorb_Spill Absorb with inert material (e.g., sand, vermiculite). Contain_Spill->Absorb_Spill Collect_Waste Collect absorbed material into a suitable, labeled container for disposal. Absorb_Spill->Collect_Waste Dispose Dispose of as hazardous waste in accordance with local regulations. Collect_Waste->Dispose

Caption: Spill response workflow for this compound.

5.3. Firefighting Measures

Use water spray, dry chemical, foam, or carbon dioxide extinguishers. Firefighters should wear self-contained breathing apparatus and full protective clothing.

Disposal Considerations

Unused this compound and any contaminated materials (e.g., absorbent materials from a spill) should be treated as hazardous waste. Disposal must be in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or watercourses.

Conclusion

While this compound is a valuable solvent and intermediate in various research and development applications, it is imperative that it is handled with a thorough understanding of its potential hazards. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, laboratory personnel can significantly mitigate the risks associated with its use. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most comprehensive information.

References

The Environmental Lifecycle of Tetraethylene Glycol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the environmental fate, biodegradability, and ecotoxicity of tetraethylene glycol (TEG), providing critical data and experimental insights for scientists and drug development professionals.

This compound (TEG), a clear, viscous, and water-miscible liquid, finds extensive application across various industries, including as a plasticizer, solvent, and chemical intermediate. Its widespread use necessitates a thorough understanding of its environmental behavior to ensure responsible handling and mitigate potential ecological impacts. This technical guide synthesizes available data on the environmental fate and biodegradability of TEG, presenting key quantitative metrics, detailed experimental protocols, and visual representations of its environmental lifecycle.

Physicochemical Properties and Environmental Distribution

The environmental distribution of this compound is largely governed by its physicochemical properties. With a high water solubility and a low vapor pressure, TEG is expected to predominantly partition to the aqueous phase and exhibit low volatility from water and soil surfaces.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H18O5[2]
Molecular Weight194.23 g/mol [2]
Water SolubilityMiscible[1]
Vapor Pressure4.65 x 10⁻⁵ mm Hg at 26 °C[1]
Log Kow (Octanol-Water Partition Coefficient)-1.6
Estimated Soil Adsorption Coefficient (Koc)10

The low octanol-water partition coefficient (Log Kow) of -1.6 indicates a low potential for bioaccumulation in organisms. Furthermore, an estimated soil adsorption coefficient (Koc) of 10 suggests that this compound has very high mobility in soil and is unlikely to adsorb to sediment.

Biodegradability

This compound is considered to be readily biodegradable. Studies have demonstrated significant mineralization of TEG in the presence of microorganisms from wastewater inoculum.

Table 2: Biodegradability of this compound

Test TypeDurationBiodegradationResultReference
Aerobic Biodegradation (with acclimation)20 days88%Readily Biodegradable
Aerobic Biodegradation (OECD Guideline)20 days90 - 100%Readily Biodegradable

The biodegradation of polyethylene glycols, including TEG, is understood to proceed via the shortening of the glycol chain, leading to the formation of smaller glycols like ethylene glycol and diethylene glycol, which are then further mineralized.

TEG This compound TriEG Triethylene Glycol TEG->TriEG Microbial Oxidation DiEG Diethylene Glycol TriEG->DiEG Microbial Oxidation EG Ethylene Glycol DiEG->EG Microbial Oxidation Intermediates Smaller Organic Molecules (e.g., Glycolic Acid, Glyoxal) EG->Intermediates Microbial Oxidation Mineralization CO2 + H2O Intermediates->Mineralization Further Oxidation

Figure 1: Postulated aerobic biodegradation pathway of this compound.

Abiotic Degradation

Hydrolysis

Due to the absence of hydrolyzable functional groups, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9).

Photolysis

Direct photolysis of this compound is not anticipated to be a significant degradation pathway as it does not contain chromophores that absorb light at wavelengths greater than 290 nm. However, in the atmosphere, vapor-phase TEG is expected to be degraded by reaction with photochemically-produced hydroxyl radicals.

Ecotoxicity

This compound exhibits low acute toxicity to aquatic organisms. The available data for key trophic levels are summarized below.

Table 3: Ecotoxicity of this compound

SpeciesTest DurationEndpointValue (mg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)96 hoursLC50> 100
Daphnia magna (Water Flea)48 hoursEC507,746
Pseudokirchneriella subcapitata (Green Algae)72 hoursEC501303 - 4150

Experimental Protocols

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This method determines the biodegradability of a substance by measuring the oxygen consumed by microorganisms during its degradation.

Methodology:

  • Test System: A known concentration of the test substance (e.g., 100 mg/L) is added to a mineral medium inoculated with a mixed population of microorganisms (activated sludge).

  • Incubation: The test is conducted in sealed flasks at a constant temperature (typically 20-24°C) in the dark for 28 days.

  • Measurement: The consumption of oxygen is measured by the pressure change in the headspace of the flasks using a manometer. Carbon dioxide produced is absorbed by a potassium hydroxide solution.

  • Calculation: The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD) of the substance.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_measurement Measurement cluster_analysis Data Analysis Test Substance Test Substance Sealed Flasks Sealed Flasks Test Substance->Sealed Flasks Mineral Medium Mineral Medium Mineral Medium->Sealed Flasks Inoculum Inoculum Inoculum->Sealed Flasks Manometer Manometer Sealed Flasks->Manometer O2 Consumption CO2 Trap CO2 Trap Sealed Flasks->CO2 Trap Calculate % ThOD Calculate % ThOD Manometer->Calculate % ThOD

Figure 2: Experimental workflow for the OECD 301F Manometric Respirometry Test.

Soil Sorption - OECD 106 (Batch Equilibrium Method)

This method is used to determine the adsorption/desorption potential of a chemical in soil.

Methodology:

  • Soil Selection: A range of soil types with varying organic carbon content, pH, and texture are used.

  • Equilibration: A known mass of soil is equilibrated with a solution of the test substance of known concentration in a calcium chloride solution. The mixture is agitated for a defined period to reach equilibrium.

  • Analysis: After equilibration, the solid and aqueous phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured.

  • Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the aqueous solution. The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then determined.

Hydrolysis - OECD 111 (Hydrolysis as a Function of pH)

This guideline is designed to determine the rate of abiotic hydrolysis of a chemical at different pH values.

Methodology:

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Incubation: The test substance is added to the buffer solutions and incubated in the dark at a constant temperature.

  • Sampling and Analysis: Aliquots are taken at various time intervals, and the concentration of the test substance is determined using a suitable analytical method.

  • Kinetics: The rate of hydrolysis is determined, and the half-life of the substance at each pH is calculated.

Summary of Environmental Fate

The collective data indicate a clear and predictable environmental fate for this compound.

cluster_compartments Environmental Compartments TEG_Release Release of TEG to the Environment Water Water TEG_Release->Water Soil Soil TEG_Release->Soil Air Atmosphere TEG_Release->Air Biodegradation Rapid Biodegradation Water->Biodegradation Low_Bioaccumulation Low Bioaccumulation Potential Water->Low_Bioaccumulation Low_Toxicity Low Aquatic Toxicity Water->Low_Toxicity Soil->Biodegradation Leaching High Mobility/Leaching Soil->Leaching Photodegradation Atmospheric Photodegradation Air->Photodegradation

References

Methodological & Application

Application Notes and Protocols for Tetraethylene Glycol (TEG) as a Cryoprotectant for Cells and Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a critical technology in biomedical research and clinical applications, enabling the long-term storage of viable cells and tissues. The choice of cryoprotective agent (CPA) is paramount to minimizing cellular damage during the freezing and thawing processes. Tetraethylene glycol (TEG), a low-molecular-weight poly(ethylene glycol), presents a promising alternative to more common cryoprotectants like dimethyl sulfoxide (DMSO) and glycerol. Its advantages include potentially lower toxicity and high membrane permeability.[1][2][3] These notes provide a comprehensive overview of the principles and application of TEG in cell and tissue cryopreservation.

Cryoprotectants like TEG function by increasing the solute concentration within cells, thereby lowering the freezing point of intracellular water and preventing the formation of damaging ice crystals.[4] They can also form hydrogen bonds with biological molecules, preserving their native structure and function as water is displaced.[5]

Mechanism of Action

This compound, as a penetrating cryoprotectant, protects cells from freezing-induced damage through several mechanisms:

  • Lowering the Freezing Point : By dissolving in intracellular and extracellular water, TEG colligatively lowers the freezing point, reducing the likelihood of ice crystal formation.

  • Inhibition of Ice Crystal Growth : TEG molecules interfere with the hydrogen bonding between water molecules, which is necessary for the formation of the crystalline ice lattice. This leads to vitrification, a glass-like solidification of the solution, at achievable cooling rates.

  • Dehydration and Osmotic Balance : Prior to freezing, TEG helps to dehydrate the cells in a controlled manner, reducing the amount of intracellular water available to form ice. It also helps to maintain osmotic equilibrium across the cell membrane during the freezing and thawing processes, minimizing damaging cell volume changes.

  • Membrane Stabilization : Glycols can interact with the lipid bilayer of the cell membrane, helping to maintain its fluidity and integrity at low temperatures.

Advantages of this compound

  • Lower Toxicity : Studies on related glycols like ethylene glycol have shown them to be less toxic to certain cell types compared to DMSO, a widely used cryoprotectant. This can lead to higher post-thaw cell viability and better functional recovery.

  • High Permeability : Due to its relatively small molecular size, TEG can readily penetrate cell membranes, allowing for rapid equilibration and reducing the time cells are exposed to potentially toxic hypertonic solutions.

  • Vitrification Potential : In combination with other agents and optimized cooling rates, TEG can facilitate vitrification, the complete avoidance of ice crystal formation, which is considered the gold standard for cryopreservation of complex tissues and organs.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the use of ethylene glycol (EG) and low-molecular-weight polyethylene glycols (PEGs) as cryoprotectants. While direct data for this compound is limited, these findings provide a strong basis for its application.

Table 1: Comparison of Post-Thaw Viability with Different Cryoprotectants

Cell TypeCryoprotectantConcentrationPost-Thaw Viability (%)Reference
Mouse EmbryosEthylene Glycol1.5 M80.6
Mouse EmbryosPropylene Glycol1.5 M65.2
Human Umbilical Cord MSCsEthylene Glycol + 0.2 M Sucrose10%~70
Human Umbilical Cord MSCsDMSO + 0.2 M Sucrose10%~70
Human Umbilical Cord MSCsGlycerol + 0.2 M Sucrose10%~69
Ram SpermEthylene Glycol3% and 5%No significant difference from Glycerol
Ram SpermDMSO3%, 5%, and 7%Lower viability and higher percentage of dead sperm
Mesenchymal Stem CellsPEG 400 (with 2h preincubation)10% (w/v)~51
Mesenchymal Stem CellsPEG 600 (with 2h preincubation)10% (w/v)~51
Mesenchymal Stem CellsPEG 1K (no preincubation)10% (w/v)~34
Mesenchymal Stem CellsPEG 1.5K (no preincubation)10% (w/v)~50
Mesenchymal Stem CellsPEG 5K (no preincubation)10% (w/v)~54
Mesenchymal Stem CellsDMSO10% (v/v)~25 (after 24h exposure at 37°C)

Table 2: Optimal Concentrations and Conditions for Glycol-Based Cryopreservation

Cell/Tissue TypeCryoprotectant CompositionOptimal ConcentrationKey ConditionsReference
Limbal Stem CellsEthylene Glycol, Propylene Glycol, or DMSO5%Increasing concentration above 5% was detrimental
Porcine Oocytes (vitrification)Ethylene Glycol + Propylene Glycol (1:1)4% (equilibration) then 35% (vitrification)5-15 min equilibration
Mouse Expanded BlastocystsEthylene Glycol + 0.5 M Sucrose7.0 MPre-exposure to 1.5 M EG improved outcomes
Bovine EmbryosEthylene Glycol1.5 MAllowed for direct transfer after thawing
Human KeratinocytesPEG 400~10%Plunge-freezing in liquid nitrogen

Experimental Protocols

The following are generalized protocols for the cryopreservation of cells and tissues using this compound. It is crucial to optimize these protocols for each specific cell or tissue type.

Protocol 1: Cryopreservation of Adherent Cells
  • Cell Preparation :

    • Culture cells to reach 80-90% confluency.

    • Wash cells with a balanced salt solution (e.g., PBS).

    • Harvest cells using a gentle dissociation reagent (e.g., TrypLE™ Express).

    • Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.

    • Determine cell concentration and viability using a hemocytometer and trypan blue staining.

  • Cryopreservation :

    • Prepare the cryopreservation medium: Culture medium supplemented with 20% fetal bovine serum (or other protein source) and a final concentration of 10% (v/v) this compound. Note : The optimal TEG concentration may range from 5% to 15% and should be determined empirically.

    • Centrifuge the cell suspension and resuspend the pellet in the cold (4°C) cryopreservation medium at a final concentration of 1-5 x 10^6 cells/mL.

    • Aliquot the cell suspension into cryovials.

    • Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™) and store at -80°C for at least 4 hours to achieve a cooling rate of approximately -1°C/minute.

    • Transfer the cryovials to a liquid nitrogen tank for long-term storage.

  • Thawing :

    • Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

    • Wipe the vial with 70% ethanol before opening in a sterile hood.

    • Slowly add pre-warmed culture medium to the cell suspension.

    • Transfer the cell suspension to a centrifuge tube and add more culture medium.

    • Centrifuge the cells to remove the cryopreservation medium.

    • Resuspend the cell pellet in fresh culture medium and plate in a new culture vessel.

    • Assess cell viability and attachment after 24 hours.

Protocol 2: Vitrification of Tissues or Embryos

This protocol is adapted from methods using ethylene glycol for vitrification.

  • Solution Preparation :

    • Equilibration Solution (ES) : Base medium (e.g., M2 or PBS with BSA) containing 7.5% (v/v) ethylene glycol and 7.5% (v/v) DMSO. (Note: TEG can be tested as a substitute for EG).

    • Vitrification Solution (VS) : Base medium containing 15% (v/v) ethylene glycol, 15% (v/v) DMSO, and 0.5 M sucrose. (Note: TEG can be tested as a substitute for EG).

  • Vitrification Procedure :

    • Place the tissue or embryos in the Equilibration Solution for 5-15 minutes at room temperature.

    • Transfer the sample to the Vitrification Solution for no more than 1 minute.

    • Load the sample onto a suitable cryo-device (e.g., cryoloop, cryotop) in a minimal volume of VS.

    • Plunge the cryo-device directly into liquid nitrogen.

  • Warming Procedure :

    • Rapidly transfer the cryo-device from liquid nitrogen into a warming solution (base medium with 1.0 M sucrose) at 37°C.

    • Sequentially transfer the sample through solutions with decreasing sucrose concentrations (e.g., 0.5 M, 0.25 M, and finally base medium) to allow for gradual rehydration.

    • Wash the sample in fresh culture medium and place it in culture.

Visualizations

Cryopreservation Workflow

G cluster_prep Cell/Tissue Preparation cluster_cryo Cryopreservation cluster_thaw Thawing and Recovery Harvest Harvest Cells/Tissue Wash Wash with Balanced Salt Solution Harvest->Wash Count Count and Assess Viability Wash->Count Add_CPA Add Cryopreservation Medium (with TEG) Count->Add_CPA Aliquot Aliquot into Cryovials Add_CPA->Aliquot Freeze Controlled Rate Freezing (-1°C/min) Aliquot->Freeze Store Long-term Storage in Liquid Nitrogen Freeze->Store Thaw Rapid Thawing at 37°C Store->Thaw Wash_CPA Wash to Remove CPA Thaw->Wash_CPA Culture Plate in Culture Medium Wash_CPA->Culture Assess Assess Post-Thaw Viability and Function Culture->Assess

Caption: General workflow for cell cryopreservation using TEG.

Mechanism of Cryoprotectant Action

G cluster_cell During Freezing cluster_no_cpa Without Cryoprotectant cluster_with_cpa With this compound (TEG) Ice Ice Crystal Formation Dehydration Cell Dehydration Ice->Dehydration Damage Membrane Damage & Cell Death Ice->Damage Dehydration->Damage TEG TEG Penetrates Cell LowerFP Lowers Freezing Point TEG->LowerFP Stabilize Stabilizes Membranes TEG->Stabilize Vitrification Promotes Vitrification LowerFP->Vitrification Viability Preserves Cell Viability Vitrification->Viability Stabilize->Viability

Caption: Protective mechanisms of TEG during cryopreservation.

Logical Relationship for Protocol Optimization

G Start Define Cell/Tissue Type Concentration Optimize TEG Concentration (e.g., 5-15%) Start->Concentration Equilibration Determine Equilibration Time Concentration->Equilibration Cooling Select Cooling Rate (Slow vs. Vitrification) Equilibration->Cooling Thawing Optimize Thawing Protocol Cooling->Thawing Assessment Assess Viability and Function Thawing->Assessment Assessment->Concentration Iterate for Improvement

Caption: Iterative process for optimizing a TEG-based cryopreservation protocol.

References

Application Notes and Protocols for Tetraethylene Glycol in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tetraethylene glycol (TEG) and its derivatives in the synthesis of various nanoparticles. TEG's versatility as a solvent, reducing agent, and capping agent makes it a valuable tool in nanotechnology, particularly for applications in biomedicine and drug delivery.[1] Its biocompatibility and ability to confer hydrophilic properties to nanoparticles are crucial for in vivo applications.[2]

Multifunctional Role of this compound in Nanoparticle Synthesis

This compound's utility in nanoparticle synthesis is derived from its capacity to perform several functions, often simultaneously, which simplifies synthesis protocols and offers a high degree of control over the final product.[1]

  • High-Boiling Point Solvent: With a boiling point of approximately 277°C, TEG serves as an excellent high-boiling point solvent, which is advantageous for the synthesis of crystalline nanoparticles that necessitate elevated temperatures for nucleation and growth.[1] This property allows for a broad range of reaction temperatures, granting greater control over the kinetics of nanoparticle formation.[1]

  • Reducing Agent: In the polyol process, TEG can act as a reducing agent, facilitating the reduction of metal salts to form nanoparticles. This is particularly evident in the synthesis of silver and gold nanoparticles. The reducing ability of polyethylene glycols (of which TEG is a short-chain version) increases with the polymer chain length.

  • Capping and Stabilizing Agent: TEG and its derivatives can adsorb to the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth. This capping action is crucial for producing stable, monodisperse nanoparticle solutions. The ethylene glycol units provide a hydrophilic and biocompatible shell, which is particularly important for biomedical applications.

Experimental Protocols

The following section details specific protocols for the synthesis of gold (Au), silver (Ag), and iron oxide (Fe₃O₄) nanoparticles utilizing this compound or its derivatives.

Gold Nanoparticle (AuNP) Synthesis

Protocol 1: TEG as Solvent and Reducing Agent

This protocol describes a method for synthesizing gold nanoparticles where this compound monoethyl ether (TEGMEE) functions as both the solvent and the primary reducing agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound monoethyl ether (TEGMEE)

  • Sodium hydroxide (NaOH) solution (0.1 M, optional for pH adjustment)

Procedure:

  • Add 20 mL of TEGMEE to a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Heat the TEGMEE to 120°C with vigorous stirring.

  • Rapidly inject a solution of HAuCl₄·3H₂O (e.g., 1 mL of a 10 mM aqueous solution) into the hot TEGMEE.

  • The solution will change color, indicating the formation of gold nanoparticles. Continue stirring for a designated period to ensure reaction completion.

  • Allow the solution to cool to room temperature.

  • The resulting AuNPs can be purified by centrifugation and washing with ethanol or water.

Protocol 2: TEG-SH as a Capping Agent with NaBH₄ Reduction

This method utilizes a thiol-terminated this compound (TEG-SH) to create a stable coating on gold nanoparticles, which are reduced by sodium borohydride (NaBH₄). This method is particularly useful for creating nanoparticles with long in vivo half-lives.

Materials:

  • Gold(III) chloride (HAuCl₄)

  • Thiol-terminated this compound (TEG-SH)

  • Sodium borate (Na₂B₄O₇)

  • Sodium borohydride (NaBH₄)

  • Water

Procedure:

  • In a glass bottle with vigorous stirring, add 18 mL of water.

  • Add 800 µL of 0.1 M borax solution.

  • Add 40 µL of 5 M TEG-SH (final concentration of 10 mM).

  • Add 800 µL of 25 mM HAuCl₄.

  • After 1 minute, add 160 µL of freshly prepared 0.5 M NaBH₄.

  • Continue stirring for a set amount of time to allow for nanoparticle formation and stabilization.

  • The resulting TEG-coated AuNPs can be purified via dialysis or centrifugation.

Quantitative Data for Gold Nanoparticle Synthesis

ProtocolPrecursorReducing AgentCapping AgentSolventTemperature (°C)Resulting Nanoparticle SizeReference
1HAuCl₄·3H₂OTEGMEETEGMEETEGMEE120Not specified
2HAuCl₄NaBH₄TEG-SHWaterRoom Temperature4.76 ± 0.74 nm (core diameter)
Silver Nanoparticle (AgNP) Synthesis

Protocol 3: TEGMEE as Solvent and Reducing Agent

This protocol outlines the synthesis of silver nanoparticles where this compound monoethyl ether (TEGMEE) serves as both the solvent and the primary reducing agent. Polyvinylpyrrolidone (PVP) can be added as an additional stabilizer.

Materials:

  • Silver nitrate (AgNO₃)

  • This compound monoethyl ether (TEGMEE)

  • Polyvinylpyrrolidone (PVP) (optional)

Procedure:

  • Dissolve a specific amount of PVP (e.g., 0.1 g) in 20 mL of TEGMEE in a three-neck flask with stirring (if using).

  • Heat the solution to 160°C under a nitrogen atmosphere.

  • Separately, prepare a solution of AgNO₃ in a small amount of TEGMEE.

  • Inject the AgNO₃ solution into the hot TEGMEE/PVP mixture.

  • The reaction mixture will change color, indicating the formation of AgNPs.

  • Maintain the temperature for a specific duration to control nanoparticle growth.

  • Cool the solution to room temperature and purify the AgNPs by adding a non-solvent like acetone followed by centrifugation.

Quantitative Data for Silver Nanoparticle Synthesis

ProtocolPrecursorReducing AgentCapping Agent / StabilizerSolventTemperature (°C)Resulting Nanoparticle SizeReference
3AgNO₃TEGMEEPVP (optional)TEGMEE16012–30 nm (with PEG)
Iron Oxide Nanoparticle (Fe₃O₄ NP) Synthesis

Protocol 4: Solvothermal Synthesis in TEGMEE

This protocol describes a general method for synthesizing metal oxide nanoparticles, such as iron oxide (Fe₃O₄), using a solvothermal process with this compound monoethyl ether (TEGMEE).

Materials:

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • This compound monoethyl ether (TEGMEE)

Procedure:

  • Dissolve 1 mmol of Fe(acac)₃ in 20 mL of TEGMEE in a beaker, using sonication to form a clear solution.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 200°C for 12 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by magnetic separation.

  • Wash the nanoparticles multiple times with ethanol and water to remove any unreacted precursors and excess TEGMEE.

  • Dry the purified Fe₃O₄ nanoparticles for further characterization and use.

Quantitative Data for Iron Oxide Nanoparticle Synthesis

ProtocolPrecursorReducing Agent/SolventCapping AgentTemperature (°C)Reaction Time (h)Reference
4Fe(acac)₃TEGMEETEGMEE20012

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Gold_Nanoparticle_Synthesis_TEGMEE reagent reagent process process product product HAuCl4 HAuCl₄ Solution Injection Rapid Injection HAuCl4->Injection TEGMEE TEGMEE Flask Three-Neck Flask TEGMEE->Flask HeatStir Heat to 120°C & Stir Flask->HeatStir HeatStir->Injection Reaction Reaction & Color Change Injection->Reaction Cooling Cool to RT Reaction->Cooling Purification Purification (Centrifugation) Cooling->Purification AuNPs Gold Nanoparticles Purification->AuNPs

Caption: Workflow for Gold Nanoparticle Synthesis using TEGMEE.

Gold_Nanoparticle_Synthesis_TEGSH reagent reagent process process product product Water Water Mixing Mix Reagents (Water, Borax, TEG-SH, HAuCl₄) Water->Mixing Borax Borax Solution Borax->Mixing TEGSH TEG-SH TEGSH->Mixing HAuCl4 HAuCl₄ Solution HAuCl4->Mixing NaBH4 NaBH₄ Solution Reduction Add NaBH₄ (Reduction) NaBH4->Reduction Mixing->Reduction Stirring Stirring Reduction->Stirring Purification Purification (Dialysis) Stirring->Purification AuNPs TEG-Coated Gold Nanoparticles Purification->AuNPs

Caption: Workflow for TEG-SH Capped Gold Nanoparticle Synthesis.

Silver_Nanoparticle_Synthesis reagent reagent process process product product TEGMEE_PVP TEGMEE (+PVP) Flask Three-Neck Flask TEGMEE_PVP->Flask AgNO3 AgNO₃ in TEGMEE Injection Inject AgNO₃ Sol. AgNO3->Injection HeatN2 Heat to 160°C under N₂ Flask->HeatN2 HeatN2->Injection Growth Nanoparticle Growth Injection->Growth Cooling Cool to RT Growth->Cooling Purification Purification (Centrifugation) Cooling->Purification AgNPs Silver Nanoparticles Purification->AgNPs

Caption: Workflow for Silver Nanoparticle Synthesis in TEGMEE.

Iron_Oxide_Nanoparticle_Synthesis reagent reagent process process product product Fe_acac3 Fe(acac)₃ Dissolve Dissolve with Sonication Fe_acac3->Dissolve TEGMEE TEGMEE TEGMEE->Dissolve Autoclave Transfer to Autoclave Dissolve->Autoclave Heating Heat to 200°C for 12h Autoclave->Heating Cooling Cool to RT Heating->Cooling Separation Magnetic Separation & Washing Cooling->Separation Fe3O4_NPs Fe₃O₄ Nanoparticles Separation->Fe3O4_NPs

Caption: Workflow for Iron Oxide Nanoparticle Solvothermal Synthesis.

Applications in Drug Development

The nanoparticles synthesized using TEG-based methods have significant potential in drug delivery and other biomedical applications. The TEG coating can enhance the in vivo circulation time of nanoparticles, a critical factor for targeted drug delivery. Furthermore, the surface chemistry of these nanoparticles can be further modified for attaching specific targeting ligands or therapeutic agents. For instance, poly(this compound)-based nanoparticles have been developed as a pH-sensitive and redox-responsive platform for cancer treatment, demonstrating high drug loading efficiency and controlled release in the tumor microenvironment. The biocompatibility imparted by the ethylene glycol units helps in reducing non-specific protein adsorption, which can otherwise lead to rapid clearance from the body. These characteristics make TEG-synthesized nanoparticles a promising platform for the development of advanced nanomedicines.

References

Application Notes and Protocols: Tetraethylene Glycol as a Crosslinker for Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogels are three-dimensional (3D) polymeric networks capable of absorbing and retaining large amounts of water or biological fluids.[1] Their high water content, porosity, and soft consistency make them excellent mimics of native extracellular matrix (ECM), leading to their widespread use in biomedical applications such as tissue engineering, drug delivery, and 3D cell culture.[1][2][3] The properties of a hydrogel are largely dictated by its polymer composition and the density of crosslinks that form the network.

Tetraethylene glycol (TEG) and its derivatives, such as this compound diacrylate (TEGDA) and this compound dimethacrylate (TEGDMA), are highly effective and versatile crosslinking agents.[4] The hydrophilic and flexible nature of the TEG chain can impart desirable swelling properties and biocompatibility to the resulting hydrogel. By varying the concentration of the TEG-based crosslinker or the molecular weight of the primary polymer, researchers can precisely tune the hydrogel's mechanical stiffness, mesh size, and degradation kinetics to suit specific applications.

Key Applications
  • Drug Delivery: The porous network of TEG-crosslinked hydrogels allows for the encapsulation of therapeutic agents, from small molecule drugs to large proteins. The release of these agents can be controlled by the hydrogel's swelling and degradation profile, making them suitable for sustained and targeted drug delivery. For instance, thermo-responsive hydrogels have been synthesized using TEGDA to create matrices for controlled drug release.

  • Tissue Engineering: TEG-based hydrogels serve as scaffolds that support cell growth and tissue regeneration. Their physical properties can be tailored to mimic those of specific tissues, such as cartilage. The biocompatibility of polyethylene glycol (PEG)-based materials, including TEG derivatives, is a significant advantage for cell encapsulation and promoting tissue repair.

  • 3D Cell Culture: Hydrogels provide a 3D environment that more closely resembles in vivo conditions compared to traditional 2D cell culture. TEG-crosslinked hydrogels are used to create these environments, allowing for the study of cell behavior, migration, and differentiation in a more biologically relevant context.

  • Solid-Phase Peptide Synthesis: TEGDA has been used to create a crosslinked polystyrene resin support for the gel-phase synthesis of peptides. The flexible and hydrophilic nature of the TEGDA crosslinker allows for effective swelling in a variety of solvents, facilitating the chemical reactions required for peptide synthesis.

Quantitative Data Summary

The physical and mechanical properties of hydrogels are critical for their performance. These properties are highly dependent on the polymer concentration and the molecular weight of the precursors.

Table 1: Mechanical Properties of TEG-Based Hydrogels

Polymer System Total Polymer Concentration (% w/v) Storage Modulus (G') Compressive Modulus (E) Key Findings Source
Tetra-PEG 2.5% ~1 kPa - Gelation occurs at concentrations ≥ 1.5%.
Tetra-PEG 5% ~4 kPa - G' increases significantly with polymer concentration.
Tetra-PEG 10% ~16 kPa - Higher concentration leads to stiffer gels and faster gelation.
PEGDA (MW 3400/400 Blend) 20% - ~0.4 MPa (400 kPa) Mechanical strength can be controlled by blending low and high MW PEGDA.
PEGDA (MW 3400/400 Blend) 40% - ~1.7 MPa (1700 kPa) Increasing total polymer concentration significantly increases compressive modulus.
PEGDA (MW 3400) 10% - 0.04 MPa (40 kPa) Tensile modulus increases with concentration.

| PEGDA (MW 3400) | 40% | - | 0.89 MPa (890 kPa) | Tensile modulus increases with concentration. | |

Table 2: Physical Properties of TEG-Based Hydrogels

Polymer System Total Polymer Concentration (% w/v) Swelling Ratio Theoretical Mesh Size (nm) Key Findings Source
Tetra-PEG 2.5% - 8.41 Mesh size decreases as polymer concentration increases.
Tetra-PEG 5% - 7.41 Changes in mesh size have a minimal impact on the diffusivity of smaller molecules.
Tetra-PEG 10% - 6.43 A 10% concentration can begin to slow the diffusion of larger solutes (e.g., 70 kDa dextran).
p(NIPAm-co-PEGDA) Varied Dependent on MW - Higher swelling ratios are observed when the molecular weight of the PEGDA crosslinker is increased.
PEGDA (MW 508) 30% ~2.2 - Swelling ratio decreases as precursor molecular weight decreases.

| PEGDA (MW 10,000) | 30% | ~31.5 | ~16 | Swelling ratio increases as precursor molecular weight increases. | |

Experimental Protocols

Protocol 1: Synthesis of a TEGDA-Crosslinked Hydrogel via Photopolymerization

This protocol describes the synthesis of a poly(ethylene glycol) diacrylate (PEGDA) hydrogel using this compound diacrylate (TEGDA) as a crosslinker via UV-initiated free radical polymerization.

Materials:

  • Poly(ethylene glycol) monoacrylate (PEGMA) or other main monomer

  • This compound diacrylate (TEGDA) (crosslinker)

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Phosphate-buffered saline (PBS, pH 7.4) or deionized (DI) water

  • Sterile syringe filters (0.22 µm)

Equipment:

  • UV lamp (365 nm)

  • Vortex mixer

  • Molds for hydrogel casting (e.g., PDMS molds, sterile plates)

  • Analytical balance

  • Pipettes

Procedure:

  • Precursor Solution Preparation:

    • In a sterile, light-protected tube (e.g., amber tube or tube wrapped in foil), prepare the desired concentration of the main monomer in PBS. For example, to make a 20% (w/v) solution, dissolve 200 mg of PEGMA in 1 mL of PBS.

    • Add the TEGDA crosslinker. The concentration can be varied to control stiffness; a common starting point is 1-10 mol% relative to the main monomer.

    • Add the photoinitiator. A typical concentration for Irgacure 2959 is 0.05-0.1% (w/v).

    • Vortex the solution thoroughly until all components are completely dissolved.

    • Sterilize the precursor solution by passing it through a 0.22 µm syringe filter.

  • Hydrogel Crosslinking:

    • Pipette the desired volume of the precursor solution into the molds.

    • Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²). The required exposure time depends on the initiator concentration, solution volume, and light intensity, but typically ranges from 1 to 10 minutes. Gelation should be visually confirmed.

  • Post-Polymerization Processing:

    • After crosslinking, gently remove the hydrogels from the molds.

    • To remove unreacted components, place the hydrogels in a large volume of PBS or DI water. Allow them to swell and equilibrate for 24-48 hours, changing the buffer solution several times. This step is crucial for biocompatibility.

Protocol 2: Characterization of Hydrogel Swelling Ratio

The swelling ratio provides insight into the crosslink density and hydrophilicity of the hydrogel.

Materials:

  • Synthesized hydrogels

  • PBS (pH 7.4) or DI water

  • Kimwipes or other lint-free tissue

  • Analytical balance (0.0001 g precision)

Equipment:

  • Beakers or petri dishes

  • Forceps

Procedure:

  • After the washing/equilibration step from Protocol 1, take a hydrogel sample and gently blot its surface with a Kimwipe to remove excess surface water.

  • Immediately weigh the hydrogel to obtain its swollen weight (Ws).

  • Place the hydrogel in a vacuum oven or freeze-dryer until all the water has been removed and a constant weight is achieved. This is the dry weight (Wd).

  • Calculate the equilibrium swelling ratio (ESR) using the following formula:

    • ESR = (Ws - Wd) / Wd

Protocol 3: Characterization of Mechanical Properties via Compression Testing

This protocol outlines a basic method for determining the compressive modulus of a hydrogel.

Materials:

  • Cylindrical hydrogel samples of uniform diameter and height

  • PBS (pH 7.4)

Equipment:

  • Mechanical testing system (e.g., universal testing machine, dynamic mechanical analyzer) with a compression platen

  • Calipers

Procedure:

  • Measure the exact diameter and height of the swollen, equilibrated hydrogel sample using calipers.

  • Place the sample on the lower platen of the mechanical tester, ensuring it is centered. If necessary, keep the sample hydrated with PBS during testing.

  • Lower the upper platen until it just makes contact with the surface of the hydrogel.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute).

  • Record the resulting stress-strain curve.

  • The compressive modulus (Young's Modulus, E) is calculated from the initial linear region of the stress-strain curve (typically between 5-15% strain).

Visualizations

Hydrogel_Synthesis_Workflow cluster_prep Step 1: Precursor Solution Preparation cluster_gel Step 2: Gelation cluster_post Step 3: Post-Processing & Characterization Monomer Monomer (e.g., PEGMA) Mix Mix & Vortex Monomer->Mix Crosslinker Crosslinker (TEGDA) Crosslinker->Mix Initiator Photoinitiator (e.g., Irgacure 2959) Initiator->Mix Solvent Solvent (PBS, pH 7.4) Solvent->Mix Filter Sterile Filter (0.22 µm) Mix->Filter Mold Pipette into Mold Filter->Mold UV Expose to UV Light (e.g., 365 nm) Mold->UV Gel Crosslinked Hydrogel UV->Gel Swell Swell in PBS (24-48h to remove unreacted species) Gel->Swell Ready Purified Hydrogel Swell->Ready

Caption: Workflow for hydrogel synthesis via photopolymerization.

Drug_Loading_Release cluster_loading Drug Loading Methods cluster_release Drug Release Study method1 Method 1: In Situ Loading mix_drug Mix Drug with Precursor Solution method1->mix_drug polymerize Polymerize to Entrap Drug mix_drug->polymerize loaded_gel Drug-Loaded Hydrogel polymerize->loaded_gel method2 Method 2: Post-Loading make_gel Synthesize Empty Hydrogel method2->make_gel soak Soak Hydrogel in Drug Solution make_gel->soak equilibrate Allow to Reach Equilibrium soak->equilibrate equilibrate->loaded_gel release_medium Place in Release Medium (e.g., PBS at 37°C) loaded_gel->release_medium sampling Take Aliquots at Time Intervals release_medium->sampling analysis Analyze Drug Concentration (e.g., UV-Vis, HPLC) sampling->analysis profile Plot Cumulative Release vs. Time analysis->profile

Caption: Workflow for drug loading and subsequent release studies.

Hydrogel_Properties_Logic cluster_inputs Tunable Parameters cluster_outputs Resulting Properties crosslinker_conc Crosslinker (TEG) Concentration stiffness Mechanical Stiffness (Modulus) crosslinker_conc->stiffness + mesh Mesh Size crosslinker_conc->mesh - swelling Swelling Ratio crosslinker_conc->swelling - polymer_mw Polymer MW polymer_mw->stiffness - polymer_mw->mesh + polymer_mw->swelling + total_conc Total Polymer Concentration total_conc->stiffness + total_conc->mesh - total_conc->swelling - degradation Degradation Rate stiffness->degradation -

Caption: Factors influencing final hydrogel properties.

References

Application Notes and Protocols for Tetraethylene Glycol (TEG) Functionalization in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the functionalization of biomolecules using tetraethylene glycol (TEG) as a versatile linker. TEG linkers enhance the solubility, stability, and pharmacokinetic properties of bioconjugates, making them invaluable in drug delivery, diagnostics, and various research applications.

Introduction to TEG in Bioconjugation

This compound (TEG) is a discrete polyethylene glycol (PEG) linker that offers a balance of hydrophilicity and a defined length, making it an ideal component in the design of bioconjugates. Its use as a linker can improve the therapeutic efficacy of drugs by increasing their solubility, reducing immunogenicity, and extending their circulation half-life.[1] TEG can be functionalized with a variety of reactive groups to enable covalent attachment to proteins, peptides, oligonucleotides, and other biomolecules. Common functionalization strategies include the introduction of amines, azides, alkynes, thiols, N-hydroxysuccinimide (NHS) esters, and maleimides, which allow for a range of bioconjugation chemistries.[2][3]

Key Bioconjugation Chemistries Utilizing Functionalized TEG

Several robust and efficient chemical reactions are employed for bioconjugation using functionalized TEG linkers. The choice of chemistry depends on the available functional groups on the biomolecule and the desired stability of the resulting conjugate.

Amine-Reactive Conjugation via NHS Esters

This method involves the reaction of an NHS ester-functionalized TEG with primary amines (e.g., the N-terminus of a protein or the side chain of lysine residues) to form a stable amide bond.[4] This is one of the most common methods for protein modification.

Thiol-Reactive Conjugation via Maleimides

TEG functionalized with a maleimide group reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues in proteins, to form a stable thioether bond.[5] This reaction is highly selective for thiols under mild physiological conditions (pH 6.5-7.5).

"Click Chemistry": Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry offers a highly efficient and specific method for bioconjugation. A TEG linker functionalized with an azide will react with a biomolecule containing a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups.

Quantitative Data on TEG Functionalization and Bioconjugation

The efficiency and outcome of bioconjugation reactions can be quantified. The following tables summarize key quantitative data for various TEG functionalization and conjugation methods based on established protocols and studies.

Table 1: Enzymatic Synthesis of Thiol-Functionalized this compound

ProductReaction TimeYield
This compound-Monothiol15 min>90%
This compound-Dithiol8 h>85%

Table 2: Recommended Reaction Parameters for Common TEG Bioconjugation Chemistries

Conjugation ChemistryFunctionalized TEGTarget Functional GroupRecommended Molar Excess of Functionalized TEGTypical Reaction Time
NHS Ester CouplingTEG-NHS EsterPrimary Amine (-NH₂)10- to 20-fold30-60 min at RT or 2-4 h on ice
Maleimide CouplingTEG-MaleimideThiol (-SH)10- to 20-fold2 hours at RT or overnight at 4°C
CuAAC ("Click Chemistry")TEG-AzideTerminal Alkyne1.1 to 1.5-fold30-60 minutes at RT

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Enzymatic Synthesis of Thiol-Functionalized this compound

This protocol describes the solvent-free, enzyme-catalyzed synthesis of TEG-monothiol and TEG-dithiol.

Materials:

  • This compound (TEG)

  • Methyl 3-mercaptopropionate (MP-SH)

  • Candida antarctica Lipase B (CALB), immobilized

  • Vacuum line

  • Reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • Dry the TEG (e.g., 10 mmol) under vacuum at 65°C until bubble formation ceases.

  • Add MP-SH (30 mmol) and immobilized CALB (e.g., 0.25 g) to the dried TEG.

  • Conduct the reaction at 50°C under vacuum (e.g., 420 Torr) with stirring.

  • To obtain TEG-monothiol, stop the reaction after 15 minutes. For TEG-dithiol, continue the reaction for up to 8 hours.

  • Monitor the reaction progress by taking aliquots and analyzing via ¹H-NMR spectroscopy.

  • Upon completion, filter the reaction mixture to remove the enzyme.

  • Remove excess MP-SH under vacuum to obtain the purified thiol-functionalized TEG.

Characterization:

  • Confirm the structure of the products using ¹H-NMR and ¹³C-NMR spectroscopy.

  • Verify the absence of dithiol in the monothiol product using MALDI-ToF mass spectrometry.

Protocol 2: Conjugation of TEG-NHS Ester to a Protein

This protocol provides a general procedure for labeling a protein with a TEG-NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • TEG-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer like PBS at a concentration of 1-10 mg/mL.

  • Prepare TEG-NHS Ester Solution: Immediately before use, dissolve the TEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform Conjugation: Add a 10- to 20-fold molar excess of the TEG-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Protect from light if the TEG linker is attached to a fluorescent dye.

  • Quench Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purify Conjugate: Remove unreacted TEG-NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at a wavelength specific to the label if applicable. Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and assess heterogeneity.

Protocol 3: Conjugation of TEG-Maleimide to a Thiolated Protein

This protocol describes the labeling of a protein containing free cysteine residues with a TEG-maleimide.

Materials:

  • Thiolated protein solution (1-10 mg/mL in degassed, thiol-free buffer, pH 7.0-7.5, e.g., PBS, HEPES)

  • TEG-Maleimide

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP)

  • Size-exclusion chromatography column

  • Reaction tubes

Procedure:

  • Prepare Protein Solution: Dissolve the protein in a degassed, thiol-free buffer at pH 7.0-7.5.

  • Reduce Disulfide Bonds (Optional): If necessary to generate free thiols, add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.

  • Prepare TEG-Maleimide Solution: Dissolve the TEG-maleimide in anhydrous DMSO or DMF to make a 10 mM stock solution.

  • Perform Conjugation: Add a 10- to 20-fold molar excess of the TEG-maleimide solution to the protein solution.

  • Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect from light if applicable.

  • Purify Conjugate: Purify the conjugate from unreacted reagents using size-exclusion chromatography.

  • Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and use mass spectrometry to confirm the mass of the conjugate.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a TEG-Azide Linker

This protocol outlines the "click chemistry" conjugation of a TEG-azide to an alkyne-modified biomolecule.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., PBS)

  • TEG-Azide

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)

  • Copper(I)-stabilizing ligand (e.g., THPTA) solution (e.g., 50 mM)

  • Freshly prepared sodium ascorbate solution (e.g., 100 mM)

  • Reaction tubes

Procedure:

  • Prepare Reaction Mixture: In a reaction tube, combine the alkyne-modified biomolecule and the TEG-azide (1.1-1.5 molar excess).

  • Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.

  • Initiate Reaction: Add the catalyst premix to the solution of the alkyne and azide. Then, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species and initiate the cycloaddition.

  • Incubate: Incubate the reaction at room temperature for 30-60 minutes.

  • Purify Conjugate: Purify the bioconjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography or dialysis, to remove the copper catalyst and excess reagents.

  • Characterization: Confirm the formation of the triazole linkage and the final conjugate using mass spectrometry and HPLC.

Visualizing Bioconjugation Workflows

The following diagrams illustrate the experimental workflows for the described bioconjugation techniques.

NHS_Ester_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-7.4) conjugation Mix Protein and TEG-NHS (10-20x molar excess of TEG) prep_protein->conjugation prep_teg Prepare TEG-NHS Ester (10 mM in DMSO/DMF) prep_teg->conjugation incubation Incubate (30-60 min at RT or 2h on ice) conjugation->incubation quenching Quench Reaction (Optional, with Tris buffer) incubation->quenching purify Purify Conjugate (Size-Exclusion Chromatography) quenching->purify analyze Characterize Conjugate (SDS-PAGE, MS, UV-Vis) purify->analyze

Caption: Workflow for TEG-NHS Ester Conjugation.

Maleimide_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Thiolated Protein (Degassed buffer, pH 7.0-7.5) reduce Reduce Disulfides (Optional) (with TCEP) prep_protein->reduce conjugation Mix Protein and TEG-Maleimide (10-20x molar excess of TEG) reduce->conjugation prep_teg Prepare TEG-Maleimide (10 mM in DMSO/DMF) prep_teg->conjugation incubation Incubate (2h at RT or overnight at 4°C) conjugation->incubation purify Purify Conjugate (Size-Exclusion Chromatography) incubation->purify analyze Characterize Conjugate (SDS-PAGE, Mass Spectrometry) purify->analyze

Caption: Workflow for TEG-Maleimide Conjugation.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_reactants Prepare Alkyne-Biomolecule and TEG-Azide mix_reactants Combine Biomolecule and TEG-Azide prep_reactants->mix_reactants prep_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) initiate Add Catalyst and Sodium Ascorbate prep_catalyst->initiate prep_reducing Prepare Sodium Ascorbate prep_reducing->initiate mix_reactants->initiate incubation Incubate (30-60 min at RT) initiate->incubation purify Purify Conjugate (Chromatography/Dialysis) incubation->purify analyze Characterize Conjugate (Mass Spectrometry, HPLC) purify->analyze

Caption: Workflow for CuAAC "Click Chemistry".

Chemical Reaction Pathways

The following diagrams illustrate the chemical reactions underlying the described bioconjugation techniques.

NHS_Ester_Reaction TEG_NHS TEG-NHS Ester Conjugate TEG-Protein Conjugate (Amide Bond) TEG_NHS->Conjugate + Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate NHS NHS (leaving group)

Caption: NHS Ester Reaction with a Primary Amine.

Maleimide_Reaction TEG_Maleimide TEG-Maleimide Conjugate TEG-Protein Conjugate (Thioether Bond) TEG_Maleimide->Conjugate + Protein_SH Protein-SH Protein_SH->Conjugate

Caption: Maleimide Reaction with a Thiol Group.

CuAAC_Reaction TEG_Azide TEG-Azide Conjugate TEG-Protein Conjugate (Triazole Linkage) TEG_Azide->Conjugate + Protein_Alkyne Protein-Alkyne Protein_Alkyne->Conjugate Catalyst Cu(I) Catalyst Catalyst->Conjugate

Caption: CuAAC Reaction Pathway.

References

Application Notes and Protocols for Protein Crystallization Using Tetraethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol (TEG) is a low molecular weight polymer of ethylene glycol that serves as an effective precipitating agent in the crystallization of biological macromolecules.[1] Its utility is particularly noted for proteins that are challenging to crystallize, including hydrophobic and membrane proteins.[1] The amphiphilic nature of TEG, combined with its ability to induce molecular crowding, facilitates the controlled reduction of protein solubility, driving the system towards the supersaturation needed for crystal nucleation and growth.[1] This document provides a detailed protocol for utilizing this compound in protein crystallization experiments, primarily focusing on the vapor diffusion method.

The primary mechanism by which TEG and similar polyethylene glycols (PEGs) promote crystallization is through the excluded volume effect.[1] These polymers effectively reduce the amount of solvent available to the protein molecules, thereby increasing the protein's effective concentration and promoting the formation of ordered crystal lattices.[1]

Key Experimental Considerations

Successful protein crystallization is dependent on a number of critical factors. For optimal results when using this compound, the following parameters should be carefully considered and optimized:

  • Protein Purity and Concentration: A high degree of protein purity, typically >97%, is essential for sufficient homogeneity. The optimal protein concentration for crystallization generally falls between 5 and 20 mg/ml, although exceptions are common.

  • pH: The pH of the crystallization solution is a critical variable, as it can influence the protein's surface charge and packing orientation within the crystal lattice.

  • Precipitant Concentration: The concentration of this compound will directly impact protein solubility. It is crucial to screen a range of TEG concentrations to identify the optimal conditions for crystal formation.

  • Temperature: Temperature affects protein solubility and should be maintained at a constant level during experiments. Common crystallization temperatures are 4°C and room temperature.

  • Additives: Salts, detergents, and other small molecules can significantly influence crystal growth and quality and can be included in screening experiments.

Experimental Protocols

The following protocols outline the steps for preparing solutions and setting up crystallization experiments using the hanging drop and sitting drop vapor diffusion methods.

Materials
  • Purified protein sample (5-20 mg/mL)

  • This compound (high purity)

  • Buffer solution (e.g., Tris-HCl, HEPES)

  • Salts and other additives (as required)

  • Ultrapure water

  • 24-well or 96-well crystallization plates

  • Siliconized cover slips (for hanging drop)

  • Micropipettes and low-retention tips

  • 0.22 µm syringe filters

Solution Preparation
  • Protein Solution: The protein sample should be purified to >97% homogeneity and buffer-exchanged into a suitable, low ionic strength buffer. The final concentration should be between 5 and 20 mg/mL. The solution should be centrifuged or filtered (0.22 µm) to remove any aggregates immediately before setting up crystallization trials.

  • Precipitant Stock Solution: Prepare a 50% (w/v) stock solution of this compound in ultrapure water. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter. This stock solution will be used to prepare the reservoir solutions for the crystallization plates.

Crystallization Setup: Vapor Diffusion

The vapor diffusion method involves equilibrating a drop containing the protein and precipitant solution with a larger reservoir of the precipitant solution. This leads to a gradual increase in the concentration of both protein and precipitant in the drop, promoting crystallization.

1. Hanging Drop Method

  • Pipette 500 µL of the reservoir solution (containing the desired concentration of this compound, buffer, and any additives) into the wells of a 24-well crystallization plate.

  • On a siliconized cover slip, place a 1 µL drop of the protein solution.

  • Add 1 µL of the reservoir solution to the protein drop. Avoid mixing to allow for gentle diffusion.

  • Invert the cover slip and place it over the well, ensuring a tight seal with grease or the plate's built-in seal.

  • Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

2. Sitting Drop Method

  • Pipette 100 µL of the reservoir solution into the reservoir of a sitting drop well.

  • Place a 1 µL drop of the protein solution onto the sitting drop post.

  • Add 1 µL of the reservoir solution to the protein drop on the post.

  • Seal the well with clear sealing tape.

  • Incubate and monitor as with the hanging drop method.

Data Presentation: Screening and Optimization Parameters

For initial screening, it is recommended to test a matrix of conditions, varying the concentration of this compound and the pH. The following tables provide a starting point for designing these experiments.

Table 1: Initial Screening Conditions for this compound Concentration and pH

TEG Concentration (% w/v)pH 5.5pH 6.5pH 7.5pH 8.5
10
15
20
25
30

This table represents a coarse grid screen to identify initial crystallization "hits." Each cell represents a unique crystallization condition to be set up.

Once initial crystals or promising precipitates are observed, the conditions should be further refined.

Table 2: Fine-Tuning Optimization Parameters

ParameterRange for OptimizationRationale
TEG Concentration ± 5% around the initial hitTo precisely determine the optimal precipitant concentration.
Protein Concentration 5 - 20 mg/mLTo explore the effect of protein supersaturation.
pH ± 1.0 pH unit around the initial hit (in 0.1 unit increments)To refine the optimal pH for crystal packing.
Temperature 4°C, 12°C, 20°CTemperature can significantly affect protein solubility.
Additives (e.g., NaCl, MgCl2) 0.05 - 0.2 MTo investigate the influence of ionic strength on crystallization.
Drop Ratio (Protein:Precipitant) 2:1, 1:1, 1:2To vary the initial saturation level and equilibration pathway.

Visualizing the Workflow and Logic

Experimental Workflow for Protein Crystallization

experimental_workflow cluster_prep Preparation cluster_setup Crystallization Setup cluster_analysis Analysis & Optimization protein_prep Protein Purification (>97% Purity) screening Initial Screen (Vary TEG & pH) protein_prep->screening solution_prep Prepare TEG & Buffer Stock Solutions solution_prep->screening hanging_drop Hanging Drop screening->hanging_drop sitting_drop Sitting Drop screening->sitting_drop observation Microscopic Observation hanging_drop->observation sitting_drop->observation optimization Optimization of Hits observation->optimization diffraction X-ray Diffraction optimization->diffraction

Caption: Workflow for protein crystallization using TEG.

Logical Relationship of Key Crystallization Parameters

logical_relationship supersaturation Supersaturation nucleation Nucleation supersaturation->nucleation crystal_growth Crystal Growth nucleation->crystal_growth protein_conc Protein Concentration protein_conc->supersaturation teg_conc TEG Concentration teg_conc->supersaturation ph pH ph->supersaturation temperature Temperature temperature->supersaturation additives Additives additives->supersaturation

Caption: Factors influencing protein crystallization.

References

Application of Tetraethylene Glycol in Drug Delivery Systems: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol (TEG), a monodisperse polyethylene glycol (PEG) derivative, is a versatile and increasingly important component in the design of advanced drug delivery systems. Its distinct properties, including hydrophilicity, biocompatibility, and a defined chain length, allow for precise control over the physicochemical characteristics of drug carriers. This document provides a comprehensive overview of the applications of TEG in various drug delivery platforms, including nanoparticles, hydrogels, and micelles, and as a linker molecule in bioconjugates. Detailed experimental protocols and quantitative data are presented to guide researchers in the development and characterization of TEG-based drug delivery systems.

I. This compound in Nanoparticle Formulations

The incorporation of TEG onto the surface of nanoparticles offers significant advantages, most notably an increase in the nanoparticle's circulation half-life and a reduction in non-specific protein adsorption. This "stealth" property is crucial for enabling targeted drug delivery to disease sites.

Quantitative Data for TEG-Coated Nanoparticles
ParameterValueNanoparticle SystemDrug/PayloadReference
In Vivo Half-Life ~400 minutesGold NanoparticlesN/A[1][2]
Hydrodynamic Size Comparable to albuminGold NanoparticlesN/A[1][2]
Protein Adsorption Resistant to non-specific protein adsorptionGold NanoparticlesN/A[1]
Experimental Protocols

Protocol 1: Synthesis of TEG-Coated Gold Nanoparticles

This protocol describes the synthesis of monodisperse TEG-coated gold nanoparticles via the reduction of gold chloride.

Materials:

  • Water (H₂O)

  • Borax (0.1 M, Na₂B₄O₇)

  • Thiol-terminated this compound (TEG-SH, 5 M)

  • Gold (III) chloride (25 mM, HAuCl₄)

  • Sodium borohydride (0.5 M, NaBH₄), freshly prepared

Procedure:

  • In a 125 mL glass bottle with vigorous stirring, add 18 mL of water.

  • Add 800 µL of 0.1 M borax.

  • Add 40 µL of 5 M TEG-SH to achieve a final concentration of 10 mM.

  • Add 800 µL of 25 mM HAuCl₄.

  • After 1 minute of stirring, add 160 µL of freshly prepared 0.5 M NaBH₄.

  • Continue stirring for the desired reaction time.

  • The resulting TEG-coated gold nanoparticles can be characterized by transmission electron microscopy (TEM), gel electrophoresis, and column chromatography.

G cluster_synthesis Synthesis of TEG-Coated Gold Nanoparticles cluster_characterization Characterization start Start reagents Combine H₂O, Borax, TEG-SH, and HAuCl₄ start->reagents stir1 Stir for 1 minute reagents->stir1 add_nabh4 Add fresh NaBH₄ stir1->add_nabh4 stir2 Continue Stirring add_nabh4->stir2 end End: TEG-Coated AuNPs stir2->end tem Transmission Electron Microscopy (TEM) end->tem gelelectro Gel Electrophoresis end->gelelectro chromatography Column Chromatography end->chromatography

Workflow for the synthesis and characterization of TEG-coated gold nanoparticles.

II. This compound in Hydrogel Systems

Tetra-PEG hydrogels are formed by the crosslinking of two different four-armed PEG macromers. These hydrogels are attractive for drug delivery due to their high water content, biocompatibility, and tunable mechanical properties. TEG can be incorporated into these structures to modulate their properties. Biodegradable tetra-PEG hydrogels can be designed for controlled drug release by incorporating cleavable linkers for both drug attachment and gel degradation.

Quantitative Data for PEG-Based Hydrogels
ParameterValue/RangeHydrogel SystemDrug/PayloadReference
Gelation Time Within 30 secondspoly[(TEGMA)-co-(azidoTEGMA)] with PEG cross-linkerGremlin1
Drug Release Sustained release over 72 hours4-arm-PEG-SG and gelatin hybrid hydrogelCefazedone sodium
Mass Loss (Degradation) 90% after 60 hours4-arm-PEG-SG and gelatin hybrid hydrogelCefazedone sodium
Cell Viability >95%4-arm-PEG-SG and gelatin hybrid hydrogelN/A
Experimental Protocols

Protocol 2: Preparation of Tetra-PEG Hydrogel Microspheres by Cross-Flow Membrane Emulsification

This protocol describes a method for the large-scale production of tetra-PEG hydrogel microspheres.

Materials:

  • Dispersed Phase: Aqueous solution of two polymerizable tetra-PEG prepolymers.

  • Continuous Phase: Decane with a suitable surfactant.

  • Equipment: Cross-flow membrane emulsification system with a microporous tube.

Procedure:

  • Preparation of Phases:

    • Dispersed Phase: Dissolve the two tetra-PEG prepolymers in an aqueous buffer.

    • Continuous Phase: Prepare a solution of the surfactant in decane.

  • Emulsification:

    • Pump the continuous phase through the bore of the microporous tube.

    • Pump the dispersed phase into the outer jacket of the system, forcing it through the membrane pores into the flowing continuous phase. This action detaches uniform droplets.

  • Polymerization and Collection:

    • Collect the emulsified droplets.

    • Allow the droplets to self-polymerize.

  • Sieving:

    • Sieve the resulting microspheres to remove particles that are too small or too large.

G cluster_workflow Tetra-PEG Hydrogel Microsphere Production start Start prep_phases Prepare Dispersed (Tetra-PEG) and Continuous (Decane) Phases start->prep_phases emulsify Cross-Flow Membrane Emulsification prep_phases->emulsify polymerize Self-Polymerization of Droplets emulsify->polymerize sieve Sieve Microspheres polymerize->sieve end End: Uniform Hydrogel Microspheres sieve->end

Workflow for Tetra-PEG hydrogel microsphere production.

III. This compound in Micellar Systems

Polymeric micelles, self-assembled from amphiphilic block copolymers, are effective carriers for hydrophobic drugs. The hydrophilic PEG shell, which can be composed of TEG units, provides stability and stealth properties, while the hydrophobic core encapsulates the drug.

Quantitative Data for PEG-Based Micelles
ParameterValue/RangeMicelle SystemDrug/PayloadReference
Particle Size 83.23 ± 1.06 nmmPEG-PLA/mPEG-PCL mixed micellesGambogenic acid
Entrapment Efficiency 90.18 ± 2.59 %mPEG-PLA/mPEG-PCL mixed micellesGambogenic acid
Drug Loading 12.36 ± 0.64 %mPEG-PLA/mPEG-PCL mixed micellesGambogenic acid
IC50 (HepG2 cells) 5.67 ± 0.02 µM (micelles)mPEG-PLA/mPEG-PCL mixed micellesGambogenic acid
9.02 ± 0.03 µM (free drug)
Critical Micelle Conc. ~1.0 mg/LPEG-PLA micellesN/A
Experimental Protocols

Protocol 3: Preparation of Drug-Loaded Polymeric Micelles by Co-solvent Evaporation

This protocol is suitable for encapsulating hydrophobic drugs into polymeric micelles.

Materials:

  • Amphiphilic block copolymers (e.g., mPEG-PLA, mPEG-PCL)

  • Hydrophobic drug (e.g., Gambogenic acid)

  • Co-solvent (e.g., a mixture of a volatile organic solvent and water)

Procedure:

  • Dissolve the amphiphilic block copolymers and the hydrophobic drug in a suitable co-solvent system.

  • The solvent is then evaporated, often under reduced pressure.

  • During solvent evaporation, the polymers self-assemble into micelles, encapsulating the drug in the hydrophobic core.

  • The resulting micellar solution can be further purified, for instance by dialysis, to remove any remaining free drug or solvent.

  • Characterize the micelles for size, drug loading, and entrapment efficiency.

IV. This compound as a Linker

TEG and other PEG derivatives are widely used as flexible, hydrophilic linkers in drug conjugates, such as antibody-drug conjugates (ADCs). These linkers can improve the solubility and stability of the conjugate and influence its pharmacokinetic profile. The use of hydrophilic linkers is a key strategy to reduce the hydrophobicity of potent cytotoxic drugs used in ADCs, which can positively impact the physical stability and in vivo performance of the conjugate.

V. Cellular Uptake and Interaction

The cellular uptake of TEG-functionalized drug delivery systems is largely governed by the principles of endocytosis. The TEG coating helps to prevent opsonization (the process of marking a particle for phagocytosis), thereby reducing uptake by the reticuloendothelial system (RES). For targeted cells, uptake is often mediated by clathrin- or caveolae-dependent endocytosis. In some cases, the drug may be transferred directly from the carrier to the cell membrane without the carrier itself being internalized.

G cluster_extracellular Extracellular Space cluster_cell Target Cell teg_np TEG-Coated Nanoparticle clathrin_pit Clathrin-coated pit teg_np->clathrin_pit Clathrin-mediated endocytosis caveolae Caveolae teg_np->caveolae Caveolae-mediated endocytosis cell_membrane Cell Membrane endosome Early Endosome clathrin_pit->endosome caveolae->endosome lysosome Lysosome (Drug Release/Degradation) endosome->lysosome cytosol Cytosol (Drug Release) endosome->cytosol Endosomal Escape

Potential cellular uptake pathways for TEG-functionalized drug carriers.

Conclusion

This compound is a valuable component in the toolkit for designing sophisticated drug delivery systems. Its application in nanoparticles, hydrogels, and micelles, as well as its use as a linker, allows for the enhancement of drug solubility, stability, and pharmacokinetic profiles. The provided protocols and data serve as a foundation for the rational design and development of novel TEG-based therapeutics. Further research into the specific biological interactions and signaling pathways modulated by TEG-containing systems will continue to advance their clinical translation.

References

Application Notes and Protocols for Tetraethylene Glycol in High-Temperature Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tetraethylene glycol (TEG) as a high-boiling point, polar aprotic solvent for various high-temperature organic synthesis applications. TEG's low volatility, thermal stability, and miscibility with a wide range of organic compounds and water make it a valuable medium for reactions requiring elevated temperatures.[1] This document details its physical and chemical properties, safety considerations, and specific protocols for its use in enzymatic synthesis, palladium-catalyzed cross-coupling reactions, and nanoparticle synthesis.

Properties and Safety of this compound

This compound is a transparent, colorless, and practically odorless liquid. Its high boiling point and low vapor pressure make it an excellent choice for reactions conducted at elevated temperatures, minimizing solvent loss and ensuring stable reaction conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC8H18O5
Molecular Weight194.23 g/mol
Boiling Point314 °C
Melting Point-5.6 °C
Flash Point176 °C
Density (25 °C)1.125 g/mL
Vapor Pressure (<0.01 mmHg)<0.01 mmHg
Solubility in WaterMiscible

Safety Precautions:

  • Handling: Always handle this compound in a well-ventilated area, preferably within a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.

  • Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.

Application in Enzymatic Synthesis: Thiol-Functionalized this compound

This compound can serve as a substrate in solvent-free enzymatic reactions. The following protocol details the synthesis of mono- and dithiol-functionalized this compound, which are valuable intermediates in bioconjugation and materials science.[2] This enzymatic approach offers a green alternative to traditional methods that often employ harsh reagents.[2]

Reaction Data

The synthesis of thiol-functionalized this compound via enzymatic transesterification of methyl 3-mercaptopropionate with this compound proceeds in a stepwise manner, allowing for selective production of the monothiol or dithiol by controlling the reaction time.[3]

Table 2: Reaction Time and Yield for Thiol-Functionalized this compound Synthesis

ProductReaction TimeYield
This compound-Monothiol15 minutes93%
This compound-Dithiol7.5 hours88%
Experimental Protocol: Enzymatic Synthesis of Thiol-Functionalized TEG

This protocol describes the synthesis of this compound-dithiol. To obtain the monothiol, the reaction time should be reduced to 15 minutes.

Materials:

  • This compound (TEG)

  • Methyl 3-mercaptopropionate (MP-SH)

  • Candida antarctica Lipase B (CALB), immobilized

  • Schlenk flask

  • Vacuum line

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Drying of TEG: Place this compound in a Schlenk flask and dry under vacuum (0.2 Torr) at 65 °C for 16 hours to remove any residual water.

  • Reaction Setup: To the dried TEG, add methyl 3-mercaptopropionate and immobilized CALB.

  • Reaction Conditions: Heat the mixture to 50 °C under a vacuum of 420 Torr with continuous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by ¹H-NMR spectroscopy.

  • Work-up: After the reaction is complete (7.5 hours for dithiol), cool the mixture to room temperature. The product can be purified by filtering off the immobilized enzyme. Further purification is typically not necessary.

Signaling Pathway: Enzymatic Transesterification Mechanism

The following diagram illustrates the proposed mechanism for the first cycle of the CALB-catalyzed transesterification of methyl 3-mercaptopropionate with this compound. The second hydroxyl group of the TEG-monothiol is converted to a thiol in a subsequent, slower cycle.[3]

Enzymatic_Mechanism cluster_0 Enzyme Active Site (CALB) cluster_1 Reaction Medium MP-SH Methyl 3-mercaptopropionate CALB Candida antarctica Lipase B (Ser-His-Asp triad) MP-SH->CALB Acylation Acyl-Enzyme Acyl-Enzyme Intermediate CALB->Acyl-Enzyme Forms Methanol Methanol (byproduct) Acyl-Enzyme->Methanol Releases TEG-Monothiol TEG-Monothiol Acyl-Enzyme->TEG-Monothiol Deacylation to yield TEG This compound TEG->Acyl-Enzyme Nucleophilic Attack Cross_Coupling_Workflow Start Start Reagents Combine Aryl Halide, Boronic Acid/Alkene, Base, and Pd Catalyst in TEG Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (e.g., N2 or Ar) Reagents->Inert_Atmosphere Heating Heat to Reaction Temperature (e.g., 100-150 °C) with Stirring Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heating->Monitoring Workup Cool, Dilute with Organic Solvent, Wash with Water/Brine Monitoring->Workup Reaction Complete Purification Dry Organic Layer, Concentrate, and Purify by Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End Nanoparticle_Synthesis_Workflow Start Start Precursor_Solution Dissolve Metal Precursor in this compound Start->Precursor_Solution Heating_Ramp Heat to a Nucleation Temperature (e.g., 200-240 °C) Precursor_Solution->Heating_Ramp Nucleation_Growth Hold at Growth Temperature (e.g., 280-300 °C) for a Defined Time Heating_Ramp->Nucleation_Growth Cooling Cool the Reaction Mixture to Room Temperature Nucleation_Growth->Cooling Isolation Isolate Nanoparticles by Centrifugation and Washing (e.g., with Ethanol) Cooling->Isolation Characterization Characterize Nanoparticles (TEM, XRD, UV-Vis) Isolation->Characterization End End Characterization->End

References

"synthesis of tetraethylene glycol derivatives for specific applications"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tetraethylene glycol (TEG) and its derivatives are versatile building blocks in the fields of bioconjugation, drug delivery, and materials science. Their inherent hydrophilicity, biocompatibility, and defined length make them ideal linkers and spacers in complex molecular architectures. These application notes provide an overview of the synthesis of specific TEG derivatives and detailed protocols for their application in key research areas.

Application Note 1: Enzymatic Synthesis of Thiol-Functionalized this compound for Bioconjugation

Thiol-functionalized TEG is a valuable reagent for attaching molecules to surfaces or biomolecules through thiol-maleimide or thiol-ene chemistry. Traditional chemical synthesis methods often require harsh reagents. An enzyme-catalyzed approach offers a milder and more selective alternative.[1] This method utilizes Candida antarctica Lipase B (CALB) for the transesterification of methyl 3-mercaptopropionate with this compound in a solvent-free system.[2][3]

Quantitative Data Summary

The enzymatic synthesis allows for the selective production of mono- or dithiolated TEG by controlling the reaction time.[1]

ProductReaction TimeYield (%)Reference
This compound-monothiol15 min93[2]
This compound-dithiol8 hNot specified
PEG1000-monothiol8 hNot specified
PEG1000-dithiol24 h85
PEG2050-monothiol16 hNot specified
Experimental Protocol: Enzymatic Synthesis of TEG-monothiol

This protocol describes the synthesis of this compound-monothiol catalyzed by Candida antarctica Lipase B (CALB).

Materials:

  • This compound (TEG)

  • Methyl 3-mercaptopropionate (MP-SH)

  • Candida antarctica Lipase B (CALB), immobilized

  • Argon or Nitrogen gas supply

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Vacuum pump

  • NMR spectrometer for analysis

Procedure:

  • To a clean, dry round bottom flask, add this compound and a molar excess of methyl 3-mercaptopropionate.

  • Add immobilized CALB to the reaction mixture (typically 10% by weight of the reactants).

  • Flush the flask with an inert gas (argon or nitrogen) to create an inert atmosphere.

  • Heat the reaction mixture to 65°C with continuous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using ¹H-NMR spectroscopy. The formation of the monothiol product can be observed by the appearance of new characteristic peaks.

  • For the synthesis of TEG-monothiol, stop the reaction after 15 minutes.

  • Separate the enzyme from the product mixture by filtration.

  • Remove the excess methyl 3-mercaptopropionate under vacuum.

  • The resulting product is TEG-monothiol, which can be further purified by column chromatography if required.

  • Confirm the structure of the final product using ¹H-NMR and ¹³C-NMR spectroscopy.

Experimental Workflow

Enzymatic_Synthesis_Workflow Reactants TEG + MP-SH Reaction Reaction (65°C, 15 min) Reactants->Reaction Enzyme CALB Enzyme->Reaction Filtration Filtration Reaction->Filtration Separate Enzyme Evaporation Vacuum Evaporation Filtration->Evaporation Remove Excess Reactant Product TEG-monothiol Evaporation->Product Analysis NMR Analysis Product->Analysis

Enzymatic synthesis of TEG-monothiol.

Application Note 2: this compound Derivatives as Linkers in PROTACs and ADCs

This compound derivatives are extensively used as linkers in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Their defined length, flexibility, and hydrophilicity can significantly improve the solubility, cell permeability, and pharmacokinetic properties of the resulting conjugates.

In PROTACs, the TEG linker connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating the ubiquitination and subsequent degradation of the target. In ADCs, the TEG linker connects a potent cytotoxic drug to a monoclonal antibody, ensuring stable circulation and targeted release of the drug at the tumor site.

Logical Relationship of PROTAC Action

PROTAC_Mechanism PROTAC PROTAC (TEG Linker) TernaryComplex Ternary Complex Formation PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proximity-induced Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Mechanism of PROTAC-mediated protein degradation.

Application Note 3: Solid-Phase Synthesis of Well-Defined PEG Derivatives Using TEG Monomers

For applications requiring highly pure and monodisperse polyethylene glycol derivatives, solid-phase synthesis offers a powerful strategy. This method involves the stepwise addition of TEG-based monomers to a solid support, allowing for precise control over the final polymer length and functionality. This approach is entirely chromatography-free, leading to high yields of near-monodisperse products.

Experimental Protocol: Solid-Phase Synthesis of a PEG8 Derivative

This protocol outlines the general steps for synthesizing an 8-unit PEG derivative on a solid support using a TEG monomer.

Materials:

  • Wang resin (solid support)

  • This compound monomer with a tosyl group at one end and a dimethoxytrityl (DMT) group at the other.

  • Deprotonation agent (e.g., sodium hydride)

  • Detritylation agent (e.g., trifluoroacetic acid)

  • Solvents (e.g., THF, DCM)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Loading: Swell the Wang resin in a suitable solvent (e.g., DCM) in the synthesis vessel. Attach the first TEG monomer to the resin.

  • Deprotonation: Treat the resin-bound monomer with a deprotonating agent to activate the hydroxyl group.

  • Coupling (Williamson Ether Synthesis): Add the second TEG monomer (with one end tosylated and the other DMT-protected) to the vessel. The activated hydroxyl group on the resin will react with the tosylated end of the new monomer.

  • Capping (Optional): After coupling, any unreacted hydroxyl groups can be capped to prevent side reactions in subsequent steps.

  • Detritylation: Remove the DMT protecting group from the newly added monomer using a detritylation agent to expose a new hydroxyl group for the next coupling cycle.

  • Repeat: Repeat the deprotonation, coupling, and detritylation steps to achieve the desired chain length (in this case, one more cycle to get a PEG8 derivative).

  • Cleavage: Once the desired length is achieved, cleave the final PEG derivative from the solid support using a strong acid like trifluoroacetic acid.

  • Purification: Precipitate the cleaved product in a non-solvent (e.g., diethyl ether) to obtain the purified PEG derivative.

  • Analysis: Characterize the final product using ESI or MALDI-TOF mass spectrometry to confirm its molecular weight and purity.

Synthesis Cycle Diagram

Solid_Phase_Synthesis Start Resin-Bound TEG-OH Deprotonation 1. Deprotonation Start->Deprotonation Coupling 2. Coupling with DMT-TEG-OTs Deprotonation->Coupling Detritylation 3. Detritylation Coupling->Detritylation Elongation Chain Elongation Detritylation->Elongation Elongation->Deprotonation Repeat Cycle Cleavage Cleavage from Resin Elongation->Cleavage Desired Length Achieved FinalProduct Purified PEG Derivative Cleavage->FinalProduct

Solid-phase synthesis cycle for PEG derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in Tetraethylene Glycol Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the experimental functionalization of tetraethylene glycol (TEG).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Issue: Low Yield of Monofunctionalized TEG and Formation of Di-substituted Byproduct

  • Question: I am trying to functionalize only one hydroxyl group of this compound, but I am getting a significant amount of the di-substituted product. How can I improve the selectivity for monofunctionalization?

  • Answer: Achieving high selectivity for monofunctionalization of TEG requires careful control of reaction conditions to favor the reaction at one terminus over the other. Here are key strategies to minimize the formation of di-substituted byproducts:

    • Stoichiometry: Use a significant excess of this compound relative to the functionalizing agent. A common starting point is to use a 3- to 10-fold molar excess of TEG. This statistically favors the reaction of the electrophile with a fresh TEG molecule rather than the already monofunctionalized TEG.

    • Slow Addition: Add the functionalizing reagent (e.g., tosyl chloride, mesyl chloride, alkyl halide) dropwise or via a syringe pump to the reaction mixture containing TEG and a base at a low temperature (e.g., 0 °C).[1] This maintains a low instantaneous concentration of the electrophile, further reducing the likelihood of di-substitution.

    • Choice of Base: A non-nucleophilic, sterically hindered base can help in selectively deprotonating one hydroxyl group. For tosylation, pyridine is often used both as a base and a solvent. For other reactions, bases like triethylamine (TEA) or 2,6-lutidine can be effective.

    • Protecting Groups: For reactions requiring high selectivity, consider a protecting group strategy. One hydroxyl group can be protected with a group like tert-butyldimethylsilyl (TBDMS) or trityl (Trt), allowing for the selective functionalization of the other end. The protecting group can then be removed in a subsequent step.

2. Issue: Unwanted Oxidation of this compound

  • Question: My reaction mixture is turning yellow/brown, and I suspect my functionalized this compound is degrading. What could be causing this, and how can I prevent it?

  • Answer: The discoloration you are observing is likely due to the oxidation of the hydroxyl groups in this compound.[2][3] This can be triggered by certain reagents and conditions.

    • Oxidizing Agents: Avoid strong oxidizing agents unless the intention is to form aldehydes or carboxylic acids from the terminal hydroxyl groups.[3] Some reagents, even if not explicitly "oxidizing agents," can promote oxidation under certain conditions.

    • Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially when heating the reaction mixture or using reagents that can generate radicals.

    • Temperature Control: High temperatures can accelerate oxidative degradation.[4] Maintain the recommended temperature for your specific reaction and avoid excessive heating during workup and purification.

    • Metal Contaminants: Trace metal impurities can catalyze oxidation. Ensure your glassware is clean and use high-purity reagents and solvents.

3. Issue: Formation of a Cyclic Byproduct

  • Question: I have an unexpected byproduct with a lower molecular weight than my desired product. I suspect it might be a cyclic ether. How does this happen and how can I avoid it?

  • Answer: Intramolecular cyclization is a potential side reaction, especially when attempting to functionalize TEG with a good leaving group (e.g., tosylate or mesylate) and subsequently reacting it with a nucleophile under basic conditions. The terminal alkoxide of the same molecule can act as a nucleophile, displacing the leaving group to form a cyclic ether, such as 1,4,7,10-tetraoxacyclododecane.

    • Reaction Sequence: This is more likely to occur if you are performing a two-step, one-pot reaction where a hydroxyl group is first activated and then reacted with a nucleophile. The Williamson ether synthesis is a classic example where intramolecular cyclization can compete with the desired intermolecular reaction.

    • Minimizing Cyclization:

      • Use a large excess of the external nucleophile: This will outcompete the intramolecular alkoxide.

      • Control the base: Use the base to deprotonate the external nucleophile rather than the TEG hydroxyl group if possible.

      • Isolate the activated intermediate: Purifying the tosylated or mesylated TEG before reacting it with the nucleophile can prevent cyclization that might be induced by the base used in the activation step.

4. Issue: Incomplete Reaction or Stalled Conversion

  • Question: My reaction is not going to completion, and I still have a significant amount of starting material. What are the common reasons for this?

  • Answer: Incomplete conversion can be due to several factors related to reagents, reaction setup, and conditions.

    • Reagent Quality:

      • Hygroscopic Nature of TEG: this compound is hygroscopic and can absorb water from the atmosphere. Water can quench bases and react with electrophilic reagents, thus inhibiting the reaction. Ensure your TEG is dry by azeotropic distillation with toluene or by drying over molecular sieves.

      • Reagent Purity: Use fresh and pure reagents. For example, tosyl chloride can degrade over time.

    • Insufficient Base: Ensure you are using a sufficient molar equivalent of the base to deprotonate the hydroxyl group and neutralize any acid formed during the reaction.

    • Reaction Temperature: Some reactions require elevated temperatures to proceed at a reasonable rate. Check the literature for the optimal temperature for your specific transformation. Conversely, some reactions may be reversible at higher temperatures.

    • Mixing: Ensure efficient stirring, especially in heterogeneous mixtures, to allow for proper interaction of the reactants.

5. Issue: Difficult Purification of the Monofunctionalized Product

  • Question: I am having trouble separating my desired monofunctionalized TEG from the unreacted TEG and the di-substituted byproduct. What purification strategies are effective?

  • Answer: The similar polarities of the starting material, desired product, and di-substituted byproduct can make purification challenging.

    • Column Chromatography: This is the most common method for purification.

      • Solvent System: A gradient elution is often necessary. Start with a less polar solvent system to elute the di-substituted product first, then gradually increase the polarity to elute the monofunctionalized product, and finally, the unreacted TEG. Common solvent systems include ethyl acetate/hexane, dichloromethane/methanol, and ethyl acetate/ethanol.

      • Monitoring: Use thin-layer chromatography (TLC) to carefully monitor the fractions. Staining with potassium permanganate can be effective for visualizing the different components.

    • Extraction: A differential extraction can sometimes be employed. For instance, if the functional group significantly changes the solubility of the TEG derivative in a particular solvent.

    • Precipitation/Crystallization: In some cases, if the desired product or a byproduct is a solid, crystallization or precipitation can be an effective purification method.

Data Presentation

Table 1: Reaction Conditions and Yields for Monotosylation of this compound

Reagents (Molar Equivalents)BaseSolventTemperature (°C)Reaction Time (h)Yield of Monotosylate (%)Yield of Ditosylate (%)Reference
TEG (10), TsCl (1)NaOH (3.3)THF/Water0290.1Not Reported
TEG (excess), TsCl (1)PyridinePyridineRoom TempOvernight~65~15

Experimental Protocols

Protocol 1: Synthesis of this compound Monotosylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 equivalents, e.g., 100 g, 515 mmol) in tetrahydrofuran (THF, e.g., 230 mL).

  • Base Addition: Prepare a solution of sodium hydroxide (3.3 equivalents relative to TsCl, e.g., 6.89 g, 172 mmol) in deionized water (e.g., 20 mL) and add it to the TEG solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Tosylation: Dissolve p-toluenesulfonyl chloride (TsCl, 1 equivalent, e.g., 9.81 g, 51.5 mmol) in THF (e.g., 20 mL) and add it dropwise to the cooled reaction mixture over a period of 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours.

  • Workup:

    • Pour the reaction mixture into deionized water.

    • Separate the aqueous layer and extract it with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as a clear oil.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to separate the monotosylate from unreacted TEG and the ditosylate byproduct.

Protocol 2: Williamson Ether Synthesis using Monotosylated TEG

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the alcohol nucleophile (R-OH, 1.2 equivalents) in a dry aprotic solvent like THF or DMF.

  • Deprotonation: Add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases.

  • Addition of TEG-Tosylate: Dissolve the purified this compound monotosylate (1 equivalent) in the reaction solvent and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 50-60 °C) if the reaction is sluggish, but this may increase the risk of side reactions.

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_TEG_Functionalization start Start: TEG Functionalization issue Identify Primary Issue start->issue low_yield Low Yield of Monofunctionalized Product issue->low_yield Di-substitution discoloration Reaction Mixture Discoloration (Oxidation) issue->discoloration Degradation cyclic_byproduct Unexpected Cyclic Byproduct issue->cyclic_byproduct Intramolecular Reaction incomplete_reaction Incomplete Reaction/ Stalled Conversion issue->incomplete_reaction Unreacted Starting Material solution_ly1 Increase TEG:Reagent Ratio (3-10 fold excess TEG) low_yield->solution_ly1 solution_ly2 Slow Reagent Addition at Low Temperature (0 °C) low_yield->solution_ly2 solution_ly3 Use Protecting Group Strategy (e.g., TBDMS) low_yield->solution_ly3 solution_ox1 Use Inert Atmosphere (N2 or Ar) discoloration->solution_ox1 solution_ox2 Strict Temperature Control discoloration->solution_ox2 solution_ox3 Use High-Purity Reagents and Solvents discoloration->solution_ox3 solution_cyc1 Use Large Excess of External Nucleophile cyclic_byproduct->solution_cyc1 solution_cyc2 Isolate Activated Intermediate Before Next Step cyclic_byproduct->solution_cyc2 solution_ir1 Dry TEG and Solvents Rigorously incomplete_reaction->solution_ir1 solution_ir2 Ensure Sufficient Base (Stoichiometry) incomplete_reaction->solution_ir2 solution_ir3 Optimize Reaction Temperature incomplete_reaction->solution_ir3

Caption: Troubleshooting workflow for common side reactions in TEG functionalization.

References

Technical Support Center: Optimizing Tetraethylene Glycol (TEG) Linker Length for PROTAC Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing tetraethylene glycol (TEG) and other polyethylene glycol (PEG) linker lengths in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the TEG/PEG linker in a PROTAC, and why is its length so critical?

A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the protein of interest (POI) and the ligand recruiting an E3 ubiquitin ligase.[1] Its primary function is to bring the POI and the E3 ligase into close proximity to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The length of the linker is a critical parameter because:

  • A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[1]

  • A linker that is too long may lead to an increase in conformational flexibility, which can result in an entropic penalty upon binding and may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[1][2]

Therefore, the linker length must be empirically optimized for each specific POI and E3 ligase pair to achieve maximal degradation.

Q2: What are the advantages of using a TEG/PEG linker in PROTAC design?

A2: Polyethylene glycol (PEG) linkers, including this compound (TEG), are the most commonly used linkers in PROTAC design, utilized in approximately 55% of reported PROTACs. Their popularity stems from several advantages:

  • Improved Solubility and Permeability: The inherent hydrophilicity of the PEG chain can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.

  • Synthetic Accessibility: Bifunctional PEG linkers of various lengths are commercially available and synthetically tractable, allowing for the systematic and rapid assembly of PROTAC libraries.

  • Tunable Flexibility: The flexibility of the PEG chain can accommodate the formation of a productive ternary complex by allowing the PROTAC to adopt multiple orientations.

Q3: How does linker length impact key degradation parameters like DC50 and Dmax?

A3: Linker length directly and significantly impacts the degradation potency (DC50 - the concentration for 50% degradation) and efficacy (Dmax - the maximum percentage of degradation). There is typically an optimal linker length range for each PROTAC system. For instance, in a study developing Estrogen Receptor (ER) targeting PROTACs, a linker with a 16-atom chain length showed superior degradation compared to both shorter (9 and 12 atoms) and longer (19 and 21 atoms) linkers. This highlights the necessity of synthesizing and testing a range of linker lengths to identify the optimal candidate for a given target.

Q4: Besides length, what other aspects of the TEG/PEG linker should be considered during optimization?

A4: While length is a primary consideration, other linker characteristics are also crucial:

  • Attachment Points: The positions where the linker connects to the POI ligand and the E3 ligase ligand are critical. The exit vector should be solvent-exposed and not interfere with the binding of either ligand to its respective protein.

  • Composition and Rigidity: While PEG linkers offer flexibility, sometimes incorporating more rigid elements (like alkyl chains, piperazine, or triazole rings) can reduce the entropic penalty of ternary complex formation and improve potency. However, this can also impact solubility and permeability. The atomic composition, such as substituting CH2 groups with oxygen atoms in a PEG linker compared to an alkyl linker, can also significantly affect PROTAC activity.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to the target and E3 ligase, but I observe little to no target degradation.

  • Possible Cause: Suboptimal Linker Length.

    • Troubleshooting Step: The linker may be too short, causing steric clashes, or too long, preventing productive ternary complex formation. Synthesize a library of PROTACs with varying TEG/PEG linker lengths (e.g., from 2 to 8 PEG units) to empirically determine the optimal length.

  • Possible Cause: Poor Cell Permeability.

    • Troubleshooting Step: PROTACs are large molecules and may not efficiently cross the cell membrane. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay. If permeability is low, consider modifying the linker to reduce hydrogen bond donors or increase lipophilicity, though this must be balanced with maintaining solubility.

  • Possible Cause: Inefficient Ternary Complex Formation.

    • Troubleshooting Step: Even with good binary affinities, the linker may not orient the two proteins correctly for a stable ternary complex. Directly assess ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Energy Transfer (TR-FRET).

Problem 2: I am observing a significant "hook effect," where degradation decreases at higher PROTAC concentrations.

  • Possible Cause: Formation of Unproductive Binary Complexes.

    • Troubleshooting Step: At high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, forming binary complexes (PROTAC:POI and PROTAC:E3 ligase) that prevent the formation of the productive ternary complex.

    • Solution 1: Perform a Wide Dose-Response Experiment. Test your PROTAC over a broad concentration range (e.g., from picomolar to micromolar) to identify the optimal concentration window that maximizes degradation before the onset of the hook effect.

    • Solution 2: Enhance Ternary Complex Cooperativity. A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations. This can be achieved by optimizing the linker length and composition to promote favorable protein-protein interactions between the target and the E3 ligase.

Problem 3: The synthesis of my TEG-linked PROTAC is yielding impure products or low yields.

  • Possible Cause: Incomplete Reactions or Side Reactions.

    • Troubleshooting Step: If using bifunctional TEG linkers (e.g., with amine and bromide functionalities), ensure complete reaction at each step. For instance, in an alkylation step, ensure the base is strong enough and the nucleophile is sufficiently reactive. For protecting groups like Boc, ensure complete deprotection using appropriate reagents and reaction times.

    • Solution: Utilize "Click Chemistry". The copper-catalyzed azide-alkyne cycloaddition (click chemistry) is an efficient method for PROTAC synthesis. Synthesizing the POI-ligand-azide and E3-ligand-alkyne (or vice versa) and then "clicking" them together with a PEG linker can lead to high yields and purity.

Quantitative Data Summary

The optimal TEG/PEG linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples from literature illustrating the impact of linker length on degradation activity.

Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation

PROTAC CompoundLinker CompositionLinker Length (atoms)ER Degradation at 100 nM (% of Control)Cell Viability IC50 (MCF7 cells, µM)
9 PEG-like9~75%140
11 PEG-like12~50%>100
12 PEG-like16~25% 26
13 PEG-like19~60%>100
14 PEG-like21~70%>100
Tamoxifen N/AN/ANo Degradation27

Data is sourced from a study on ER-targeting PROTACs and demonstrates a clear optimal linker length for degradation and cytotoxic activity.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation Assessment

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7 for ER degradation) in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Image the blot using a chemiluminescence detector.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC.

  • Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of a 96-well acceptor plate.

  • Coat Filter Membrane: Pipette a phospholipid solution (e.g., phosphatidylcholine in dodecane) onto the filter of each well in the donor plate and allow it to impregnate the filter.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration.

  • Start Assay: Add the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: Calculate the effective permeability (Pe) using a standard formula that accounts for concentrations, volumes, membrane area, and incubation time.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Cycle cluster_1 Ternary Complex Formation PROTAC PROTAC (TEG Linker) POI Protein of Interest (Target) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI_PROTAC_E3->PROTAC Release & Recycle Ub Ubiquitin POI_PROTAC_E3->Ub Recruits E2/Ub PolyUb Poly-Ubiquitination Ub->PolyUb Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_screening Initial Cellular Screening cluster_characterization Detailed Characterization of Hits cluster_mechanistic Mechanistic Validation (Optional) start Start: Design PROTAC Library synthesis Synthesize PROTACs with Varying TEG Linker Lengths (e.g., n=2, 3, 4, 5, 6) start->synthesis western Western Blot Analysis (Single High Concentration) synthesis->western hit_id Identify Active Linker Length Range western->hit_id dose_response Dose-Response Western Blot (Determine DC50 & Dmax) hit_id->dose_response viability Cell Viability Assay (MTS) (Assess Cytotoxicity) dose_response->viability permeability Permeability Assay (PAMPA) dose_response->permeability If issues arise ternary Ternary Complex Assay (SPR/FRET) dose_response->ternary If issues arise finish Optimized PROTAC Lead viability->finish

Caption: Experimental workflow for optimizing TEG linker length.

Troubleshooting_Logic start Start: No/Low Target Degradation q1 Is Ternary Complex Formation Confirmed? start->q1 a1_no Action: Run Biophysical Assay (SPR, FRET, ITC) q1->a1_no No a1_yes Action: Assess Cellular Permeability (PAMPA, Caco-2) q1->a1_yes Yes a1_no->start Synthesize New Linker Library q2 Is Permeability Adequate? a1_yes->q2 a2_no Action: Redesign Linker (Modify Lipophilicity/Rigidity) q2->a2_no No a2_yes Action: Check for Hook Effect (Wide Dose-Response) q2->a2_yes Yes a2_no->start Re-synthesize q3 Hook Effect Observed? a2_yes->q3 a3_yes Action: Use Optimal Concentration Window for Assays q3->a3_yes Yes a3_no Action: Re-evaluate E3 Ligase Choice & Target Engagement in Cells q3->a3_no No

Caption: Troubleshooting decision tree for low PROTAC activity.

References

Technical Support Center: Enhancing Hydrophobic Compound Solubility with Tetraethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing tetraethylene glycol (TEG) to improve the solubility of hydrophobic compounds. This resource is designed for researchers, scientists, and drug development professionals, providing practical guidance, troubleshooting tips, and detailed protocols to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TEG) and how does it improve the solubility of hydrophobic compounds?

A1: this compound is a clear, colorless, and odorless liquid that is miscible with water and many organic solvents.[1][2][3] It belongs to the family of polyethylene glycols (PEGs), which are known for their ability to increase the aqueous solubility of poorly soluble drugs.[4] TEG enhances solubility primarily through its action as a co-solvent. By reducing the polarity of the aqueous environment, it can better accommodate hydrophobic molecules.[5] The hydroxyl groups on the TEG molecule can form hydrogen bonds with the hydrophobic compound, further aiding in its dissolution.

Q2: What are the typical concentrations of TEG used in formulations?

A2: The concentration of TEG will vary depending on the specific hydrophobic compound, the desired final concentration, and the formulation type. As a co-solvent in aqueous solutions, concentrations can range from a few percent up to 60% or higher. It is crucial to determine the optimal concentration through solubility studies to achieve the desired solubility without causing precipitation upon dilution or administration.

Q3: Are there any stability concerns when using TEG in formulations?

A3: Yes, there are potential stability issues to consider. The hygroscopic nature of TEG means it can absorb moisture from the air, which could potentially lead to the degradation of moisture-sensitive compounds. Additionally, the ether linkages in the TEG backbone can be susceptible to oxidation, and the terminal hydroxyl groups can undergo esterification with certain drug molecules. It is essential to conduct thorough stability studies of your formulation under relevant storage conditions.

Q4: Can TEG be used in parenteral (injectable) formulations?

A4: While PEGs, in general, are used in parenteral formulations, there are challenges to consider. High concentrations of co-solvents like TEG can lead to issues such as pain on injection and potential for drug precipitation upon dilution with blood. Careful formulation development and pre-clinical testing are necessary to ensure the safety and efficacy of parenteral formulations containing TEG.

Troubleshooting Guides

Issue 1: The hydrophobic compound precipitates out of the TEG-containing solution.
Potential Cause Troubleshooting Steps
Insufficient TEG Concentration The concentration of TEG may not be high enough to maintain the solubility of the compound. Gradually increase the TEG concentration and monitor for any precipitation.
"Salting Out" Effect The addition of salts or other excipients to the formulation can decrease the solubility of the hydrophobic compound. Evaluate the compatibility of all formulation components.
Temperature Fluctuations Solubility is often temperature-dependent. Ensure that the formulation is stored at a consistent temperature. Consider performing a temperature-dependent solubility study.
pH Shift For ionizable compounds, a change in pH can significantly affect solubility. Buffer the formulation to a pH where the compound is most soluble.
Issue 2: The formulation is too viscous for its intended application.
Potential Cause Troubleshooting Steps
High TEG Concentration Higher concentrations of TEG will increase the viscosity of the solution. If possible, reduce the TEG concentration while still maintaining the desired solubility.
Low Temperature The viscosity of TEG increases at lower temperatures. If the application allows, consider warming the formulation slightly before use.
Polymer-Drug Interactions Strong interactions between the TEG and the hydrophobic compound can lead to increased viscosity. Characterize these interactions using techniques like viscometry.
Issue 3: The drug degrades in the TEG-based formulation over time.
Potential Cause Troubleshooting Steps
Oxidation The ether linkages in TEG can be prone to oxidation. Consider adding an antioxidant to the formulation and storing it under an inert atmosphere (e.g., nitrogen).
Hydrolysis The hygroscopic nature of TEG can introduce water into the formulation, leading to hydrolysis of susceptible drugs. Store the formulation in a tightly sealed container with a desiccant.
Esterification The hydroxyl groups of TEG can react with carboxylic acid-containing drugs to form esters. This can be minimized by adjusting the pH or by using a protected form of the drug if possible.

Quantitative Data on Solubility Enhancement

The following tables provide a summary of the solubility of various hydrophobic compounds in the presence of low molecular weight polyethylene glycols, which can serve as a reference for formulating with this compound.

Table 1: Solubility of Progesterone in Aqueous PEG 400 Solutions

PEG 400 Concentration (% w/w)Progesterone Solubility (µg/mL)
0~7
10~20
20~50
30~120
40~300
50~800
60~2000
70~5000
80~12000
90~30000
100~80000

Data adapted from a study on the solubility of progesterone in aqueous Polyethylene Glycol 400.

Table 2: Molar Solubility of Ketoconazole in different PEG-Water Mixtures at 298.2 K

Mass Fraction of PEGPEG 200PEG 400PEG 600
0.10.0650.0400.145
0.20.1320.1100.380
0.30.2510.2630.785
0.40.4570.5501.514
0.50.7851.0722.692
0.61.2591.9054.467
0.71.9503.2366.607
0.82.8185.4958.812
0.93.8609.87010.710

Data adapted from a study on the solubility of ketoconazole in binary mixtures of PEGs and water.

Experimental Protocols

Protocol 1: Phase Solubility Study

This protocol outlines the steps to determine the solubility of a hydrophobic compound in various concentrations of this compound.

  • Preparation of TEG-Water Co-solvent Mixtures: Prepare a series of TEG-water mixtures with varying TEG concentrations (e.g., 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, and 100% w/v).

  • Equilibration: Add an excess amount of the hydrophobic compound to each co-solvent mixture in sealed vials.

  • Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Centrifugation/Filtration: Centrifuge the samples to pellet the undissolved compound. Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the solubility of the compound as a function of the TEG concentration to generate a phase solubility diagram.

Protocol 2: Preparation of a Simple TEG-Based Solution

This protocol describes a general method for preparing a solution of a hydrophobic compound using TEG as a co-solvent.

  • Weighing: Accurately weigh the required amount of the hydrophobic compound.

  • Dissolution in TEG: Add the compound to the calculated volume of this compound and stir until it is completely dissolved. Gentle heating may be applied if necessary, but ensure the compound is stable at the elevated temperature.

  • Addition of Aqueous Phase: Slowly add the aqueous phase (e.g., water or buffer) to the TEG-drug solution while stirring continuously. The rate of addition should be controlled to avoid precipitation.

  • Final Volume Adjustment: Adjust the final volume with the aqueous phase to achieve the desired final concentration of the drug and TEG.

  • Characterization: Visually inspect the solution for any signs of precipitation. Characterize the formulation for properties such as pH, viscosity, and drug content.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_cosolvent Prepare TEG-Water Co-solvent Mixtures add_drug Add Excess Hydrophobic Compound prep_cosolvent->add_drug Step 1 agitate Agitate at Constant Temperature add_drug->agitate Step 2 centrifuge Centrifuge and Filter Supernatant agitate->centrifuge Step 3 quantify Quantify Drug Concentration (e.g., HPLC) centrifuge->quantify Step 4 plot Plot Solubility vs. TEG Concentration quantify->plot Step 5

Caption: Workflow for a phase solubility study of a hydrophobic compound with TEG.

troubleshooting_precipitation start Precipitation Observed in TEG Formulation cause1 Insufficient TEG? start->cause1 cause2 Incompatible Excipients? cause1->cause2 No solution1 Increase TEG Concentration cause1->solution1 Yes cause3 Temperature or pH Shift? cause2->cause3 No solution2 Evaluate Excipient Compatibility cause2->solution2 Yes solution3 Control Temperature and Buffer pH cause3->solution3 Yes

Caption: Decision tree for troubleshooting precipitation in TEG formulations.

References

"degradation of tetraethylene glycol under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraethylene glycol (TEG). The information addresses common issues related to the degradation of TEG under acidic and basic conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound (TEG) under typical laboratory conditions?

A1: this compound is a relatively stable compound under neutral pH conditions and at ambient temperatures. Its ether linkages are generally resistant to hydrolysis. However, its stability can be compromised under strong acidic or basic conditions, particularly at elevated temperatures, and in the presence of strong oxidizing agents.

Q2: What are the primary degradation pathways for TEG under acidic conditions?

A2: Under acidic conditions, particularly with heating, the ether bonds of TEG can undergo acid-catalyzed cleavage. This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water or other nucleophiles present in the medium. This leads to the scission of the polyglycol chain.

Q3: What happens to TEG under basic conditions?

A3: Ethers like TEG are generally more resistant to cleavage under basic conditions compared to acidic conditions. The alkoxide ion is a poor leaving group, making direct cleavage of the C-O bond difficult. However, at elevated temperatures and in the presence of strong bases, degradation can occur, potentially through oxidation if oxygen is present. The terminal hydroxyl groups can be deprotonated, which may facilitate other side reactions.

Q4: What are the expected degradation products of TEG?

A4: Under acidic conditions , the primary degradation products are smaller ethylene glycol oligomers, such as triethylene glycol, diethylene glycol (DEG), and monoethylene glycol (MEG), as well as ethylene glycol itself.[1][2] In the presence of oxygen, further oxidation can lead to the formation of aldehydes (e.g., formaldehyde, acetaldehyde) and carboxylic acids (e.g., formic acid, glycolic acid).

Under basic conditions , degradation is generally slower. If oxidative degradation occurs, it can also lead to the formation of aldehydes and carboxylic acids.

Q5: Are there any catalysts that can accelerate the degradation of TEG?

A5: Yes, studies on the thermal degradation of TEG have shown that certain metal salts can influence its stability. For instance, nickel sulfate has been observed to accelerate degradation, while copper acetate and ferric chloride can act as inhibitors.[3][4]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC/GC analysis after acidic workup. Acid-catalyzed degradation of TEG during the experimental procedure or sample preparation.- Neutralize the sample immediately after acidic treatment.- Analyze the sample as soon as possible after preparation.- Consider using milder acidic conditions (lower concentration or weaker acid) or performing the reaction at a lower temperature.
Inconsistent results or poor recovery in experiments involving strong bases and heat. Base-catalyzed degradation or side reactions of TEG at elevated temperatures.- Avoid high temperatures when using strong bases with TEG if stability is critical.- If heating is necessary, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Reduce the reaction time to the minimum required.
Discoloration (yellowing or browning) of TEG-containing solutions upon heating. Thermal and/or oxidative degradation. This is more pronounced in the presence of air (oxygen).- If possible, perform heating steps under an inert atmosphere.- Ensure the TEG used is of high purity and free from contaminants that could catalyze degradation.- Minimize the duration of heating.
Precipitate formation during hydrolysis experiments. Formation of insoluble degradation products or by-products.- Characterize the precipitate to understand the degradation pathway.- Adjust the reaction conditions (e.g., pH, temperature, concentration) to minimize the formation of the insoluble species.

Quantitative Data on TEG Degradation

Disclaimer: The following data is illustrative and based on general principles of poly(ethylene glycol) degradation under forced conditions. Actual degradation rates for this compound will vary depending on the specific experimental conditions (e.g., exact pH, temperature, concentration, presence of catalysts or other reactive species). It is highly recommended to perform specific stability studies for your particular application.

Table 1: Estimated Stability of this compound Under Acidic Conditions

pHTemperature (°C)Estimated Half-life (t½)Potential Degradation Products
1-325Weeks to MonthsMinimal degradation
1-360Days to WeeksTriethylene glycol, Diethylene glycol, Ethylene glycol
1-380Hours to DaysTriethylene glycol, Diethylene glycol, Ethylene glycol, Formic acid, Acetic acid
4-680Weeks to MonthsSlow degradation

Table 2: Estimated Stability of this compound Under Basic Conditions

pHTemperature (°C)Estimated Half-life (t½)Potential Degradation Products
8-1080MonthsVery slow degradation
11-1325Months to YearsMinimal degradation
11-1380Weeks to MonthsOxidative degradation products (if O₂ is present, e.g., formate, glycolate)
>1380Days to WeeksOxidative degradation products, potential for other base-catalyzed side reactions

Experimental Protocols

Protocol 1: Forced Degradation Study of TEG under Acidic Conditions

Objective: To evaluate the degradation of TEG under acidic conditions and identify the major degradation products.

Materials:

  • This compound (TEG), high purity

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M (for neutralization)

  • Deionized water

  • HPLC or GC-FID system

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of TEG in deionized water (e.g., 10 mg/mL).

  • Stress Conditions:

    • In separate, sealed vials, mix equal volumes of the TEG stock solution with 1 M HCl and 0.1 M HCl.

    • Prepare a control sample by mixing the TEG stock solution with deionized water.

    • Incubate the vials at a controlled temperature (e.g., 60°C or 80°C).

  • Time Points: Withdraw aliquots from each vial at specified time intervals (e.g., 0, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an appropriate concentration of NaOH to stop the degradation reaction.

    • Analyze the samples by a validated stability-indicating HPLC or GC-FID method to quantify the remaining TEG and identify degradation products.

  • Data Analysis:

    • Calculate the percentage of TEG remaining at each time point.

    • Plot the natural logarithm of the TEG concentration versus time to determine the degradation rate constant (k) if the reaction follows first-order kinetics.

    • Calculate the half-life (t½ = 0.693 / k).

    • Identify and quantify the major degradation products.

Protocol 2: Forced Degradation Study of TEG under Basic Conditions

Objective: To assess the stability of TEG under basic conditions.

Materials:

  • This compound (TEG), high purity

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrochloric acid (HCl), 1 M and 0.1 M (for neutralization)

  • Deionized water

  • HPLC or GC-FID system

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of TEG in deionized water (e.g., 10 mg/mL).

  • Stress Conditions:

    • In separate, sealed vials, mix equal volumes of the TEG stock solution with 1 M NaOH and 0.1 M NaOH.

    • Prepare a control sample by mixing the TEG stock solution with deionized water.

    • Incubate the vials at a controlled temperature (e.g., 80°C). To specifically study hydrolytic stability, experiments can be conducted under an inert atmosphere.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours).

  • Sample Analysis:

    • Neutralize the withdrawn aliquots with the corresponding concentration of HCl.

    • Analyze the samples by HPLC or GC-FID.

  • Data Analysis:

    • Evaluate the percentage of degradation over time.

    • Characterize any significant degradation products.

Visualizations

Acid_Degradation_Pathway cluster_products Degradation Products TEG This compound Protonated_TEG Protonated TEG TEG->Protonated_TEG + H⁺ Protonated_TEG->TEG - H⁺ TriEG Triethylene Glycol Protonated_TEG->TriEG + H₂O - H₃O⁺, - EG H2O H₂O H3O H₃O⁺ DEG Diethylene Glycol TriEG->DEG + H₂O - H₃O⁺, - EG MEG Ethylene Glycol DEG->MEG + H₂O - H₃O⁺, - EG EG Ethylene Glycol

Caption: Acid-catalyzed degradation pathway of this compound.

Experimental_Workflow start Start: Prepare TEG Solution stress Apply Stress Conditions (Acidic/Basic, Temperature) start->stress sampling Collect Samples at Time Intervals stress->sampling neutralize Neutralize Samples sampling->neutralize analysis Analyze by HPLC/GC neutralize->analysis data Data Analysis (Quantify Degradation, Identify Products) analysis->data end End: Report Results data->end

Caption: Experimental workflow for a forced degradation study of TEG.

Troubleshooting_Logic issue Unexpected Analytical Result? degradation Potential Degradation of TEG issue->degradation acid Acidic Conditions? degradation->acid base Basic Conditions? degradation->base heat Elevated Temperature? degradation->heat oxygen Presence of Oxygen? degradation->oxygen solution_acid Solutions: - Neutralize promptly - Use milder conditions - Lower temperature acid->solution_acid solution_base Solutions: - Avoid high temperatures - Use inert atmosphere - Minimize reaction time base->solution_base solution_heat_ox Solutions: - Use inert atmosphere - Minimize heating time heat->solution_heat_ox oxygen->solution_heat_ox

Caption: Troubleshooting logic for unexpected results in TEG experiments.

References

"preventing oxidation of tetraethylene glycol during storage and reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraethylene glycol (TEG). It addresses common issues related to the oxidation of TEG during storage and in reaction mixtures, offering practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the signs of this compound (TEG) degradation?

A1: Degradation of TEG, primarily through oxidation, can manifest in several ways:

  • Change in Appearance: Pure TEG is a clear, colorless liquid. A yellow or brownish tint can indicate the presence of degradation products.

  • Odor: A sharp, acidic, or aldehydic odor may develop, differing from the mild odor of pure TEG.

  • Decrease in pH: The formation of acidic byproducts, such as formic and glycolic acids, will lower the pH of the TEG.[1]

  • Increased Ionic Strength: The presence of charged species from degradation can increase the conductivity of the TEG.[1]

  • Inconsistent Experimental Results: Inconsistent reaction kinetics, unexpected side products, or failure of TEG to perform as expected in a formulation can be due to the presence of impurities from oxidation.

Q2: What causes this compound (TEG) to oxidize?

A2: The primary drivers of TEG oxidation are:

  • Exposure to Atmospheric Oxygen: This is the main contributor to autoxidation, a free-radical chain reaction.[2]

  • Elevated Temperatures: Higher temperatures accelerate the rate of oxidation.[1][2]

  • Exposure to Light: UV light can initiate and promote oxidative degradation.

  • Presence of Metal Ions: Metal ions, such as iron and copper, can catalyze oxidative reactions.

Q3: How should I properly store this compound (TEG) to prevent oxidation?

A3: To minimize oxidation during storage, adhere to the following guidelines:

  • Inert Atmosphere: Store TEG under an inert gas like nitrogen or argon to displace oxygen.

  • Tightly Sealed Containers: Use containers with a tight seal to prevent the ingress of air and moisture.

  • Controlled Temperature: Store at a recommended temperature of 15–25 °C. For long-term stability, freezing at -20°C is also effective.

  • Protection from Light: Use amber or opaque containers to protect the TEG from light.

A summary of recommended storage conditions is provided in the table below.

ParameterRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with oxygen, a key reactant in autoxidation.
Container Tightly sealed, opaque (amber)Prevents oxygen ingress and exposure to light.
Temperature 15–25 °C (Room Temperature)Avoids acceleration of oxidation reactions at high temperatures.
Additives Consider adding an antioxidantInhibits the free-radical chain reaction of oxidation.

Q4: Can I use antioxidants to prevent TEG oxidation? If so, which ones are effective?

A4: Yes, adding antioxidants is a highly effective method to prevent the oxidation of TEG. Hindered phenolic antioxidants are commonly used for polyols and related polymers.

  • Butylated Hydroxytoluene (BHT): A widely used, effective antioxidant for preventing free-radical mediated oxidation in organic materials.

  • Vitamin E (α-tocopherol): A natural antioxidant that can also be used to stabilize polymers.

  • Propyl Gallate: Another effective phenolic antioxidant.

The choice of antioxidant may depend on the specific application and regulatory requirements.

AntioxidantTypical Concentration Range (w/w)Notes
Butylated Hydroxytoluene (BHT) 0.01% - 0.5%Highly effective and widely used in industrial applications.
Vitamin E (α-tocopherol) 0.01% - 0.5%A natural alternative, often used in pharmaceutical and cosmetic formulations.
Propyl Gallate 0.01% - 0.2%Effective, but may be more prone to discoloration.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to TEG degradation.

Problem: My TEG has a yellow tint and an unusual odor.

This indicates that oxidation has already occurred. The following flowchart outlines the steps to address this issue.

TEG_Troubleshooting start Problem: Discolored/Odorous TEG check_severity Is the degradation severe? start->check_severity test_impurities Test for peroxides and aldehydes. check_severity->test_impurities No discard Consider discarding and using a fresh batch. check_severity->discard Yes purify Purify the TEG. test_impurities->purify implement_storage Implement proper storage protocols. purify->implement_storage discard->implement_storage use_antioxidants Use antioxidants in new TEG. implement_storage->use_antioxidants end_solution Solution: Stable TEG use_antioxidants->end_solution

Caption: Troubleshooting workflow for degraded TEG.

Problem: My reactions involving TEG are giving inconsistent results.

Impurities in TEG, such as aldehydes and peroxides, can interfere with reactions.

Reaction_Troubleshooting start Problem: Inconsistent Reaction Results check_teg Suspect TEG quality? start->check_teg test_purity Analyze TEG for impurities (peroxides, aldehydes). check_teg->test_purity new_lot Test a new, unopened lot of TEG. test_purity->new_lot purify_current Purify the current lot of TEG. test_purity->purify_current compare_results Compare reaction results. new_lot->compare_results purify_current->compare_results confirm_issue TEG quality is the issue. compare_results->confirm_issue Results improve other_factors Investigate other reaction parameters. compare_results->other_factors No improvement implement_prevention Implement preventative measures for TEG storage and handling. confirm_issue->implement_prevention end_solution Solution: Consistent Reactions implement_prevention->end_solution

Caption: Troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Determination of Peroxide Value in this compound

This method is adapted from standard iodometric titration procedures for determining peroxides.

Materials:

  • 250 mL Erlenmeyer flask with a glass stopper

  • Burette

  • Solvent mixture: 3:2 (v/v) glacial acetic acid to chloroform

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) standard solution

  • 1% Starch indicator solution

Procedure:

  • Weigh approximately 5 g of the TEG sample into the 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid/chloroform solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl. Let it stand for 1 minute in the dark.

  • Add 30 mL of deionized water.

  • Titrate with the 0.01 N sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration until the blue color completely disappears.

  • Perform a blank titration with the reagents but without the TEG sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = volume of titrant for the sample (mL)

  • B = volume of titrant for the blank (mL)

  • N = normality of the sodium thiosulfate solution

  • W = weight of the TEG sample (g)

Protocol 2: Quantification of Aldehydes in this compound by HPLC

This protocol involves the derivatization of aldehydes with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Derivatization reagent: 0.9 g/L 2,4-DNPH and 1.0% phosphoric acid in acetonitrile

  • Acetaldehyde for standard curve preparation

  • Acetonitrile and water (HPLC grade)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 1 g of TEG into a vial.

    • Add a known volume of the DNPH derivatization reagent.

    • Allow the reaction to proceed at room temperature for at least 1 hour.

  • Standard Curve Preparation:

    • Prepare a series of acetaldehyde standards of known concentrations.

    • Derivatize each standard using the same procedure as the TEG sample.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Column: C18 reversed-phase column.

    • Detection: UV detector at 360 nm.

    • Inject the derivatized sample and standards onto the HPLC system.

  • Quantification:

    • Identify the peak corresponding to the acetaldehyde-DNPH derivative based on the retention time of the standard.

    • Quantify the amount of aldehyde in the sample by comparing the peak area to the standard curve.

Protocol 3: Purification of Oxidized this compound

This method uses sodium borohydride to reduce aldehydes and peroxides.

Materials:

  • Sodium borohydride (NaBH₄)

  • Round-bottom flask

  • Stirring apparatus

  • pH meter or pH paper

  • Dilute acid (e.g., 1 M HCl) for quenching

Procedure:

  • Dissolve the oxidized TEG in an appropriate solvent (e.g., water or ethanol) if necessary, although direct treatment may be possible.

  • Cool the solution in an ice bath.

  • Slowly add a molar excess of sodium borohydride in small portions with stirring. The amount will depend on the level of contamination. A starting point is a 2-fold molar excess relative to the estimated aldehyde/peroxide content.

  • Allow the reaction to stir at room temperature for several hours or overnight.

  • Carefully quench the excess sodium borohydride by slowly adding dilute acid until the pH is neutral and gas evolution ceases.

  • The purified TEG can then be recovered, for example, by distillation if volatile impurities were formed or if a solvent was used.

Visualizing the Oxidation Process

The autoxidation of TEG proceeds via a free-radical chain reaction, similar to other ethers and alcohols.

Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition & Termination TEG_H TEG-H (TEG Molecule) TEG_Radical TEG• (TEG Radical) TEG_H->TEG_Radical Initiator Initiator (Heat, Light, Metal Ion) Initiator->TEG_Radical TEG_O2_Radical TEG-OO• (Peroxy Radical) TEG_Radical->TEG_O2_Radical TEG_Radical_2 TEG• O2 O₂ O2->TEG_O2_Radical TEG_OOH TEG-OOH (Hydroperoxide) TEG_O2_Radical->TEG_OOH TEG_O2_Radical->TEG_Radical_2 Termination Termination Products TEG_O2_Radical->Termination TEG_H_2 TEG-H TEG_H_2->TEG_OOH TEG_Radical_2->Termination TEG_OOH_2 TEG-OOH Aldehydes Aldehydes, Carboxylic Acids TEG_OOH_2->Aldehydes Decomposes

Caption: Simplified autoxidation pathway of TEG.

References

Technical Support Center: Challenges in Purifying Tetraethylene Glycol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tetraethylene glycol (TEG) derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Troubleshooting Guides

Issue 1: Poor Separation or Tailing during Column Chromatography

Question: My this compound derivative is streaking or showing poor separation on a silica gel column. What could be the cause, and how can I improve the separation?

Answer: Tailing and poor separation are common issues when purifying polar and flexible molecules like TEG derivatives.[1] Here are several strategies to achieve sharper bands and better separation:

  • Optimize the Solvent System:

    • A gradient of methanol in dichloromethane (DCM) or chloroform is a widely used and effective solvent system for polar compounds like PEG ethers.[2] A slow, shallow gradient can significantly improve separation.[2]

    • For some derivatives, a 1:1 mixture of ethanol and isopropanol in chloroform with a slow gradient (e.g., 1-10%) has been shown to provide better separation than methanol-based systems.

    • For highly polar derivatives, consider using a different stationary phase, such as polystyrene-divinylbenzene beads, with an ethanol/water eluent.[2]

  • Column Loading: Overloading the column is a frequent cause of poor separation. Reduce the amount of sample loaded onto the column.[2]

  • Sample Application: For compounds that are not very soluble in the initial eluent, "dry loading" can be beneficial. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully loaded onto the top of the column.

  • Deactivation of Silica Gel: For basic compounds, the acidic nature of silica gel can cause irreversible adsorption or streaking. Deactivating the silica gel with a small amount of triethylamine or water in the eluent can mitigate these effects.

Issue 2: Low or No Recovery of the Product from the Column

Question: I am experiencing low or no recovery of my TEG derivative from the silica gel column. What is happening and how can I get my compound back?

Answer: Low recovery is often due to the strong adsorption of polar TEG derivatives onto the stationary phase. Here’s how you can address this:

  • Increase Eluent Polarity: A much more polar eluent than indicated by TLC may be necessary to elute the compound. Try a step gradient to a higher concentration of a polar solvent like methanol.

  • Use a Stronger Solvent: In some cases, a very polar solvent system, such as a mixture of dichloromethane, methanol, and a small amount of aqueous ammonia, may be required to elute highly polar TEG derivatives.

  • Change the Stationary Phase: If your compound is irreversibly binding to silica, consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica gel (C18).

Issue 3: Inefficient Separation during Fractional Vacuum Distillation

Question: The purity of my TEG derivative after fractional vacuum distillation is not as high as expected. How can I improve the efficiency of the distillation?

Answer: The efficiency of fractional distillation depends on achieving a good equilibrium between the liquid and vapor phases in the column.

  • Slow Distillation Rate: Distilling too quickly does not allow for proper separation of components with close boiling points. Reduce the heating rate to ensure a slow and steady distillation.

  • Adequate Column Insulation: Heat loss from the distillation column can disrupt the temperature gradient necessary for efficient fractionation. Insulate the column and distillation head with glass wool or aluminum foil.

  • Sufficient Column Length: A longer fractionating column provides more theoretical plates, leading to better separation. Ensure your column is appropriate for the boiling point difference of the components in your mixture.

  • Stable Vacuum: Fluctuations in vacuum can cause bumping and inefficient distillation. Ensure all connections are well-sealed and the vacuum pump is operating correctly.

Issue 4: Difficulty in Recrystallizing Oily TEG Derivatives

Question: My TEG derivative is an oil at room temperature, and I am struggling to induce crystallization. What can I do?

Answer: Many TEG derivatives are oils or low-melting solids, which can make recrystallization challenging. Here are some techniques to try:

  • Solvent Selection: The choice of solvent is critical. For PEG derivatives, ethanol and toluene are common recrystallization solvents. You can also try solvent/anti-solvent systems like ethyl acetate/hexanes or dichloromethane/ether.

  • Seeding: If you have a small amount of solid material, use it as a seed crystal to induce crystallization in a supersaturated solution.

  • Scratching: Scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and promote crystal growth.

  • Low Temperature: Cool the solution in an ice bath or even a freezer to decrease the solubility of your compound and induce crystallization. Be patient, as crystallization can sometimes be slow.

  • Concentration: If no crystals form, it's possible your solution is too dilute. Carefully evaporate some of the solvent and try cooling again.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound derivatives?

A1: Common impurities include:

  • Other PEG Homologs: Shorter and longer chain polyethylene glycols (e.g., triethylene glycol and pentaethylene glycol derivatives) are often present from the synthesis process.

  • Starting Materials: Unreacted starting materials, such as this compound itself or other reactants, are common impurities.

  • Byproducts of the Reaction: Side reactions can lead to various byproducts. For example, in tosylation reactions, the corresponding ditosylate can be a significant impurity.

  • Water: Due to the hygroscopic nature of glycols, water is a frequent impurity that can be introduced during synthesis or from exposure to the atmosphere.

  • Peroxides: TEG derivatives can form explosive peroxides upon exposure to air and light. It is crucial to test for and remove peroxides before any purification step that involves heating, such as distillation.

  • Aldehydes: Oxidation of the terminal alcohol groups can lead to the formation of aldehyde impurities.

Q2: How can I remove peroxides from my TEG derivative sample?

A2: Peroxide removal is a critical safety step before heating TEG derivatives. A common method is to pass the crude material through a column of activated alumina.

Q3: Is it possible to purify TEG derivatives without using column chromatography?

A3: Yes, chromatography-free purification methods can be employed, which are particularly advantageous for large-scale synthesis. These methods often rely on the differential solubility of the desired product and impurities. For instance, a method involving liquid-liquid extraction can be used to remove hydrophilic byproducts, leaving the desired, more hydrophobic product in the organic layer.

Q4: My TEG derivative seems to be soluble in both polar and non-polar solvents. How do I choose an appropriate solvent system for extraction or chromatography?

A4: The amphiphilic nature of some TEG derivatives can make solvent selection tricky. For liquid-liquid extractions, you may need to use a combination of solvents to achieve good partitioning. For column chromatography, a gradient elution is often necessary. Start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your product and then more polar impurities. Thin-layer chromatography (TLC) is an invaluable tool for quickly screening different solvent systems to find the optimal conditions for separation.

Q5: What is the best way to dry a viscous, oily TEG derivative?

A5: Removing residual solvents from viscous oils can be challenging. High vacuum drying, possibly with gentle heating (if the compound is thermally stable), is the most common method. For high-boiling solvents like DMF or DMSO, azeotropic distillation with a solvent like toluene can be effective. This involves adding toluene to your compound and then removing the toluene-solvent azeotrope under reduced pressure.

Data Presentation

The following tables summarize typical purity levels and yields for common purification techniques for this compound derivatives. These values are illustrative and can vary significantly depending on the specific derivative, the nature and amount of impurities, and the optimization of the protocol.

Table 1: Comparison of Purification Methods for TEG Derivatives

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Fractional Vacuum Distillation >99.0%60-90%Effective for large quantities; removes volatile impurities.Not suitable for heat-sensitive compounds; less effective for non-volatile impurities.
Silica Gel Column Chromatography >99.5%50-85%High resolution for a wide range of impurities; applicable to many derivatives.Can be time-consuming and require large solvent volumes; potential for product loss on the column.
Recrystallization >99.8%40-80%Can yield very high purity for solid compounds; scalable.Not suitable for oils or low-melting solids; yield can be low.
Liquid-Liquid Extraction Variable>90%Good for initial cleanup and removing highly polar or non-polar impurities.Lower resolution compared to chromatography; may require multiple extractions.

Table 2: Purity and Yield for Specific TEG Derivatives After Purification

TEG DerivativePurification MethodPurityYieldReference
This compound mono-p-toluenesulfonateLiquid-Liquid Extraction98.7%85%
This compound ditosylateSilica Gel Column ChromatographyHigh35.9%
Thiol-functionalized this compoundEnzyme catalysis (no chromatography)High93%

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography of a TEG Derivative
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring even packing by gently tapping the column. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude TEG derivative in a minimal amount of the initial eluent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent according to a predetermined gradient.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. Dry the purified compound under high vacuum.

Protocol 2: General Procedure for Fractional Vacuum Distillation of a Liquid TEG Derivative
  • Peroxide Test: Before proceeding, test a small aliquot of the crude material for the presence of peroxides. If peroxides are present, they must be removed.

  • Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed. Use a well-insulated fractionating column.

  • Charge the Flask: Add the crude TEG derivative to the distillation flask, along with a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Gradually heat the distillation flask.

  • Fraction Collection:

    • Collect and discard the initial fraction (forerun), which contains low-boiling impurities.

    • Collect the main fraction at a constant temperature and pressure. This fraction contains your purified product.

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

Protocol 3: General Procedure for Recrystallization of a Solid TEG Derivative
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent (e.g., ethanol, toluene).

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe if crystals form. If they do, this is a good solvent for recrystallization. If not, try another solvent or a solvent/anti-solvent pair.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals start to form, you can place the flask in an ice bath to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualization

Purification_Workflow crude Crude TEG Derivative peroxide_test Peroxide Test crude->peroxide_test peroxide_removal Peroxide Removal (e.g., Alumina Column) peroxide_test->peroxide_removal Positive purification_choice Choose Purification Method peroxide_test->purification_choice Negative peroxide_removal->purification_choice distillation Fractional Vacuum Distillation purification_choice->distillation Liquid, Thermally Stable chromatography Column Chromatography purification_choice->chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid extraction Liquid-Liquid Extraction purification_choice->extraction Initial Cleanup analysis Purity Analysis (e.g., NMR, GC, HPLC) distillation->analysis chromatography->analysis recrystallization->analysis extraction->analysis pure_product Pure TEG Derivative analysis->pure_product

Caption: General workflow for the purification of a crude TEG derivative.

Chromatography_Troubleshooting start Poor Separation/ Tailing in Column check_overloading Is the column overloaded? start->check_overloading reduce_load Reduce Sample Load check_overloading->reduce_load Yes optimize_solvent Optimize Solvent System (TLC, Gradient) check_overloading->optimize_solvent No reduce_load->optimize_solvent check_adsorption Irreversible Adsorption? optimize_solvent->check_adsorption increase_polarity Increase Eluent Polarity check_adsorption->increase_polarity Yes successful_separation Successful Separation check_adsorption->successful_separation No change_stationary_phase Change Stationary Phase (Alumina, C18) increase_polarity->change_stationary_phase change_stationary_phase->successful_separation

Caption: Troubleshooting flowchart for column chromatography of TEG derivatives.

Purification_Decision start Start: Crude Product is_solid Is the compound solid? start->is_solid extraction Consider Liquid-Liquid Extraction for initial cleanup start->extraction recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable No (Liquid/Oil) is_pure Is purity >99%? recrystallize->is_pure distill Fractional Vacuum Distillation is_thermally_stable->distill Yes chromatography Column Chromatography is_thermally_stable->chromatography No distill->is_pure end Pure Product chromatography->end is_pure->chromatography No is_pure->end Yes

Caption: Decision-making for selecting a purification method for TEG derivatives.

References

Technical Support Center: Mitigating the "Hook Effect" with Tetraethylene Glycol (TEG) Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and experimental protocols for utilizing PROTACs with tetraethylene glycol (TEG) linkers to mitigate the "hook effect."

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2][3] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, complicating the determination of key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. At excessive concentrations, the PROTAC molecules can saturate the system, leading to the formation of two separate binary complexes: Target–PROTAC and E3 Ligase–PROTAC. These binary complexes are unable to bring the target and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and degradation.

Q3: How do this compound (TEG) linkers help mitigate the hook effect?

A3: this compound (TEG) and other polyethylene glycol (PEG)-based linkers can help mitigate the hook effect in several ways. Their flexibility and hydrophilicity can promote favorable protein-protein interactions within the ternary complex, increasing its stability and cooperativity. This enhanced stability can help the ternary complex outcompete the formation of unproductive binary complexes, thus widening the concentration window for effective degradation and reducing the severity of the hook effect.

Q4: What are other benefits of using TEG/PEG linkers in PROTAC design?

A4: Besides mitigating the hook effect, TEG/PEG linkers offer several advantages. Composed of ethylene glycol units, they are hydrophilic, which can improve the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules. Their flexible nature provides the necessary rotational freedom to allow the target protein and E3 ligase to adopt an optimal orientation for efficient ubiquitination.

Troubleshooting Guides

Problem 1: I observe a potent hook effect even with a TEG-linked PROTAC. What should I do?

  • Possible Cause: The linker, while flexible, may still be of a suboptimal length for the specific target and E3 ligase pair. Ternary complex formation is highly sensitive to the distance and orientation between the two proteins.

  • Troubleshooting Steps:

    • Synthesize Analogs: Design and synthesize PROTAC analogs with varying PEG linker lengths (e.g., 3, 5, or 6 ethylene glycol units) to empirically determine the optimal length.

    • Assess Cooperativity: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the stability and cooperativity of the ternary complex. A lack of positive cooperativity can contribute to the hook effect.

    • Check E3 Ligase Expression: Confirm that the recruited E3 ligase (e.g., Cereblon, VHL) is expressed at sufficient levels in your chosen cell line using Western blotting or qPCR.

Problem 2: My TEG-linked PROTAC shows low potency (high DC50) and no hook effect.

  • Possible Cause: The PROTAC may not be efficiently forming the ternary complex, or the complex it forms is not productive for ubiquitination.

  • Troubleshooting Steps:

    • Confirm Target Engagement: First, verify that your PROTAC can independently bind to the target protein and the E3 ligase. Cellular thermal shift assays (CETSA) or NanoBRET assays can be used to confirm target engagement in cells.

    • Verify Ternary Complex Formation: Use Co-Immunoprecipitation (Co-IP) to pull down the E3 ligase and blot for the target protein (or vice-versa) in the presence of your PROTAC. This provides direct evidence of ternary complex formation in a cellular context.

    • Optimize Incubation Time: Degradation is a kinetic process. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed PROTAC concentration to find the optimal endpoint for maximal degradation.

Problem 3: My PROTAC has poor solubility. I thought the TEG linker was supposed to help.

  • Possible Cause: While TEG linkers improve hydrophilicity, the overall solubility of a PROTAC is determined by the combined physicochemical properties of the target binder, the E3 ligase ligand, and the linker.

  • Troubleshooting Steps:

    • Modify Warhead/Anchor Ligands: If possible, modify the protein-binding ligands to include more polar functional groups without compromising binding affinity.

    • Increase Linker Length: Synthesize a version with a longer PEG linker (e.g., 6 or 8 units), as this can further increase the molecule's overall hydrophilicity.

    • Formulation Strategies: For in vitro experiments, try preparing stock solutions in 100% DMSO and consider the final DMSO concentration in your cell culture media. For in vivo studies, formulation development may be necessary.

Problem 4: How do I confirm my PROTAC's mechanism is proteasome-dependent degradation?

  • Possible Cause: The observed loss of protein could be due to other mechanisms, such as transcriptional downregulation or off-target effects.

  • Troubleshooting Steps:

    • Proteasome Inhibitor Co-treatment: This is a critical validation experiment. Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours before adding your PROTAC. If the PROTAC works via the proteasome, the degradation of the target protein will be blocked or "rescued" in the presence of the inhibitor.

    • Inactive Control PROTAC: Synthesize a negative control compound. A common control is to introduce a small modification to the E3 ligase ligand (e.g., methylating a key hydroxyl group on the VHL ligand) that ablates its binding. This control should not induce degradation.

    • Check mRNA Levels: Perform qPCR on the target gene after PROTAC treatment. A true degrader should reduce protein levels without significantly affecting mRNA transcription levels.

Data Presentation

The table below illustrates how a TEG linker can improve the degradation profile of a hypothetical PROTAC targeting Protein X compared to a standard alkyl linker.

PROTAC ConstructLinker TypeDC50 (nM)Dmax (%)Hook Effect Onset (nM)Notes
PROTAC-Alkyl 8-carbon alkyl5085> 500Exhibits a sharp hook effect, losing efficacy at higher concentrations.
PROTAC-TEG This compound (TEG)2595> 5000Shows improved potency and a significantly mitigated hook effect, maintaining high degradation over a wider concentration range.
Control Inactive Ligand + TEG> 10,000< 10N/AFails to induce degradation, confirming mechanism.

Data are representative examples and will vary based on the specific PROTAC system.

Mandatory Visualizations

Mechanism of the PROTAC Hook Effect

cluster_0 Optimal Concentration: Productive Ternary Complex cluster_1 High Concentration: Unproductive Binary Complexes POI1 Target Protein PROTAC1 PROTAC POI1->PROTAC1 Ub Ubiquitin E3_1 E3 Ligase E3_1->PROTAC1 Degradation Proteasomal Degradation Ub->Degradation Ubiquitination POI2 Target Protein PROTAC2a PROTAC POI2->PROTAC2a Binary Complex 1 NoDeg No Degradation PROTAC2a->NoDeg PROTAC2b PROTAC PROTAC2b->NoDeg E3_2 E3 Ligase E3_2->PROTAC2b Binary Complex 2

Caption: Mechanism of the PROTAC hook effect.

Experimental Workflow for PROTAC Characterization

A 1. PROTAC Synthesis (with TEG linker) B 2. Cell Treatment (Broad Dose-Response) A->B C 3. Western Blot Analysis B->C D 4. Data Quantitation (Plot % Degradation vs. [PROTAC]) C->D E Hook Effect Observed? D->E F Potent Degradation? E->F No H TROUBLESHOOT: - Optimize Linker Length - Check Ternary Complex - Change Cell Line E->H Yes G SUCCESS: Determine DC50 & Dmax. Proceed to validation. F->G Yes I TROUBLESHOOT: - Confirm Target Engagement - Perform Time-Course - Check E3 Ligase Levels F->I No

Caption: Workflow for characterizing a new TEG-linked PROTAC.

Troubleshooting Logic Flowchart

start Start: Degradation Experiment Fails q1 Is degradation rescued by proteasome inhibitor (e.g., MG132)? start->q1 a1_no Issue is not proteasome-mediated. Check for transcriptional effects (qPCR) or off-target toxicity. q1->a1_no No q2 Does inactive control PROTAC show degradation? q1->q2 Yes a2_yes Observed effect is non-specific. Re-evaluate warhead selectivity or check compound purity. q2->a2_yes Yes q3 Is ternary complex (TC) formation confirmed (e.g., Co-IP)? q2->q3 No a3_no TC formation is the problem. Redesign linker (length/attachment) or change E3 ligase. q3->a3_no No a3_yes TC forms but is non-productive. Consider linker rigidity or exit vectors to optimize ubiquitination geometry. q3->a3_yes Yes

Caption: A decision tree for troubleshooting failed PROTAC experiments.

Experimental Protocols
Protocol 1: Western Blotting for Measuring Protein Degradation and Assessing the Hook Effect

This protocol is designed to quantify target protein levels across a wide range of PROTAC concentrations.

  • Cell Seeding: Plate cells (e.g., HEK293, or a cancer cell line expressing your target) in 12-well plates. Seed enough cells to reach 70-80% confluency at the time of harvest and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your TEG-linked PROTAC in complete cell culture medium. To effectively observe a potential hook effect, use a very broad concentration range (e.g., 10 pM to 20 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Incubate for a predetermined time (a 16 or 24-hour endpoint is a common starting point).

  • Cell Lysis: After incubation, place the plate on ice. Wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to your target protein.

    • Wash the membrane, then probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Data Analysis: Develop the blot using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve, identify the Dmax, and assess for a hook effect.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol helps determine if the PROTAC is successfully bridging the target protein and the E3 ligase inside the cell.

  • Cell Culture and Treatment: Seed cells in 10 cm dishes to achieve 80-90% confluency. Treat the cells with the PROTAC at its optimal degradation concentration (determined from Protocol 1), a high concentration (in the hook effect range), and a vehicle control for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in Tris-buffered saline with protease inhibitors).

  • Pre-clearing Lysates: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads and collect the supernatant.

  • Immunoprecipitation:

    • Set aside a small portion of the lysate as the "Input" control.

    • To the remaining lysate, add 2-4 µg of an antibody against the E3 ligase (e.g., anti-VHL) or an isotype control IgG. Incubate overnight at 4°C with rotation.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins.

  • Western Blotting: Load the "Input" samples and the eluted Co-IP samples onto an SDS-PAGE gel. Perform Western blotting as described above. Probe one membrane with an antibody against the target protein and another with an antibody against the E3 ligase (to confirm successful pulldown). An increase in the target protein signal in the E3 ligase IP sample (only in the presence of the PROTAC) confirms the formation of the ternary complex.

References

Technical Support Center: Enhancing Cell Permeability of Tetraethylene Glycol (TEG) Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in improving the cell permeability of tetraethylene glycol (TEG) conjugates.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments with TEG-conjugates.

Problem Potential Cause Troubleshooting Steps
Low or no detectable cellular uptake of my TEG-conjugate. High Hydrophilicity: The inherent hydrophilicity of the TEG chain may be preventing passive diffusion across the lipophilic cell membrane.1. Assess Lipophilicity: Calculate the LogP of your conjugate. If it is significantly low, consider strategies to increase its lipophilicity. 2. Prodrug Approach: Mask polar functional groups on your parent molecule with lipophilic moieties that can be cleaved intracellularly. 3. Lipid Conjugation: Conjugate a lipid tail to your TEG-conjugate to enhance membrane interaction.
Efflux Pump Substrate: The conjugate might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs).1. Co-incubation with Inhibitors: Perform cellular uptake assays in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in intracellular concentration suggests your conjugate is an efflux substrate. 2. Structural Modification: Modify the structure of your conjugate to reduce its affinity for efflux transporters.
Incorrect Uptake Mechanism Assumption: You may be assuming passive diffusion, while the primary uptake mechanism could be endocytosis, which is an active process.1. Temperature-Dependence Study: Repeat the uptake assay at 4°C. A significant reduction in uptake compared to 37°C indicates an energy-dependent process like endocytosis. 2. Use of Endocytosis Inhibitors: Treat cells with inhibitors of specific endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, filipin for caveolae-mediated endocytosis) to identify the dominant pathway.
High variability in permeability assay results (e.g., Caco-2). Inconsistent Cell Monolayer Integrity: The Caco-2 cell monolayer may not be fully differentiated or may have compromised tight junctions.1. Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure the integrity and confluence of your Caco-2 monolayers. Only use monolayers with consistent and acceptable TEER values for your experiments. 2. Use Paracellular Markers: Include a low permeability marker (e.g., Lucifer Yellow) in your assay to assess the integrity of the tight junctions during the experiment.
Compound Solubility Issues: The TEG-conjugate may have poor solubility in the assay buffer, leading to inconsistent concentrations.1. Solubility Assessment: Determine the solubility of your conjugate in the assay buffer at the desired concentration. 2. Optimize Formulation: If solubility is low, consider using a co-solvent (e.g., DMSO, ensuring the final concentration is non-toxic to the cells) or a different buffer system.
Cell toxicity observed during uptake assays. High Concentration of TEG-conjugate: While generally considered biocompatible, high concentrations of some low molecular weight PEGs, including TEG, have been reported to cause cellular stress or even chromosomal aberrations.1. Dose-Response Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your conjugate. 2. Reduce Incubation Time: If possible, shorten the incubation time of your uptake assay to minimize toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to cell permeability for TEG-conjugates?

A1: The main barriers are the lipophilic nature of the cell membrane, which can hinder the passive diffusion of hydrophilic TEG-conjugates, and the potential for the conjugate to be recognized and removed by cellular efflux pumps.

Q2: How does the conjugation of TEG affect the overall properties of my molecule?

A2: TEG conjugation generally increases the hydrophilicity and molecular weight of a molecule. This can improve aqueous solubility and alter pharmacokinetic properties, but may also decrease passive cell permeability.

Q3: What are the main strategies to actively enhance the cellular uptake of TEG-conjugates?

A3: Strategies to enhance uptake include:

  • Targeting Ligands: Conjugating a ligand that binds to a specific cell surface receptor can promote receptor-mediated endocytosis.

  • Cell-Penetrating Peptides (CPPs): Attaching a CPP can facilitate translocation across the cell membrane.

  • Nanocarrier Formulation: Encapsulating the TEG-conjugate in a liposome or nanoparticle can alter its uptake pathway.

Q4: Should I use a Caco-2 or PAMPA assay to assess the permeability of my TEG-conjugate?

A4: The choice depends on your research question:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive permeability across an artificial lipid membrane. It is useful for early-stage screening of compounds that are likely to cross the membrane via passive diffusion.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium. It provides a more comprehensive assessment of permeability, including both passive diffusion and active transport processes (uptake and efflux). It is more time-consuming but provides more biologically relevant data.

Q5: How can I visualize the cellular uptake and intracellular localization of my TEG-conjugate?

A5: You can conjugate a fluorescent dye to your TEG-conjugate and use techniques like fluorescence microscopy or flow cytometry to visualize and quantify its cellular uptake and determine its subcellular localization by co-staining with organelle-specific markers.

Quantitative Data Summary

The following table summarizes the apparent permeability coefficient (Papp) for a model drug and its conjugates with linkers of varying ethylene glycol units. This data can help in understanding the impact of short PEG chains, like TEG, on cell permeability.

CompoundLinkerApparent Permeability (Papp, 10⁻⁶ cm/s)Reference
Model DrugNone15.2Fictional, for illustration
Conjugate 1This compound (TEG) 8.5Fictional, for illustration
Conjugate 2Hexaethylene Glycol5.1Fictional, for illustration
Conjugate 3Octaethylene Glycol2.3Fictional, for illustration

Note: The data in this table is illustrative and intended to show a general trend. Actual Papp values will vary depending on the parent molecule, cell line, and experimental conditions.

Experimental Protocols

Caco-2 Permeability Assay

This protocol outlines the steps for assessing the permeability of a TEG-conjugate across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test TEG-conjugate

  • Low-permeability marker (e.g., Lucifer Yellow)

  • High-permeability marker (e.g., propranolol)

  • TEER meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayers. Values should be stable and typically >200 Ω·cm².

    • Perform a preliminary assay with a low-permeability marker like Lucifer Yellow to confirm low paracellular flux.

  • Permeability Assay:

    • Wash the cell monolayers twice with pre-warmed (37°C) HBSS.

    • Add fresh HBSS to the receiver compartment (basolateral for apical-to-basolateral transport; apical for basolateral-to-apical transport).

    • Prepare the dosing solution of your TEG-conjugate in HBSS at the desired concentration. Include Lucifer Yellow in the dosing solution to monitor monolayer integrity during the experiment.

    • Add the dosing solution to the donor compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh, pre-warmed HBSS.

    • At the end of the experiment, collect samples from the donor compartment.

  • Sample Analysis:

    • Analyze the concentration of the TEG-conjugate in the collected samples using a validated LC-MS/MS method.

    • Measure the fluorescence of Lucifer Yellow to confirm monolayer integrity was maintained throughout the experiment.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux of the compound across the monolayer.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the compound in the donor compartment.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a cell-free method to assess the passive permeability of a TEG-conjugate.

Materials:

  • 96-well PAMPA "sandwich" system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test TEG-conjugate

  • UV/Vis plate reader or LC-MS/MS

Procedure:

  • Membrane Coating:

    • Carefully coat the filter of the donor plate with the artificial membrane solution (e.g., 5 µL per well).

    • Allow the solvent to evaporate completely.

  • Preparation of Plates:

    • Fill the wells of the acceptor plate with PBS.

    • Prepare the donor solution by dissolving the TEG-conjugate in PBS at the desired concentration.

    • Add the donor solution to the wells of the coated donor plate.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate to form the "sandwich," ensuring the membrane is in contact with the buffer in the acceptor wells.

    • Incubate at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the TEG-conjugate in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).

  • Data Analysis:

    • Calculate the effective permeability (Pe) using an appropriate equation provided by the PAMPA kit manufacturer or from the literature.

Cellular Uptake Assay using Flow Cytometry

This protocol is for quantifying the uptake of a fluorescently labeled TEG-conjugate into cells.

Materials:

  • Fluorescently labeled TEG-conjugate

  • Cell line of interest

  • Cell culture medium

  • Phosphate buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate (e.g., 24-well) at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate overnight to allow cells to attach.

  • Cell Treatment:

    • Prepare a solution of the fluorescently labeled TEG-conjugate in cell culture medium at the desired concentration.

    • Remove the old medium from the cells and add the conjugate-containing medium.

    • Incubate for the desired time period at 37°C.

  • Cell Harvesting and Staining:

    • Wash the cells twice with cold PBS to remove any unbound conjugate.

    • Harvest the cells by trypsinization.

    • Resuspend the cells in cold PBS containing a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Gate on the live cell population based on forward and side scatter and the viability dye signal.

    • Measure the fluorescence intensity of the cells in the appropriate channel for your fluorophore.

  • Data Analysis:

    • Quantify the mean fluorescence intensity (MFI) of the live cell population.

    • Compare the MFI of treated cells to that of untreated control cells to determine the extent of cellular uptake.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assessment cluster_analysis Data Analysis cluster_outcome Outcome prep_conjugate Synthesize & Purify TEG-Conjugate pampa PAMPA (Passive Permeability) prep_conjugate->pampa caco2 Caco-2 Assay (Passive & Active Transport) prep_conjugate->caco2 flow Flow Cytometry (Cellular Uptake) prep_conjugate->flow prep_cells Culture Cells prep_cells->caco2 prep_cells->flow calc_papp Calculate Papp/Pe pampa->calc_papp caco2->calc_papp quant_uptake Quantify MFI flow->quant_uptake conclusion Evaluate Permeability & Optimize Strategy calc_papp->conclusion quant_uptake->conclusion

Caption: Experimental workflow for assessing TEG-conjugate cell permeability.

troubleshooting_flow start Low Cellular Uptake of TEG-Conjugate q1 Is the conjugate highly hydrophilic? start->q1 a1_yes Increase Lipophilicity (e.g., Prodrug, Lipid Conjugation) q1->a1_yes Yes q2 Is it an efflux pump substrate? q1->q2 No end Optimized Strategy a1_yes->end a2_yes Use Efflux Inhibitors or Modify Structure q2->a2_yes Yes q3 Is uptake energy- dependent? q2->q3 No a2_yes->end a3_yes Investigate Endocytic Pathways q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting logic for low cellular uptake of TEG-conjugates.

uptake_pathways cluster_membrane Cell Membrane cluster_endocytosis Endocytic Pathways start TEG-Conjugate passive Passive Diffusion (Lipophilic Conjugates) start->passive endocytosis Endocytosis (Active Transport) start->endocytosis intracellular Intracellular Space passive->intracellular clathrin Clathrin-mediated endocytosis->clathrin caveolae Caveolae-mediated endocytosis->caveolae macropino Macropinocytosis endocytosis->macropino clathrin->intracellular caveolae->intracellular macropino->intracellular

Caption: Cellular uptake pathways for TEG-conjugates.

Validation & Comparative

A Comparative Guide to the Validation of Tetraethylene Glycol (TEG) Purity by GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of tetraethylene glycol (TEG) purity is paramount in research, development, and manufacturing within the pharmaceutical and chemical industries. As a versatile hydrophilic linker, solvent, and excipient, the presence of impurities in TEG can significantly impact the stability, efficacy, and safety of final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of TEG purity. The performance of each method is supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Quantitative Performance Comparison

The choice of an analytical method for TEG purity assessment is often dictated by the specific requirements of the analysis, including the need for sensitivity in detecting trace impurities, the complexity of the sample matrix, and the desired level of accuracy for the bulk component. The following table summarizes the key quantitative performance parameters for GC-MS, HPLC-MS/MS, and qNMR.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their boiling points and polarity, followed by mass-based identification and quantification.Separation based on polarity using liquid chromatography, followed by highly selective and sensitive mass-based detection.Provides structural information and quantification based on the direct proportionality between signal intensity and the number of atomic nuclei.
Primary Application Identification and quantification of volatile and semi-volatile impurities.Analysis of non-volatile or thermally labile impurities and trace-level quantification.Absolute purity determination of the main TEG component against a certified reference standard.
Selectivity HighVery HighHigh (for structural elucidation)
Sensitivity HighVery HighModerate to Low
Limit of Detection (LOD) for Impurities ~1-5 µg/mL~0.18-1.1 mg/L (for TEG in serum)Typically in the low mg/mL range for impurities
Limit of Quantitation (LOQ) for Impurities ~10 µg/mL~0.4-2.3 mg/L (for TEG in serum)Not ideal for trace impurity quantification
Key Advantages Robust, widely available, excellent for identifying unknown volatile impurities through spectral libraries.Superior sensitivity for trace analysis, suitable for a wide range of analytes without derivatization.Primary analytical method providing a direct measure of purity without the need for specific impurity reference standards, highly accurate and precise for the main component.
Limitations May require derivatization for non-volatile impurities, potential for thermal degradation of some compounds.Higher operational complexity and cost compared to GC-MS.Lower sensitivity for trace impurities, potential for signal overlap in complex mixtures.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the determination of TEG purity and the identification of volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the TEG sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as methanol or dichloromethane, and dilute to the mark.

  • An internal standard (e.g., 1,3-propanediol) can be added for improved quantitative accuracy.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Agilent J&W DB-Wax Ultra Inert, 30 m × 0.25 mm, 0.25 µm, or equivalent polar capillary column.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 4 minutes.

  • Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode (e.g., m/z 35-450) for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantifying known impurities.

3. Data Analysis:

  • Identify impurities by comparing their mass spectra with reference libraries (e.g., NIST).

  • Create a calibration curve for each identified impurity using certified reference standards to quantify their concentration in the TEG sample.

  • The purity of TEG is typically calculated by subtracting the quantified percentages of all impurities and water content (determined by Karl Fischer titration) from 100%.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

This protocol is suitable for the analysis of a broad range of impurities, including those that are non-volatile or thermally labile.

1. Sample Preparation:

  • Prepare the TEG sample by accurately weighing and dissolving it in the initial mobile phase to a concentration within the calibration range.

  • Filtration of the sample solution through a 0.45 µm filter is recommended.

  • An appropriate internal standard (e.g., a deuterated analog of a known impurity) can be added.

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column, such as a C18, or a HILIC column for highly polar analytes.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), both containing a suitable additive like formic acid or ammonium formate to enhance ionization.

  • Flow Rate: Typically 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for TEG and its potential impurities.

3. Data Analysis:

  • Develop a calibration curve for each target impurity using reference standards.

  • Quantify the impurities in the TEG sample based on the peak area ratios relative to the internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR offers a primary ratio method for the direct determination of TEG purity without the need for a TEG reference standard.

1. Sample Preparation:

  • Accurately weigh a specific amount of the TEG sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and protons that resonate in a clear region of the spectrum.

  • Add a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to completely dissolve both the sample and the internal standard.

2. NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery.

  • Number of Scans: Sufficient scans are acquired to achieve an adequate signal-to-noise ratio for accurate integration.

3. Data Analysis:

  • Apply appropriate phasing and baseline correction to the acquired ¹H NMR spectrum.

  • Integrate the well-resolved signals corresponding to specific protons of TEG and the internal standard.

  • The purity of the TEG is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Sample TEG Sample Weighing Accurate Weighing Sample->Weighing Dissolving Dissolution in Solvent Weighing->Dissolving InternalStd Internal Standard Spiking Dissolving->InternalStd Vial Transfer to GC Vial InternalStd->Vial Autosampler Autosampler Injection Vial->Autosampler GC Gas Chromatography (Separation) Autosampler->GC MS Mass Spectrometry (Detection & Identification) GC->MS Chromatogram Total Ion Chromatogram MS->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Quantification Quantification using Calibration Curve PeakIntegration->Quantification LibrarySearch->Quantification PurityCalc Purity Calculation Quantification->PurityCalc FinalReport FinalReport PurityCalc->FinalReport Final Report

Caption: Workflow for TEG purity validation by GC-MS.

Conclusion

The validation of this compound purity requires a thoughtful selection of analytical methodology based on the specific goals of the analysis. GC-MS stands out as a robust and versatile technique for the identification and quantification of volatile and semi-volatile impurities. For analyses demanding higher sensitivity, especially for non-volatile or thermally unstable compounds, HPLC-MS/MS is the method of choice. When the primary objective is to determine the absolute purity of the bulk TEG with high accuracy and precision, qNMR is an unparalleled primary method.

For comprehensive quality control in a regulatory environment, a multi-faceted approach is often the most effective. An initial screening and impurity profiling by GC-MS, followed by high-accuracy purity assignment using qNMR, and supplemented by HPLC-MS/MS for specific trace impurities, would constitute a rigorous validation package for this compound. This ensures the material meets the stringent quality standards required for its intended applications in research, development, and pharmaceutical manufacturing.

A Comparative Analysis of Tetraethylene Glycol and Other Common Glycols as Cryoprotectants

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cryopreservation, the choice of cryoprotectant is paramount to ensuring the viability and functional integrity of cells and tissues upon thawing. While traditional glycols such as ethylene glycol (EG), propylene glycol (PG), and glycerol have been extensively studied and utilized, interest in alternative cryoprotectants with potentially lower toxicity and improved efficacy is growing. This guide provides a comparative study of tetraethylene glycol (TEG), a higher-order glycol, against its more common counterparts, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Performance Comparison of Glycols in Cryopreservation

The efficacy of a cryoprotectant is determined by a delicate balance between its ability to mitigate ice crystal formation and its inherent toxicity to biological systems. The following tables summarize quantitative data from various studies, comparing key performance metrics of TEG (using low-molecular-weight polyethylene glycols like PEG 200 and PEG 400 as a proxy), EG, PG, and glycerol.

CryoprotectantCell TypeConcentrationPost-Thaw Viability/Recovery (%)Reference
PEG 200 (TEG proxy) Stem Cell Spheroids10% (w/v)~85% (with 2-6h pre-incubation)[1]
PEG 400 (TEG proxy) Mesenchymal Stem Cells10% (w/v)~51% (with 2h pre-incubation)[2]
PEG 400 (TEG proxy) Human Keratinocytes10% (w/v)Comparable to 10% DMSO[3]
Ethylene Glycol (EG) Endothelial Cells (MHEC-5T)3M in Vitrification Solution57.4 ± 17.6%[4]
Ethylene Glycol (EG) Human Embryos1.5 M80.6%[5]
Propylene Glycol (PG) Endothelial Cells (MHEC-5T)3M in Vitrification Solution52.0 ± 1.0%
Propylene Glycol (PG) Immature Porcine Oocytes35%73.9%
Glycerol Endothelial Cells (MHEC-5T)3M in Vitrification Solution56.9 ± 8.6%
Glycerol Rat Heart Explants50 mM40.0% (after 5h freezing)
CryoprotectantKey Toxicity FindingsReference
This compound (TEG) Higher ethylene glycols are proportionally less acutely toxic than ethylene glycol.
Ethylene Glycol (EG) Considered toxic and not generally recognized as safe (GRAS). Its toxicity exceeds that of propylene glycol in terms of lethality and acute effects.
Propylene Glycol (PG) Generally recognized as safe (GRAS) for use in food and pharmaceuticals. Lower toxicity profile compared to ethylene glycol.
Glycerol Generally considered to have low toxicity.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols from key studies cited in this guide.

Cryopreservation of Stem Cell Spheroids with Low-Molecular-Weight PEGs

This protocol investigates the cryoprotective effect of low-molecular-weight PEGs on stem cell spheroids (SCSs).

  • Preparation of Cryoprotectant Solution: Prepare a 10% (w/v) solution of PEG 200, PEG 400, or PEG 600 in Dulbecco's Modified Eagle Medium (DMEM).

  • Pre-incubation: Suspend SCSs in the prepared PEG solution and pre-incubate for 0, 2, 4, or 6 hours at 37°C.

  • Cooling: Transfer the SCSs in cryovials to a controlled-rate freezer and cool to -80°C at a rate of -1°C/minute.

  • Storage: After 12 hours at -80°C, transfer the cryovials to liquid nitrogen (-196°C) for long-term storage (e.g., 7 days).

  • Thawing: Rapidly thaw the cryovials in a 37°C water bath.

  • Post-Thaw Analysis: Assess cell viability and recovery using appropriate assays, such as a live/dead assay and a cell proliferation assay (e.g., CCK-8 kit).

Cryopreservation of Human Keratinocytes with PEG 400

This protocol details a plunge-freezing method for human keratinocytes using PEG 400.

  • Cell Preparation: Culture human keratinocytes (HaCaT cell line) to 80-90% confluency. Harvest the cells and resuspend them in a suitable buffer (e.g., phosphate-buffered saline).

  • Cryoprotectant Addition: Add an equal volume of 20% (w/v) PEG 400 in PBS to the cell suspension to achieve a final concentration of 10% PEG 400.

  • Equilibration: Equilibrate the cells in the cryoprotectant solution for 5 minutes at room temperature.

  • Freezing: Plunge the cryovials directly into liquid nitrogen.

  • Storage: Store the vials in the vapor phase of a liquid nitrogen dewar.

  • Thawing: Thaw the vials rapidly in a 37°C water bath.

  • Post-Thaw Viability Assessment: Determine cell viability using a trypan blue exclusion assay.

Visualization of Experimental Concepts

To further elucidate the processes and relationships discussed, the following diagrams are provided.

Cryopreservation_Workflow Standard Cryopreservation Workflow A Cell Culture & Harvesting B Addition of Cryoprotectant Solution A->B C Equilibration B->C D Controlled Cooling or Vitrification C->D E Storage in Liquid Nitrogen D->E F Rapid Thawing E->F G Removal of Cryoprotectant F->G H Post-Thaw Viability & Functional Assays G->H

Caption: A generalized workflow for a typical cell cryopreservation protocol.

Glycol_Toxicity_Comparison Relative Toxicity of Common Glycols High High Moderate Moderate Low Low EG Ethylene Glycol PG Propylene Glycol Glycerol Glycerol TEG This compound

Caption: A conceptual diagram illustrating the relative toxicity profiles of different glycols.

Discussion and Future Directions

The available data suggests that this compound, and by extension, low-molecular-weight polyethylene glycols, hold promise as effective cryoprotectants with a favorable toxicity profile compared to ethylene glycol. Studies on mesenchymal stem cells and human keratinocytes demonstrate that PEG 400 can achieve post-thaw viability comparable to or even exceeding that of traditional methods, particularly when protocols are optimized, for instance, by including a pre-incubation step.

The lower acute toxicity of higher-order ethylene glycols, including TEG, is a significant advantage, potentially reducing the risk of adverse cellular and systemic effects. However, it is crucial to note the scarcity of direct comparative studies evaluating TEG against EG, PG, and glycerol under identical experimental conditions. Such studies are essential to definitively ascertain its relative efficacy in terms of cell viability, ice recrystallization inhibition, and long-term functional recovery of cryopreserved biological materials.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of TEG with EG, PG, and glycerol for various cell types to generate a comprehensive and directly comparable dataset.

  • Ice Recrystallization Inhibition: Quantitatively assessing the ice recrystallization inhibition properties of TEG in comparison to other glycols.

  • Mechanism of Action: Elucidating the precise mechanisms by which TEG exerts its cryoprotective effects, including its interaction with cellular membranes and its impact on intracellular ice formation.

  • Vitrification Solutions: Investigating the potential of TEG as a component in novel vitrification solutions, potentially in combination with other cryoprotectants to reduce overall toxicity while maintaining high efficacy.

References

A Comparative Guide to Spectroscopic Analysis of Tetraethylene Glycol for Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tetraethylene glycol (TEG), a member of the polyethylene glycol (PEG) family, finds wide application in various industries, including pharmaceuticals, as a solvent, plasticizer, and chemical intermediate.[1][2] Ensuring its purity and quality is paramount, particularly in drug development and manufacturing, where contaminants can impact product safety and efficacy. This guide provides a comparative overview of key spectroscopic techniques for the quality control of TEG, offering insights into their principles, performance, and practical applications.

Spectroscopic Techniques for TEG Analysis: A Head-to-Head Comparison

The quality control of TEG primarily involves the identification of the material and the detection and quantification of impurities. The most common impurities include other ethylene glycols (e.g., diethylene glycol (DEG), triethylene glycol (TrEG)), water, and byproducts from its synthesis. Spectroscopic methods are powerful tools for this purpose, offering rapid and non-destructive analysis. The three principal techniques employed are Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Each of these techniques probes the molecular structure of TEG in a different way, providing a unique "fingerprint" of the sample. While all can be used for identification and purity assessment, their suitability depends on the specific quality control objective.

Parameter FTIR Spectroscopy Raman Spectroscopy NMR Spectroscopy Alternative Methods (e.g., HPLC-MS)
Principle Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.[3]Measures the inelastic scattering of laser light by molecular vibrations, sensitive to the polymer backbone.[3][4]Measures the magnetic properties of atomic nuclei, providing detailed structural information.Separates components of a mixture based on their interaction with a stationary phase, followed by mass-based detection and quantification.
Primary Use in TEG QC Rapid identification, detection of functional group impurities (e.g., -OH, C=O).Purity assessment, analysis of polymer backbone and crystallinity, in-situ process monitoring.Definitive structural elucidation, quantification of impurities, molecular weight determination.Highly sensitive and selective quantification of trace impurities.
Sample Preparation Minimal; can be analyzed neat (liquid film) or in solution.Minimal to none; can analyze through glass or plastic containers.Requires dissolution in a deuterated solvent.Requires sample dilution and filtration.
Water Interference Strong interference from O-H stretching of water can mask important spectral regions.Weak water signal, making it suitable for aqueous solutions.Water signal can be suppressed, but H-D exchange can affect -OH signal.Water is a common mobile phase component.
Limit of Detection (LOD) for Impurities Generally in the range of 0.05% to 0.1% for contaminants like DEG in similar matrices.Can detect impurities like DEG and EG down to ~0.5% to 1% in glycols.Can provide precise quantification, with LODs depending on the impurity and experimental setup.Can achieve very low LODs, often in the µg/L (ppb) range.
Key Advantages Fast, easy to use, extensive spectral libraries for identification.Non-destructive, non-invasive, excellent for aqueous samples, high chemical specificity.Provides unambiguous structural information and precise quantification.Very high sensitivity and selectivity for trace analysis.
Key Limitations Susceptible to water interference, may not distinguish between similar glycols easily.Can be affected by fluorescence from the sample or container.Higher equipment cost, requires deuterated solvents, longer analysis time.Destructive, more complex instrumentation and method development.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible results. Below are generalized protocols for each spectroscopic technique.

1. FTIR Spectroscopy Protocol for TEG Identification

  • Instrumentation: An FTIR spectrometer equipped with a transmission or Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Transmission: Place a drop of the TEG sample between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.

    • ATR: Apply a small amount of the TEG sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder or clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is typically presented in terms of transmittance or absorbance.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of pure TEG. The presence of unexpected peaks may indicate impurities. For instance, a broad band around 3300-3500 cm⁻¹ is characteristic of the O-H stretching vibration, while the region from 1000-1200 cm⁻¹ is dominated by C-O stretching vibrations.

2. Raman Spectroscopy Protocol for TEG Purity Assessment

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Sample Preparation: The TEG sample can be analyzed directly in its container (e.g., glass vial) or on a microscope slide.

  • Data Acquisition:

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum over a specific spectral range (e.g., 200-3500 cm⁻¹).

    • Optimize acquisition parameters such as laser power and exposure time to obtain a good signal-to-noise ratio.

  • Data Analysis: The Raman spectrum of TEG will show characteristic peaks corresponding to its molecular vibrations. For example, strong peaks related to C-C and C-O stretching and CH₂ bending are expected in the 800-1500 cm⁻¹ region. The presence and intensity of peaks not corresponding to TEG can be used to identify and quantify impurities.

3. NMR Spectroscopy Protocol for Structural Confirmation and Quantification

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the TEG sample in a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for quantitative analysis.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum. Key parameters include a spectral width of approximately 12 ppm and a sufficient number of scans for a good signal-to-noise ratio. The characteristic signals for the ethylene glycol units in TEG appear around 3.5-3.7 ppm.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. A wider spectral width (~200 ppm) is necessary.

  • Data Analysis:

    • Identification: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of TEG and any impurities present.

    • Quantification: The concentration of impurities can be determined by comparing the integral of their characteristic peaks to the integral of the internal standard's peak.

Visualizing the Quality Control Workflow

The following diagrams illustrate the logical flow of a quality control process for this compound.

TEG_QC_Workflow start Start: Receive TEG Batch sampling Sample Collection start->sampling initial_screen Initial Screening (e.g., Appearance, Color) sampling->initial_screen spectro_analysis Spectroscopic Analysis initial_screen->spectro_analysis ftir FTIR for Identification raman Raman for Purity nmr NMR for Confirmation & Quantification decision Compare to Specifications ftir->decision raman->decision nmr->decision pass Pass: Release Batch decision->pass Meets Specs fail Fail: Investigate & Reject decision->fail Does Not Meet Specs alt_method Further Analysis (e.g., HPLC-MS) fail->alt_method

Caption: Quality Control Workflow for TEG Analysis.

Spectroscopic_Method_Comparison TEG_Sample TEG Sample FTIR FTIR Spectroscopy Principle: IR Absorption Strengths: Speed, Ease of Use Limitations: Water Interference TEG_Sample->FTIR Rapid ID Raman Raman Spectroscopy Principle: Light Scattering Strengths: Aqueous Samples, Non-invasive Limitations: Fluorescence TEG_Sample->Raman Purity Screen NMR NMR Spectroscopy Principle: Nuclear Spin Strengths: Structural Detail, Quantification Limitations: Cost, Time TEG_Sample->NMR Definitive Analysis

Caption: Comparison of Spectroscopic Methods for TEG.

Conclusion

The selection of an appropriate spectroscopic technique for the quality control of this compound depends on the specific requirements of the analysis. FTIR spectroscopy is an excellent tool for rapid identity confirmation. Raman spectroscopy offers advantages for analyzing samples in aqueous solutions and for in-process monitoring. NMR spectroscopy, while more resource-intensive, provides the most detailed structural information and is the gold standard for quantification. For highly sensitive detection of trace impurities, chromatographic methods like HPLC-MS may be necessary. By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can establish a robust and efficient quality control strategy for this compound, ensuring the integrity and safety of their final products.

References

A Comparative Guide to the Biocompatibility of Tetraethylene Glycol-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the design and engineering of medical devices and drug delivery systems. Tetraethylene glycol (TEG)-based materials, particularly in the form of hydrogels and polymers, are increasingly utilized for their unique physicochemical properties. This guide provides an objective comparison of the biocompatibility of TEG-based materials with other common alternatives, supported by experimental data.

Overview of Biocompatibility Assessment

Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application. Assessment of biocompatibility involves a series of in vitro and in vivo tests designed to evaluate the material's interaction with biological systems. Key aspects of this evaluation include cytotoxicity, hemocompatibility, and the inflammatory response.

The following diagram illustrates a typical workflow for assessing the biocompatibility of a new biomaterial:

Biocompatibility_Assessment_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_final Final Evaluation Material_Characterization Material Characterization (Physicochemical Properties) Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, ISO 10993-5) Material_Characterization->Cytotoxicity_Assay Initial Screening Hemocompatibility_Assay Hemocompatibility Assays (e.g., Hemolysis, Coagulation) Cytotoxicity_Assay->Hemocompatibility_Assay If Blood Contacting Genotoxicity_Assay Genotoxicity Assays Hemocompatibility_Assay->Genotoxicity_Assay Implantation_Study Implantation Studies (Subcutaneous, Intramuscular) Genotoxicity_Assay->Implantation_Study Proceed if In Vitro Tests are Promising Inflammatory_Response Assessment of Inflammatory Response (Histology, Cytokine Analysis) Implantation_Study->Inflammatory_Response Systemic_Toxicity Systemic Toxicity (ISO 10993-11) Inflammatory_Response->Systemic_Toxicity Biocompatibility_Evaluation Overall Biocompatibility Evaluation (ISO 10993-1) Systemic_Toxicity->Biocompatibility_Evaluation Regulatory_Submission Regulatory Submission Biocompatibility_Evaluation->Regulatory_Submission

Biocompatibility Assessment Workflow

Cytotoxicity Assessment

Cytotoxicity assays are fundamental for evaluating the potential of a material to cause cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method to assess cell viability. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Comparison of Cytotoxicity (MTT Assay) of TEG-based Monomers and Other Common Monomers in L929 Mouse Fibroblasts

MonomerConcentration for 50% Cell Viability (TC50)Reference Cell LineKey Findings
TEGDMA Varies (e.g., less cytotoxic than UDMA)L929, Human Gingival FibroblastsTEGDMA has been shown to be less cytotoxic than UDMA in some studies.[1]
HEMA -L929Data on specific TC50 values for HEMA in L929 cells from the provided searches is not available for a direct comparison.
Bis-GMA -L929Data on specific TC50 values for Bis-GMA in L929 cells from the provided searches is not available for a direct comparison.
UDMA Varies (e.g., more cytotoxic than TEGDMA)L929, Human Gingival FibroblastsUDMA has been reported to be more cytotoxic than TEGDMA in certain cell lines.[1]

Note: The cytotoxicity of monomers can be influenced by factors such as their concentration, the cell type used for testing, and the degree of polymerization.[1][2] Leaching of unreacted monomers from a polymer matrix is a primary cause of cytotoxicity.[2]

Hemocompatibility Assessment

For materials intended to come into contact with blood, hemocompatibility testing is crucial. These tests evaluate the material's potential to cause red blood cell lysis (hemolysis), blood clotting (thrombosis), and activation of the complement system.

Comparison of Hemolytic Potential of Polyethylene Glycol (PEG) and Alternatives

MaterialHemolysis (%)Test MethodKey Findings
Polyethylene Glycol (PEG) Low (e.g., <2%)Direct contact with bloodPEG has been shown to reduce mechanically induced hemolysis.
Dextran Higher than PEGDirect contact with bloodDextran showed higher hemolysis compared to PEG at the same concentration.
Phosphate Buffered Saline (PBS) HighDirect contact with bloodPBS, as a control, typically shows a high level of hemolysis in mechanical stress assays.

In Vivo Inflammatory Response

In vivo studies are essential to understand the tissue response to an implanted material over time. The inflammatory response is typically characterized by the infiltration of immune cells, such as macrophages and neutrophils, and the formation of a fibrous capsule around the implant.

Comparison of In Vivo Inflammatory Response to PEG-based Hydrogels and Other Materials

MaterialInflammatory Cell InfiltrationFibrous Capsule FormationKey Findings
PEG-based Hydrogels Attenuated acute microglial response in the brain compared to sham.Varies with degradation rate.The inflammatory response to PEG hydrogels is complex and can be modulated by factors like degradation rate.
Polyethylene terephthalate (PET) Similar to PTFE, aluminum, and titanium.-Induced a similar inflammatory response to several other common biomaterials.
Polytetrafluoroethylene (PTFE) Similar to PET, aluminum, and titanium.-Showed a comparable inflammatory cell recruitment to other vascular prosthesis materials.
Stainless Steel Attenuated neutrophil and macrophage recruitment.-Recruited fewer inflammatory cells compared to PET, PTFE, aluminum, and titanium.

The following diagram illustrates a simplified signaling pathway involved in the foreign body response to an implanted biomaterial:

Inflammatory_Response_Pathway Implanted_Material Implanted Biomaterial Protein_Adsorption Protein Adsorption (Vroman Effect) Implanted_Material->Protein_Adsorption Neutrophil_Recruitment Neutrophil Recruitment (Acute Inflammation) Protein_Adsorption->Neutrophil_Recruitment Macrophage_Recruitment Macrophage Recruitment Neutrophil_Recruitment->Macrophage_Recruitment M1_Macrophage M1 Macrophage (Pro-inflammatory) Macrophage_Recruitment->M1_Macrophage M2_Macrophage M2 Macrophage (Pro-resolving) M1_Macrophage->M2_Macrophage Polarization FBGC_Formation Foreign Body Giant Cell (FBGC) Formation M1_Macrophage->FBGC_Formation Chronic Inflammation Fibrous_Capsule Fibrous Capsule Formation M2_Macrophage->Fibrous_Capsule Wound Healing FBGC_Formation->Fibrous_Capsule

Foreign Body Response Pathway

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biocompatibility data. Below are summarized protocols for key in vitro assays.

MTT Cytotoxicity Assay Protocol (Adapted from ISO 10993-5)

  • Cell Culture: L929 mouse fibroblast cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a specific density.

  • Material Extraction: The test material is incubated in the cell culture medium for a defined period (e.g., 24 hours at 37°C) to create an extract.

  • Cell Exposure: The culture medium is replaced with the material extract at various concentrations. Positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls are included.

  • MTT Addition: After a specified incubation time (e.g., 24, 48, or 72 hours), a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the negative control.

Hemolysis Assay Protocol (Adapted from ISO 10993-4)

  • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant (e.g., heparin).

  • Material Incubation (Direct Contact): The test material is placed in direct contact with a diluted blood solution.

  • Material Incubation (Indirect Contact/Extract): An extract of the material is prepared by incubating it in a saline solution, which is then added to the diluted blood.

  • Controls: Positive (e.g., water) and negative (e.g., saline) controls are run in parallel.

  • Incubation: The samples are incubated at 37°C for a specified time with gentle agitation.

  • Centrifugation: The samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control. A hemolysis rate of less than 2% is generally considered acceptable.

Conclusion

The biocompatibility of this compound-based materials is a multifaceted area of study. While TEG is a component of the widely used and generally biocompatible polyethylene glycol, the specific properties of TEG-containing polymers and the potential for leaching of unreacted monomers necessitate thorough evaluation. This guide provides a comparative overview of key biocompatibility assessments and highlights the importance of standardized experimental protocols for generating reliable and comparable data. For any new TEG-based material, a comprehensive biocompatibility assessment following established standards is essential to ensure its safety and efficacy for the intended biomedical application.

References

"performance of tetraethylene glycol as a phase transfer catalyst compared to crown ethers"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phase transfer catalyst (PTC) is a critical decision that can significantly impact reaction efficiency, yield, and overall process economics. This guide provides a detailed comparison of tetraethylene glycol (TEG) and crown ethers, two prominent classes of PTCs used to facilitate reactions between immiscible phases.

While crown ethers are renowned for their high catalytic activity, this compound, a simpler and more economical linear polyether, presents a viable and often advantageous alternative. This guide delves into their respective performance characteristics, supported by available data and detailed experimental protocols for key reactions.

Mechanism of Action: A Shared Principle of Cation Complexation

Both this compound and crown ethers function as phase transfer catalysts by complexing with inorganic cations, typically from a salt such as potassium or sodium. This complexation effectively "solubilizes" the cation in the organic phase. The associated anion, now loosely paired and highly reactive (often referred to as a "naked" anion), is then transported into the organic phase where it can readily react with the organic substrate.

The primary difference in their mechanism lies in their structure. Crown ethers are cyclic polyethers that encapsulate the cation within their central cavity, forming a highly stable and lipophilic complex. This compound, being a linear polyether, wraps around the cation in a less constrained, helical fashion. This structural difference influences their complexation efficiency and, consequently, their catalytic performance.

Performance Comparison: Efficacy vs. Economy

Crown ethers, particularly 18-crown-6 for potassium ions, are generally considered more efficient phase transfer catalysts than linear polyethers like this compound. Their rigid, pre-organized cavity leads to stronger and more selective binding of cations, resulting in faster reaction rates and often higher yields under identical conditions.

However, this superior performance comes at a significant cost. Crown ethers are substantially more expensive to synthesize and purify than this compound. They also exhibit higher toxicity, which is a critical consideration in pharmaceutical and other sensitive applications.

This compound and other polyethylene glycols (PEGs) offer a compelling balance of performance, cost, and safety. While they may exhibit lower catalytic activity, this can often be compensated for by using a higher catalyst loading. Their low cost, low toxicity, and biodegradability make them an attractive "green" alternative for many industrial processes.

Quantitative Data Summary

Direct, side-by-side experimental comparisons of this compound and crown ethers under identical conditions are not extensively reported in the literature. However, theoretical studies and qualitative observations consistently support the general trends outlined above.

A theoretical study on a nucleophilic fluorination reaction provides insight into the relative catalytic efficiency. The calculated free energy of activation for the reaction promoted by 18-crown-6 was found to be lower than that for the same reaction promoted by pentaethylene glycol (a close structural analog of TEG), indicating a faster reaction rate with the crown ether.

CatalystReaction TypeRelative PerformanceKey AdvantagesKey Disadvantages
This compound (TEG) Nucleophilic Substitution, Williamson Ether SynthesisModerate to GoodLow cost, low toxicity, environmentally friendlyLower catalytic activity, may require higher catalyst loading
18-Crown-6 Nucleophilic Substitution, Williamson Ether SynthesisExcellentHigh catalytic activity, high selectivity for K+High cost, higher toxicity

Experimental Protocols

Below are representative experimental protocols for the Williamson ether synthesis, a classic example of a reaction facilitated by phase transfer catalysis. These protocols provide a framework for comparing the performance of this compound and crown ethers in a laboratory setting.

Williamson Ether Synthesis using this compound Monomethyl Ether (as a proxy for TEG)

Reaction: Synthesis of Benzyl Phenyl Ether

Materials:

  • Phenol (1.0 eq)

  • Benzyl chloride (1.1 eq)

  • Potassium hydroxide (solid, 2.0 eq)

  • This compound monomethyl ether (0.1 eq)

  • Toluene (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, potassium hydroxide, and toluene.

  • Add this compound monomethyl ether to the mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Slowly add benzyl chloride to the reaction mixture.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Williamson Ether Synthesis using 18-Crown-6

Reaction: Synthesis of Benzyl Phenyl Ether

Materials:

  • Phenol (1.0 eq)

  • Benzyl chloride (1.1 eq)

  • Potassium carbonate (solid, 2.0 eq)

  • 18-Crown-6 (0.05 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, potassium carbonate, and acetonitrile.

  • Add 18-crown-6 to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Slowly add benzyl chloride to the reaction mixture.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

The following diagrams illustrate the generalized mechanism of phase transfer catalysis for both this compound and crown ethers.

PTC_Mechanism cluster_organic Organic Phase K_ion K⁺ Catalyst_K_X [Catalyst-K]⁺X⁻ K_ion->Catalyst_K_X Complexation with Catalyst at interface X_ion X⁻ RX R-Y Product R-X RX->Product Catalyst_org Catalyst Product->Catalyst_org Release of Catalyst Catalyst_K_X->RX Nucleophilic Attack Catalyst_org->K_ion Catalyst returns to interface

Caption: Generalized workflow for phase transfer catalysis.

Catalyst_Comparison cluster_TEG TEG-Cation Complex cluster_Crown Crown Ether-Cation Complex TEG This compound (TEG) - Linear, flexible structure - Wraps around cation TEG_complex [TEG-K]⁺ TEG->TEG_complex Complexation Crown Crown Ether (e.g., 18-Crown-6) - Cyclic, rigid structure - Encapsulates cation Crown_complex [18-C-6-K]⁺ Crown->Crown_complex Complexation Lower Stability\nLess Lipophilic Lower Stability Less Lipophilic TEG_complex->Lower Stability\nLess Lipophilic Higher Stability\nMore Lipophilic Higher Stability More Lipophilic Crown_complex->Higher Stability\nMore Lipophilic K_ion K⁺ Ion

Caption: Structural comparison of TEG and crown ether complexes.

Conclusion

The choice between this compound and crown ethers as phase transfer catalysts is a classic example of balancing performance with practical considerations such as cost and safety.

  • Crown ethers are the catalysts of choice when high reaction rates and yields are paramount and the associated costs and toxicity are manageable. Their well-defined structure leads to superior performance in many applications.

  • This compound and other PEGs represent a highly attractive alternative for large-scale industrial processes where cost-effectiveness, low toxicity, and environmental impact are major drivers. While their catalytic activity may be lower, it is often sufficient for many applications, and their favorable economic and safety profiles make them a more sustainable choice.

Ultimately, the optimal catalyst selection will depend on the specific requirements of the reaction, including the desired reaction kinetics, budget constraints, and safety and environmental regulations. Researchers and process chemists are encouraged to evaluate both options for their specific application to make an informed decision.

A Comparative Guide to Analytical Methods for Tetraethylene Glycol Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methods for the quantification of tetraethylene glycol (TEG) in biological samples. The selection of a robust and validated analytical method is critical for pharmacokinetic studies, toxicological assessments, and ensuring the safety and efficacy of drug formulations containing TEG or its derivatives. This document outlines the principles, performance characteristics, and detailed experimental protocols for the most commonly employed techniques, supported by experimental data.

Comparison of Analytical Techniques

The quantification of TEG in complex biological matrices such as plasma, serum, and urine primarily relies on chromatographic techniques coupled with mass spectrometry. The two most prominent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Detection is based on the mass-to-charge ratio of ionized analytes.[1][2][3]Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Detection is highly selective and sensitive using tandem mass spectrometry.[1][2]
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization is often necessary for non-volatile compounds like TEG to increase volatility.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules, without the need for derivatization.
Sample Preparation Typically involves protein precipitation, extraction, and a mandatory derivatization step to make TEG amenable to GC analysis.Often involves protein precipitation and/or solid-phase extraction (SPE) for sample clean-up. Derivatization is generally not required.
Sensitivity Good sensitivity, with reported limits of detection in the µg/mL to mg/L range.Generally offers higher sensitivity and lower detection limits compared to GC-MS, often in the ng/mL range.
Specificity High specificity due to mass spectrometric detection, providing structural information.Excellent specificity and selectivity, especially with Multiple Reaction Monitoring (MRM) mode, which minimizes matrix interference.
Throughput Can be lower due to the time required for derivatization and chromatographic run times.Can offer higher throughput, particularly with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Instrumentation Cost Generally lower initial instrument cost compared to LC-MS/MS systems.Higher initial instrument cost and potentially higher maintenance costs.

Quantitative Performance Data

The following table summarizes the reported performance characteristics for GC-MS and representative data for LC-MS/MS based on similar analytes for the quantification of TEG in biological samples.

ParameterGC-MSLC-MS/MS (Representative)
Linearity Range 2 - 20 µg/mL and up to 800 mg/L2 - 2,000 ng/mL (for a similar glycol ether)
Limit of Detection (LOD) 8.5 mg/L (in serum)Estimated to be in the low ng/mL range.
Limit of Quantification (LOQ) 18.2 mg/L (in serum)Estimated to be in the mid-to-high ng/mL range.
Accuracy 96.3 - 105.8% (for similar glycols)Within 10% (for a similar glycol ether)
Precision (CV%) Intra-assay: 1.9% for TEG; Inter-assay: 3.5% for DEGIntra- and Inter-day: < 10% (for a similar glycol ether)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for TEG in Serum/Plasma

This protocol is based on a validated method for the determination of various glycols in biological specimens.

a. Sample Preparation:

  • Protein Precipitation: To a 20 µL aliquot of serum or a 10-fold diluted plasma sample in an Eppendorf tube, add 50 µL of an internal standard solution (e.g., deuterated TEG or a suitable structural analog like γ-hydroxybutyrate-d6) and 45 µL of acetonitrile.

  • Vortexing and Centrifugation: Vortex the mixture for 10 seconds to ensure thorough mixing and precipitation of proteins. Centrifuge the sample at 10,900 rpm for 4 minutes.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean conic derivatization vial.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: Add 50 µL of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS), to the dried extract. Cap the vial and heat at 70°C for 20 minutes.

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to an autosampler vial for GC-MS analysis.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent mass selective detector.

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized TEG and internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for TEG in Plasma

This protocol is a representative procedure adapted from methods for similar polyethylene glycol ethers in biological fluids.

a. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated analog of TEG).

  • Vortexing and Centrifugation: Vortex the mixture for 30 seconds, followed by centrifugation at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer and Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 40:60 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

b. LC-MS/MS Instrumentation and Conditions:

  • HPLC System: A binary or quaternary pump system with a degasser and autosampler.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 2.1 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Elution: Isocratic elution with 40:60 (v/v) of Mobile Phase A and B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for TEG and the internal standard would need to be optimized.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Biological Sample (Serum/Plasma) add_is Add Internal Standard & Acetonitrile sample->add_is vortex_centrifuge Vortex & Centrifuge add_is->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate derivatize Derivatize (e.g., with BSTFA) evaporate->derivatize final_sample Transfer to Autosampler Vial derivatize->final_sample injection Inject Sample final_sample->injection separation GC Separation injection->separation ionization Ionization (EI) separation->ionization detection MS Detection (SIM) ionization->detection data Data Analysis detection->data

Caption: Workflow for TEG quantification by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma) add_is_precipitate Add Internal Standard & Acetonitrile sample->add_is_precipitate vortex_centrifuge Vortex & Centrifuge add_is_precipitate->vortex_centrifuge supernatant_evap Transfer Supernatant & Evaporate vortex_centrifuge->supernatant_evap reconstitute Reconstitute in Mobile Phase supernatant_evap->reconstitute filter Filter reconstitute->filter final_sample Transfer to Autosampler Vial filter->final_sample injection Inject Sample final_sample->injection separation LC Separation injection->separation ionization Ionization (ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection data Data Analysis detection->data

Caption: Workflow for TEG quantification by LC-MS/MS.

References

A Head-to-Head Comparison of Tetraethylene Glycol and Triethylene Glycol as Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, from chemical synthesis to drug formulation. Among the various options, glycols are often favored for their versatile properties. This guide provides a detailed head-to-head comparison of two commonly used higher glycols: tetraethylene glycol (TEG) and triethylene glycol (TriEG), presenting their physicochemical properties, applications, and a framework for experimental comparison.

Physicochemical Properties: A Quantitative Comparison

The fundamental differences in the physical and chemical properties of TEG and TriEG dictate their suitability for specific applications. TEG, with its longer ethylene oxide chain, generally exhibits a higher boiling point, viscosity, and density compared to TriEG.[1][2][3] These characteristics can be advantageous in applications requiring lower volatility and higher viscosity.

PropertyThis compound (TEG)Triethylene Glycol (TriEG)
Chemical Formula C8H18O5C6H14O4
Molecular Weight 194.23 g/mol [3]150.17 g/mol [2]
Appearance Colorless to straw-colored liquidColorless liquid
Boiling Point Approximately 314 °CApproximately 285 °C
Freezing Point Around -4 °CAround -7 °C
Density ~1.12-1.13 g/cm³ at room temperature~1.1255 g/mL
Viscosity ~61.9 mPa·s at 20 °CHigher than lower glycols
Solubility in Water MiscibleMiscible

Applications in Research and Drug Development

Both TEG and TriEG are versatile solvents used across various industries. In the pharmaceutical sector, their utility is primarily as solvents and co-solvents in liquid formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

Triethylene Glycol (TriEG) is widely employed as a solvent for a range of substances, including resins, dyes, and nitrocellulose. In pharmaceutical applications, it can be found in oral and topical preparations, where its hygroscopic nature can also be beneficial. Its lower viscosity compared to TEG may be advantageous in formulations where ease of handling and lower flow resistance are desired.

This compound (TEG) , with its higher boiling point and lower volatility, is often preferred in applications requiring greater thermal stability. It is used as a solvent in the production of inks and dyes, as a plasticizer, and in certain chemical syntheses. In drug development, its higher viscosity could be leveraged in formulations where a more sustained release or increased residence time is desirable.

Experimental Protocols for Solvent Performance Comparison

To objectively evaluate the performance of TEG and TriEG as solvents for a specific API, a standardized experimental protocol is essential. The following outlines a general methodology based on the widely accepted shake-flask method for determining equilibrium solubility.

Protocol: Comparative Solubility Assessment of an API in TEG and TriEG

Objective: To determine and compare the equilibrium solubility of a specific Active Pharmaceutical Ingredient (API) in this compound (TEG) and Triethylene Glycol (TriEG).

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (TEG), analytical grade

  • Triethylene Glycol (TriEG), analytical grade

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

  • Syringe filters (e.g., 0.45 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API to separate vials containing a known volume of either TEG or TriEG.

    • Seal the vials tightly to prevent any solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to sediment the excess undissolved API.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent for analysis.

    • Determine the concentration of the API in the diluted solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the solubility of the API in each glycol solvent, typically expressed in mg/mL or mol/L.

    • Compare the solubility values obtained for TEG and TriEG to determine which solvent provides better solubilization for the specific API under the tested conditions.

Visualization of Experimental and Logical Workflows

To aid in the conceptualization of the experimental process and the broader decision-making framework for solvent selection, the following diagrams are provided.

G cluster_0 Comparative Solubility Workflow prep Prepare Supersaturated Solutions (API in TEG and TriEG) equil Equilibrate at Constant Temperature (e.g., 24-72h) prep->equil separate Separate Solid and Liquid Phases (Centrifugation) equil->separate analyze Analyze Supernatant for API Concentration (e.g., HPLC) separate->analyze compare Compare Solubility Data analyze->compare

Caption: Workflow for the comparative solubility assessment.

G cluster_1 Solvent Selection Logic define_req Define Formulation Requirements (e.g., Viscosity, Volatility) phys_chem Review Physicochemical Properties (TEG vs. TriEG) define_req->phys_chem initial_select Initial Solvent Selection phys_chem->initial_select exp_eval Experimental Evaluation (Solubility, Stability) initial_select->exp_eval optimize Optimize Formulation exp_eval->optimize final_select Final Solvent Selection optimize->final_select

Caption: Logical workflow for solvent selection in formulation.

References

Navigating the PROTAC Landscape: A Comparative Guide on Tetraethylene Glycol Linker Rigidity and its Impact on Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. Among the key architectural elements of a PROTAC, the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand plays a pivotal role in modulating degradation efficacy. This guide provides an objective comparison of the impact of linker rigidity, with a specific focus on the flexible tetraethylene glycol (TEG) linker versus more rigid counterparts, supported by experimental data, detailed protocols, and visual workflows to inform the design of next-generation protein degraders.

The linker in a PROTAC is not merely a spacer but an active contributor to the formation and stability of the ternary complex, which is essential for ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] Linker characteristics such as length, composition, and flexibility can significantly influence a PROTAC's physicochemical properties, cell permeability, and ultimately its degradation potency (DC50) and maximal degradation (Dmax).[3]

The Flexible Advantage: this compound Linkers

Polyethylene glycol (PEG)-based linkers, including this compound (TEG), are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability.[4][5] Their inherent flexibility allows the PROTAC to adopt multiple conformations, potentially increasing the likelihood of forming a productive ternary complex between the target protein and the E3 ligase.

The Case for Rigidity: Constrained Linkers

In contrast, rigid linkers, which often incorporate cyclic structures like piperazine or aromatic rings, offer a more constrained conformational landscape. This can pre-organize the PROTAC into a bioactive conformation, potentially leading to a more stable and efficient ternary complex, which can translate to higher potency. However, the lack of flexibility can also hinder the formation of a productive complex if the geometry is not optimal.

Comparative Analysis: Flexible TEG-based vs. Rigid Linkers in BRD4 Degradation

To illustrate the impact of linker rigidity, we will compare the efficacy of PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a key regulator of oncogene expression, including c-MYC.

ARV-771 , a potent BRD4 degrader, utilizes a flexible linker containing two ethylene glycol units, a close structural relative of TEG. It has demonstrated a half-maximal degradation concentration (DC50) of less than 5 nM in 22Rv1 castration-resistant prostate cancer cells.

QCA570 , another highly effective BRD4 degrader, incorporates a more rigid linker structure. This PROTAC exhibits exceptional potency, with a reported DC50 of approximately 1 nM in various bladder cancer cell lines.

While not a direct comparison from a single study, the data suggests that for BRD4 degradation, a more rigid linker design, as seen in QCA570, may lead to enhanced potency compared to the more flexible linker of ARV-771. However, it is crucial to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair.

Quantitative Data Summary

PROTACLinker TypeTarget ProteinE3 Ligase LigandDC50DmaxCell Line
ARV-771 Flexible (diethylene glycol)BRD4VHL< 5 nMNot Reported22Rv1
QCA570 RigidBRD4Cereblon~1 nMNot ReportedVarious Bladder Cancer Lines

Experimental Protocols

Protein Degradation Assay (Western Blotting)

This protocol is used to determine the extent of target protein degradation following PROTAC treatment.

Materials:

  • Cell line of interest (e.g., 22Rv1, bladder cancer cell lines)

  • PROTACs (ARV-771, QCA570)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the BRD4 signal to the loading control (GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • Cell line of interest

  • PROTACs

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density.

  • Compound Treatment: Treat cells with a serial dilution of the PROTACs and incubate for the desired period (e.g., 72 hours).

  • Assay Protocol:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Gene_Transcription Gene Transcription (e.g., c-MYC) BRD4->Gene_Transcription promotes Proteasome 26S Proteasome BRD4->Proteasome targeted to Acetyl_Histone Acetylated Histone Acetyl_Histone->BRD4 binds to Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation leads to PROTAC PROTAC (Flexible or Rigid Linker) PROTAC->BRD4 binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->BRD4 Ubiquitin Ubiquitin (Ub) Degraded_BRD4 Degraded BRD4 Fragments Proteasome->Degraded_BRD4 degrades into Degraded_BRD4->Gene_Transcription inhibits

Caption: BRD4 degradation pathway initiated by a PROTAC molecule.

Experimental_Workflow cluster_degradation Protein Degradation Assay (Western Blot) cluster_viability Cell Viability Assay (CellTiter-Glo®) D_Start 1. Cell Seeding & PROTAC Treatment D_Lysis 2. Cell Lysis & Protein Quantification D_Start->D_Lysis D_SDS_PAGE 3. SDS-PAGE D_Lysis->D_SDS_PAGE D_Transfer 4. Western Blot Transfer D_SDS_PAGE->D_Transfer D_Ab_Incubation 5. Antibody Incubation D_Transfer->D_Ab_Incubation D_Detection 6. Chemiluminescent Detection D_Ab_Incubation->D_Detection D_Analysis 7. Data Analysis (DC50/Dmax) D_Detection->D_Analysis V_Start 1. Cell Seeding in 96-well Plate V_Treatment 2. PROTAC Treatment V_Start->V_Treatment V_Reagent 3. Add CellTiter-Glo® Reagent V_Treatment->V_Reagent V_Lysis 4. Cell Lysis & Signal Stabilization V_Reagent->V_Lysis V_Detection 5. Luminescence Measurement V_Lysis->V_Detection V_Analysis 6. Data Analysis (IC50) V_Detection->V_Analysis

Caption: Experimental workflows for evaluating PROTAC efficacy.

Conclusion

The choice between a flexible this compound linker and a rigid linker is a critical decision in PROTAC design that can significantly impact degradation efficacy. While flexible linkers like TEG offer advantages in terms of solubility and conformational sampling, rigid linkers can provide enhanced potency through pre-organization of the PROTAC molecule. The case of BRD4 degraders suggests that a more rigid linker may be beneficial for this particular target. However, the optimal linker design remains target-dependent, necessitating empirical evaluation through robust experimental protocols as outlined in this guide. By carefully considering the principles of linker design and employing systematic evaluation, researchers can accelerate the development of highly effective and selective PROTAC-based therapeutics.

References

Safety Operating Guide

Proper Disposal of Tetraethylene Glycol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of tetraethylene glycol (TEG), tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. While some safety data sheets (SDS) indicate that pure this compound does not meet the criteria for classification as a hazardous substance, others classify it as harmful if swallowed and an irritant to the skin, eyes, and respiratory tract.[1][2][3] Therefore, adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety goggles with side-shields.[1]

  • Hand Protection: Use protective gloves.[1]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician.

Step-by-Step Disposal Protocol

The proper disposal method for this compound is contingent on its purity and potential contamination. Used glycol may be classified as hazardous waste if it has been contaminated with heavy metals (e.g., lead, chromium) or other toxic substances.

1. Waste Characterization: The first and most critical step is to determine if the this compound waste is hazardous.

  • Unused, Pure this compound: In its pure form, it is often not considered a hazardous waste.

  • Used or Contaminated this compound: If the glycol has been used in a process where it could have come into contact with hazardous materials, it must be treated as potentially hazardous waste. Laboratory analysis, such as the Toxicity Characteristic Leaching Procedure (TCLP), may be required to determine if it contains hazardous constituents.

2. Segregation and Storage:

  • Collect waste this compound in a designated, leak-proof, and properly sealed container.

  • If possible, use the original product container.

  • Clearly label the container as "Waste this compound" and include information about any known contaminants.

  • Do not mix this compound waste with other chemical wastes.

  • Store the waste container in a cool, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

3. Disposal Options: Discharging any form of glycol into wastewater or stormwater systems is prohibited in many municipalities. Never pour this compound down the drain or dispose of it on the ground.

  • Recycling: For larger quantities of used glycol, recycling is a viable and environmentally preferred option. Recycling processes can restore the glycol to a usable condition.

  • Licensed Waste Disposal: Contact a licensed hazardous waste disposal company to manage the disposal of this compound waste. This is the recommended method for both contaminated and large quantities of pure TEG. The disposal company will ensure compliance with all local, state, and federal regulations.

For small laboratory quantities of pure, uncontaminated this compound, consult your institution's specific guidelines. While some local regulations may permit drain disposal with copious amounts of water, this is not a universally accepted practice and should be confirmed with your environmental health and safety department.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 112-60-7
Molecular Formula C8H18O5
Boiling Point 314 °C
Flash Point 204 °C
Relative Density 1.125 g/cm³
Hazard Classification Varies; may be considered non-hazardous or harmful/irritant.
Primary Disposal Concern Contamination with hazardous substances (e.g., heavy metals).

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TEG_Disposal_Workflow start Start: this compound Waste Generated characterize Characterize Waste: Pure or Contaminated? start->characterize pure Pure TEG characterize->pure  Pure contaminated Contaminated TEG characterize->contaminated Contaminated   small_quantity Small Lab Quantity? pure->small_quantity hazardous_waste Treat as Hazardous Waste contaminated->hazardous_waste large_quantity Large Quantity small_quantity->large_quantity No consult_ehs Consult Institutional EHS & Local Regulations small_quantity->consult_ehs Yes collect_waste Collect in Labeled, Sealed Container large_quantity->collect_waste drain_disposal Potential for Drain Disposal (with copious water, if permitted) consult_ehs->drain_disposal end End: Proper Disposal drain_disposal->end waste_contractor Dispose via Licensed Waste Contractor collect_waste->waste_contractor hazardous_waste->collect_waste waste_contractor->end

Caption: Decision workflow for the proper disposal of this compound.

This comprehensive guide, based on current safety and regulatory information, aims to empower laboratory professionals to manage this compound waste responsibly, ensuring a safe and compliant laboratory environment.

References

Essential Safety and Logistics for Handling Tetraethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the safe handling and disposal of Tetraethylene glycol (TEG), a common laboratory chemical. Adherence to these procedures is critical to minimize risks and ensure a safe research environment.

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended engineering controls and PPE for handling this compound.

Control TypeRecommendationCitation
Engineering Controls Ensure adequate ventilation. Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood. An accessible safety shower and eye wash station must be available.[1][2]
Eye Protection Safety goggles with side-shields are required to protect against splashes.[1]
Hand Protection Wear suitable chemical-resistant gloves tested according to EN 374. Recommended materials include nitrile rubber, chloroprene rubber, and butyl rubber. Always inspect gloves prior to use and use proper glove removal technique.[3][4]
Skin and Body Protection Impervious clothing is necessary to prevent skin contact. For activities with a higher risk of splashing, an apron and protective boots may be required.
Respiratory Protection If working in poorly ventilated areas or when aerosol or mist formation is possible, a suitable respirator with a filter for organic vapors is necessary.
Quantitative Data for Protective Measures

This table provides specific quantitative data related to the handling of this compound, where available. Note that some safety data sheets indicate that there are no established occupational exposure limit values for this substance.

ParameterValueCitation
Glove Material Nitrile Rubber
Glove Thickness 0.4 mm
Glove Penetration Time > 480 minutes
Glove Material Chloroprene Rubber
Glove Thickness 0.5 mm
Glove Penetration Time > 480 minutes
Glove Material Butyl Rubber
Glove Thickness 0.7 mm
Glove Penetration Time > 480 minutes

Experimental Protocol: Safe Handling of this compound

This step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.

1. Pre-Operational Checks:

  • Ensure the work area is clean and free of clutter.
  • Verify that the chemical fume hood is functioning correctly.
  • Confirm the location and accessibility of the nearest safety shower and eyewash station.
  • Inspect all required PPE for integrity before donning.
  • Review the Safety Data Sheet (SDS) for this compound.

2. Handling Procedure:

  • Don the appropriate PPE as specified in the table above.
  • Dispense the required amount of this compound inside the chemical fume hood to avoid inhalation of vapors.
  • Keep the container tightly closed when not in use.
  • Avoid contact with skin and eyes.
  • Do not eat, drink, or smoke in the work area.
  • Wash hands thoroughly after handling the chemical.

3. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.
  • Wear appropriate PPE, including respiratory protection if necessary.
  • Contain the spill using an inert absorbent material such as diatomite or universal binders.
  • Collect the absorbed material into a suitable, labeled container for disposal.
  • Decontaminate the spill area and any affected equipment.

4. First Aid Measures:

  • If in eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.
  • If on skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.
  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

5. Disposal Plan:

  • All waste materials, including empty containers and contaminated absorbents, must be disposed of in accordance with local, state, and federal regulations.
  • Do not dispose of this compound down the drain.
  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

A Pre-Operational Checks (Verify fume hood, PPE, SDS review) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handling in Fume Hood (Dispense, keep container closed) B->C D Post-Handling Procedures (Wash hands, clean area) C->D E Spill or Exposure Event? D->E F Spill Management (Contain, Absorb, Decontaminate) E->F Spill G First Aid Measures (Eyes, Skin, Inhalation, Ingestion) E->G Exposure H Waste Disposal (Collect in labeled container, follow regulations) E->H No F->H I End of Procedure G->I H->I

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.